1-(3-bromophenyl)-3,5-diphenylbenzene
Description
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Properties
IUPAC Name |
1-(3-bromophenyl)-3,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSDKECSKZPOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide for Researchers, Scientists, and Drug Development Professionals
1-(3-bromophenyl)-3,5-diphenylbenzene molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(3-Bromophenyl)-3,5-diphenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of this compound (also known as 5'-Bromo-1,1':3',1''-terphenyl). As a member of the 1,3,5-triarylbenzene class, this molecule serves as a pivotal building block in medicinal chemistry and materials science. Its asymmetrically substituted core, featuring a reactive bromine handle, offers significant potential for the development of novel therapeutics and advanced organic materials. This document details robust protocols for its synthesis via Suzuki-Miyaura cross-coupling, provides an in-depth analysis of its structural features through spectroscopic and crystallographic data, and explores its potential applications.
Introduction: The Significance of the 1,3,5-Triarylbenzene Scaffold
The 1,3,5-triarylbenzene scaffold is a privileged structure in chemical sciences due to its rigid, planar, and highly symmetric nature. These characteristics impart unique photophysical properties and allow for precise three-dimensional orientation of substituents, making them foundational components in supramolecular chemistry, liquid crystals, and organic electronics.[1] In the realm of drug discovery, this scaffold provides a robust and sterically defined core for presenting pharmacophoric elements to biological targets. Derivatives of 1,3,5-triphenylbenzene have been investigated as inhibitors of amyloid fibril formation, demonstrating their therapeutic potential.[2]
This compound (C₁₈H₁₃Br) is a significant derivative that breaks the perfect symmetry of the parent triphenylbenzene molecule.[3] The introduction of a single bromine atom serves two critical purposes:
-
Modulation of Physicochemical Properties: The electronegative bromine atom alters the electronic distribution within the molecule, influencing its polarity, solubility, and intermolecular interactions.[4]
-
A Handle for Chemical Functionalization: The carbon-bromine bond is a versatile functional group, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[5] This allows the molecule to be used as an intermediate for constructing more complex, poly-functionalized aromatic systems.
This guide will elucidate the key structural and chemical features of this important molecule.
Synthesis and Strategic Considerations
The construction of the 1,3,5-triarylbenzene core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges carbon-carbon bonds between an organoboron species and an organic halide, is the preeminent method due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[6][7]
A logical and field-proven synthetic approach to this compound involves the sequential coupling of phenylboronic acid to a dibrominated benzene core.
Causality in Protocol Design:
-
Choice of Starting Material: 1,3-Dibromobenzene is an ideal starting material. The two bromine atoms have equivalent reactivity, but statistical control and careful stoichiometry can favor the mono-substituted product.
-
Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle.[7] Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. The ligand (e.g., triphenylphosphine, PPh₃) stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[8]
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[7]
-
Solvent System: A two-phase solvent system, typically an organic solvent (like toluene or dioxane) and an aqueous phase for the base, is effective for the Suzuki reaction.
The proposed synthetic workflow is visualized below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromine compounds - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectra of 1-(3-bromophenyl)-3,5-diphenylbenzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(3-Bromophenyl)-3,5-diphenylbenzene
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and materials science, the precise characterization of novel organic molecules is paramount. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, a complex aromatic system.
The structure of this compound, a meta-terphenyl derivative, presents a fascinating case for NMR analysis. The molecule's unique symmetry and the presence of a bromine substituent create a distinct pattern of chemical shifts and coupling constants. Understanding these spectral features is crucial for confirming the identity and purity of the compound. This guide will delve into the theoretical basis for the predicted spectra, provide a detailed assignment of the anticipated signals, and outline a robust experimental protocol for acquiring high-quality NMR data.
Molecular Structure and Symmetry Considerations
To predict the NMR spectra of this compound, we must first analyze its molecular structure and symmetry. The central benzene ring is substituted at the 1, 3, and 5 positions. One substituent is a 3-bromophenyl group, and the other two are unsubstituted phenyl groups.
Figure 1: Molecular structure of this compound with atom numbering.
Due to the substitution pattern, the two unsubstituted phenyl groups are chemically equivalent. This equivalence significantly simplifies the expected NMR spectra.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) will contain all the proton signals for this molecule. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.[1]
Signal Assignments and Multiplicities:
-
Protons on the two equivalent phenyl groups: These ten protons will give rise to three signals with an integration ratio of 4:4:2.
-
H-ortho (H8, H12, H14, H18): These protons are closest to the central ring and will likely appear as a doublet of doublets or a multiplet.
-
H-meta (H9, H11, H15, H17): These protons will couple to the ortho and para protons, likely resulting in a triplet or multiplet.
-
H-para (H10, H16): These protons will be the furthest from the central ring and will likely appear as a triplet.
-
-
Protons on the central benzene ring: These three protons will give rise to two signals with an integration ratio of 2:1.
-
H2 and H6: These two protons are chemically equivalent and will appear as a doublet due to coupling with H4.
-
H4: This proton will appear as a triplet due to coupling with the two equivalent protons H2 and H6.
-
-
Protons on the 3-bromophenyl group: These four protons are all chemically unique and will each give rise to a distinct signal.
-
H2': This proton is ortho to the point of attachment to the central ring and will likely be a singlet or a narrow triplet due to small meta couplings.
-
H4': This proton is para to the point of attachment and will likely appear as a triplet.
-
H5': This proton is meta to the bromine and will likely be a doublet of doublets.
-
H6': This proton is ortho to the point of attachment and will likely appear as a doublet of doublets.
-
The bromine atom is an electron-withdrawing group through induction but a weak deactivator overall due to resonance effects. This will cause protons ortho and para to the bromine to be shifted slightly downfield.[2][3][4]
Predicted ¹H NMR Data Summary
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-ortho (Phenyl) | 7.60 - 7.70 | m | - | 4H |
| H-meta (Phenyl) | 7.40 - 7.50 | t | ~7.6 | 4H |
| H-para (Phenyl) | 7.30 - 7.40 | t | ~7.4 | 2H |
| H2, H6 (Central) | 7.50 - 7.60 | d | ~1.5 (meta) | 2H |
| H4 (Central) | 7.45 - 7.55 | t | ~1.5 (meta) | 1H |
| H2' (Bromophenyl) | 7.75 - 7.85 | t | ~1.8 (meta) | 1H |
| H6' (Bromophenyl) | 7.65 - 7.75 | dd | J(ortho) ~7.9, J(meta) ~1.5 | 1H |
| H4' (Bromophenyl) | 7.55 - 7.65 | t | ~7.9 | 1H |
| H5' (Bromophenyl) | 7.35 - 7.45 | ddd | J(ortho) ~7.9, J(meta) ~1.8, J(para) ~0.5 | 1H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range.[1]
Signal Assignments:
-
Quaternary Carbons: There will be five signals for the quaternary carbons (C1, C3, C5, C7, C13, and C1'). The carbon attached to the bromine (C3') will be significantly shifted upfield due to the heavy atom effect.
-
Protonated Carbons:
-
Equivalent Phenyl Groups: Three signals for the ortho, meta, and para carbons.
-
Central Ring: Two signals for C2/C6 and C4.
-
3-Bromophenyl Group: Four distinct signals for the protonated carbons.
-
The electronegativity of the bromine atom will deshield the carbon it is directly attached to, but relativistic effects can lead to a net shielding.[5]
Predicted ¹³C NMR Data Summary
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C1' (ipso-Bromophenyl) | 142 - 144 |
| C1, C3, C5 (ipso-Central) | 140 - 142 |
| C7, C13 (ipso-Phenyl) | 139 - 141 |
| C-H (Aromatic) | 125 - 132 |
| C2', C4', C5', C6' (Bromophenyl) | 128 - 135 |
| C2, C6, C4 (Central) | 125 - 129 |
| C-ortho, C-meta, C-para (Phenyl) | 127 - 130 |
| C3' (C-Br) | 121 - 123 |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, a rigorous experimental approach is necessary.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.
3. ¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Processing: Apply a small line broadening (e.g., 0.3 Hz) using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm).
4. ¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
5. 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
Sources
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- 2. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]
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- 4. modgraph.co.uk [modgraph.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Isomeric Maze: A Technical Guide to the IUPAC Nomenclature of C18H13Br Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise identification of chemical structures is a cornerstone of scientific research, particularly in the fields of medicinal chemistry and materials science. The molecular formula C18H13Br represents a multitude of aromatic isomers, each with potentially distinct physicochemical properties, biological activities, and toxicological profiles. An unambiguous naming system is therefore not merely a matter of convention but a critical necessity for accurate communication, reproducibility of research, and regulatory compliance. This in-depth technical guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the primary aromatic isomers of C18H13Br, focusing on the derivatives of fused-ring polycyclic aromatic hydrocarbons (PAHs). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently name and differentiate these complex molecules.
Introduction: The Significance of Isomer-Specific Nomenclature
In drug discovery and development, the spatial arrangement of atoms in a molecule is paramount. Different isomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] For instance, one isomer might be a potent therapeutic agent, while another could be inactive or even harmful. This underscores the critical importance of a naming system that can uniquely identify each isomer. The C18H13Br aromatic compounds are derivatives of C18H14 parent hydrocarbons, which include several polycyclic aromatic hydrocarbons (PAHs) with four fused rings. The position of the single bromine substituent on the aromatic framework gives rise to a variety of positional isomers, each a distinct chemical entity.
The IUPAC nomenclature for organic chemistry provides a systematic and unambiguous set of rules for naming compounds, ensuring that a given name corresponds to a single, unique structure.[2] For complex polycyclic systems, these rules involve identifying the parent hydrocarbon, correctly numbering its atoms, and then indicating the position and identity of any substituents.
The Parent Aromatic Hydrocarbons: C18H14 Isomers
The foundation for naming C18H13Br isomers lies in identifying the parent C18H14 aromatic hydrocarbon. While several structures exist for this formula, this guide will focus on the most common fused-ring systems: Chrysene, Triphenylene, and Benz[a]anthracene.
-
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings in a phenanthrene-like arrangement.[3]
-
Triphenylene: A highly symmetric, planar PAH also consisting of four fused benzene rings.[4]
-
Benz[a]anthracene: An angularly fused PAH with four benzene rings.[5]
The structural differences between these parent PAHs lead to different numbers of unique positions for substitution, and therefore, a different number of possible C18H13Br isomers.
The Cornerstone of Nomenclature: IUPAC Numbering of Parent PAHs
The correct assignment of IUPAC names to substituted PAHs is critically dependent on the standardized numbering of the carbon atoms in the parent ring system. The general principle is to orient the fused rings in a specific way and then number the carbons in a clockwise direction, starting from the uppermost ring on the right.
Numbering of Chrysene
Chrysene has a C2h symmetry. Due to this symmetry, there are six unique positions for monosubstitution. The IUPAC numbering for chrysene is as follows:
Based on this numbering, the six possible monobrominated isomers of chrysene are:
-
1-Bromochrysene
-
2-Bromochrysene
-
3-Bromochrysene
-
4-Bromochrysene
-
5-Bromochrysene
-
6-Bromochrysene
Numbering of Triphenylene
Triphenylene possesses a high degree of symmetry (D3h). This symmetry significantly reduces the number of unique substitution positions. There are only two distinct positions for monosubstitution on the triphenylene core. The IUPAC numbering is as follows:
The two possible monobrominated isomers of triphenylene are:
-
1-Bromotriphenylene
-
2-Bromotriphenylene
Numbering of Benz[a]anthracene
Benz[a]anthracene has lower symmetry than chrysene and triphenylene, resulting in a larger number of unique positions for monosubstitution. There are twelve possible locations for a single bromine substituent. The IUPAC numbering for benz[a]anthracene is as follows:
The twelve possible monobrominated isomers of benz[a]anthracene are:
-
1-Bromobenz[a]anthracene
-
2-Bromobenz[a]anthracene
-
3-Bromobenz[a]anthracene
-
4-Bromobenz[a]anthracene
-
5-Bromobenz[a]anthracene
-
6-Bromobenz[a]anthracene
-
7-Bromobenz[a]anthracene
-
8-Bromobenz[a]anthracene
-
9-Bromobenz[a]anthracene
-
10-Bromobenz[a]anthracene
-
11-Bromobenz[a]anthracene
-
12-Bromobenz[a]anthracene
Summary of Monobrominated Isomers of C18H13Br
The following table summarizes the possible monobrominated isomers for each of the three parent C18H14 PAHs.
| Parent PAH | Molecular Formula | Number of Unique Monobromo Isomers | IUPAC Names of C18H13Br Isomers |
| Chrysene | C18H12 | 6 | 1-Bromochrysene, 2-Bromochrysene, 3-Bromochrysene, 4-Bromochrysene, 5-Bromochrysene, 6-Bromochrysene |
| Triphenylene | C18H12 | 2 | 1-Bromotriphenylene, 2-Bromotriphenylene |
| Benz[a]anthracene | C18H12 | 12 | 1-Bromobenz[a]anthracene, 2-Bromobenz[a]anthracene, 3-Bromobenz[a]anthracene, 4-Bromobenz[a]anthracene, 5-Bromobenz[a]anthracene, 6-Bromobenz[a]anthracene, 7-Bromobenz[a]anthracene, 8-Bromobenz[a]anthracene, 9-Bromobenz[a]anthracene, 10-Bromobenz[a]anthracene, 11-Bromobenz[a]anthracene, 12-Bromobenz[a]anthracene |
Logical Workflow for IUPAC Nomenclature of Substituted PAHs
The process of determining the correct IUPAC name for a substituted PAH like a C18H13Br isomer follows a logical sequence. This workflow ensures a systematic and accurate approach to naming these complex molecules.
Experimental Protocol: Characterization of a C18H13Br Isomer
The synthesis of a specific C18H13Br isomer would typically involve the direct bromination of the parent PAH or a multi-step synthesis from smaller precursors. Once synthesized, rigorous characterization is essential to confirm the identity and purity of the target isomer.
Objective: To confirm the structure and purity of a synthesized batch of 6-Bromochrysene.
Methodology:
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS).
-
Procedure: A sample of the synthesized compound is analyzed by HRMS to determine its exact mass.
-
Expected Result: The measured mass should correspond to the calculated exact mass of C18H13Br, confirming the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: 1H NMR and 13C NMR spectroscopy.
-
Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3) and analyzed.
-
Expected Result: The 1H NMR spectrum should show a unique set of signals in the aromatic region, with chemical shifts and coupling patterns consistent with the substitution pattern of 6-Bromochrysene. The 13C NMR spectrum will show the expected number of distinct carbon signals for the C2h symmetric structure.
-
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Procedure: A small amount of the sample is analyzed to obtain its infrared spectrum.
-
Expected Result: The spectrum should display characteristic absorption bands for aromatic C-H stretching and bending, as well as a C-Br stretching frequency, providing further evidence of the compound's structure.
-
-
Melting Point Analysis:
-
Procedure: The melting point of the synthesized compound is determined and compared to the literature value for 6-Bromochrysene.
-
Expected Result: A sharp melting point close to the reported value is indicative of high purity.
-
Conclusion: The Imperative of Precision in Chemical Nomenclature
The accurate naming of chemical compounds is a fundamental prerequisite for advancing chemical sciences. For a class of compounds as numerous and diverse as the C18H13Br aromatic isomers, a systematic approach to nomenclature is indispensable. By adhering to the principles of IUPAC nomenclature, researchers can ensure clarity, avoid ambiguity, and facilitate the global exchange of scientific information. This guide provides a foundational framework for understanding and applying these principles to the monobrominated derivatives of chrysene, triphenylene, and benz[a]anthracene, thereby empowering scientists in their research and development endeavors.
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NIST. (n.d.). Chrysene. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Chrysene. Retrieved from [Link]
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ResearchGate. (2017). A modified route to unsymmetrically substituted triphenylenes, new functionalised derivatives and twins, and the smallest reported triphenylene mesogen. Retrieved from [Link]
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chemeurope.com. (n.d.). Chrysene. Retrieved from [Link]
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PubChem. (n.d.). 7-(Bromomethyl)benz(a)anthracene. Retrieved from [Link]
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Introduction: The Structural and Functional Significance of Triarylbenzenes
An In-Depth Technical Guide to the Characterization of Substituted Triarylbenzenes
Substituted 1,3,5-triarylbenzenes represent a class of C3-symmetric molecules that have garnered significant interest across various scientific disciplines. Their rigid, propeller-like, and highly conjugated structures make them exceptional building blocks in materials science for creating organic light-emitting diodes (OLEDs), conducting polymers, and dendrimers. In drug development, the triarylbenzene scaffold serves as a versatile core for designing inhibitors and therapeutic agents.
The precise function of a substituted triarylbenzene is intrinsically linked to its three-dimensional structure and the nature of its peripheral substituents. These substituents—whether electron-donating or electron-withdrawing—govern the molecule's electronic properties, thermal stability, and solubility. Consequently, a rigorous and multi-faceted characterization approach is not merely procedural; it is fundamental to establishing the structure-property relationships that underpin innovation.
This guide provides an in-depth exploration of the essential analytical techniques required to comprehensively characterize substituted triarylbenzenes, moving from foundational structural elucidation to the analysis of key physicochemical properties. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
I. Foundational Structural Elucidation
The first and most critical step in characterizing a novel substituted triarylbenzene is the unambiguous determination of its chemical structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For triarylbenzenes, both ¹H and ¹³C NMR provide invaluable information about the molecular symmetry and the chemical environment of each atom.
Expertise in Practice: The choice of NMR solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve many organic compounds. However, for molecules with lower solubility or those that aggregate, deuterated dimethyl sulfoxide (DMSO-d₆) may be required[1][2]. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm[2].
1. ¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides a detailed picture of the hydrogen atoms in the molecule. In a symmetrically substituted 1,3,5-triarylbenzene, the proton signals offer clear, diagnostic patterns.
-
Central Ring Protons: The protons on the central benzene ring typically appear as a singlet in the aromatic region. For the parent 1,3,5-triphenylbenzene, this signal is found around δ 7.78 ppm[3].
-
Peripheral Aryl Protons: The protons on the outer aryl rings will show splitting patterns (e.g., doublets, triplets, multiplets) that depend on the substitution pattern (ortho, meta, para) and the nature of the substituent[2][4]. For example, a para-substituted ring will often show two distinct doublets[4].
-
Substituent Protons: Protons on the substituent groups (e.g., the methyl protons of a tolyl group) will appear in their characteristic chemical shift regions. For instance, the methyl protons in 1,3,5-tris(4-methylphenyl)benzene appear as a singlet around δ 2.43 ppm[2].
2. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton and Symmetry
¹³C NMR spectroscopy is particularly powerful for confirming the overall symmetry of the molecule. The number of unique carbon signals directly corresponds to the number of chemically non-equivalent carbon atoms.
-
Symmetry as a Diagnostic Tool: A perfectly C3-symmetric 1,3,5-triarylbenzene will show a reduced number of signals compared to the total number of carbons in the molecule. For example, the parent 1,3,5-triphenylbenzene, which has 24 total carbon atoms, displays only six distinct signals in its ¹³C NMR spectrum, confirming its high symmetry[5][6].
-
Chemical Shifts: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.
-
The quaternary carbons of the central ring and the carbons where the peripheral rings are attached typically appear between δ 140-143 ppm[2][3].
-
The effect of substituents on the chemical shifts of the benzene ring carbons is well-documented and can be used to confirm the substitution pattern[7][8].
-
Protocol 1: Standard NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified triarylbenzene sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS as an internal standard[2].
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. If necessary, use mild heating or sonication.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Standard experiments are typically run on a 400 or 500 MHz instrument[2][3].
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.
| Compound | Solvent | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) | Reference |
| 1,3,5-Triphenylbenzene | CDCl₃ | 7.78 (s, 3H, central ring), 7.70 (m, 6H), 7.48 (m, 6H), 7.39 (m, 3H) | 142.3, 141.1, 128.8, 127.5, 127.3, 125.1 | [3] |
| 1,3,5-Tris(4-methylphenyl)benzene | CDCl₃ | 7.74 (s, 3H), 7.60 (d, 6H), 7.29 (d, 6H), 2.43 (s, 9H, CH₃) | 142.3, 138.5, 137.4, 129.6, 127.3, 124.7, 21.2 | [2] |
| 1,3,5-Tris(4-methoxyphenyl)benzene | CDCl₃ | 7.57 (d, 6H), 7.32 (s, 3H), 6.99 (d, 6H), 3.86 (s, 9H, OCH₃) | 159.2, 141.4, 134.0, 128.3, 122.7, 114.2, 55.4 | [2] |
| 1,3,5-Tris(4-chlorophenyl)benzene | CDCl₃ | 7.67 (s, 3H), 7.59 (d, 6H), 7.44 (d, 6H) | 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 | [4] |
| Table 1: Representative ¹H and ¹³C NMR data for selected 1,3,5-substituted triarylbenzenes. |
B. Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is an essential technique for determining the molecular weight of the synthesized compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Expertise in Practice: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization method that often provides valuable fragmentation data, while Electrospray Ionization (ESI) is a softer technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M]⁺) with minimal fragmentation, which is often preferred for initial molecular weight confirmation[3]. For complex mixtures or to separate isomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed[9][10].
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a high-purity solvent that is compatible with the ionization source (e.g., methanol, acetonitrile, or dichloromethane).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Method Development:
-
Select an appropriate ionization mode (e.g., ESI or EI).
-
Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or through an LC or GC system. Acquire data in full scan mode over a mass range that includes the expected molecular weight of the target compound.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the measured accurate mass to the theoretical mass calculated from the expected molecular formula. A mass error of less than 5 ppm is typically considered confirmation of the elemental composition.
-
II. Analysis of Physicochemical Properties
Beyond the basic molecular structure, the functional properties of triarylbenzenes are dictated by their interaction with light and their response to heat. These are probed using optical spectroscopy and thermal analysis.
A. Optical Spectroscopy: Probing Electronic Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of these highly conjugated molecules[11]. The position and intensity of absorption and emission bands are highly sensitive to the electronic nature of the substituents on the aryl rings[12].
Expertise in Practice: The choice of solvent can influence the spectral properties due to solvatochromic effects. It is common practice to record spectra in a non-polar solvent (like toluene) and a polar solvent (like chloroform or DMSO) to assess these effects[13][14].
-
UV-Vis Absorption: Measures the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to an excited state. Electron-donating groups (e.g., -OCH₃) tend to cause a red-shift (to longer wavelengths) in the maximum absorption wavelength (λ_max_), while electron-withdrawing groups can cause a blue-shift[15].
-
Fluorescence Spectroscopy: Characterizes the light emitted by the molecule as it relaxes from an excited state back to the ground state. Key parameters include the maximum emission wavelength (λ_em_) and the quantum yield.
Protocol 3: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1.0 x 10⁻⁵ M) in a spectroscopic-grade solvent (e.g., CHCl₃ or toluene) using a calibrated volumetric flask[16].
-
UV-Vis Measurement:
-
Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λ_max_).
-
-
Fluorescence Measurement:
-
Excite the sample at its λ_max_ determined from the UV-Vis spectrum.
-
Record the emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region.
-
Identify the wavelength of maximum emission (λ_em_).
-
B. Thermal Analysis: Assessing Stability and Phase Behavior
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the suitability of triarylbenzenes for applications in materials science, where thermal stability is paramount[17].
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides the decomposition temperature (T_d), which is a key indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature[18]. DSC is used to determine key thermal transitions such as the melting point (T_m_) and the glass transition temperature (T_g_) for amorphous materials[17].
Protocol 4: TGA and DSC Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 3-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Place the pan in the instrument furnace.
-
Program the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow)[19].
-
-
Data Acquisition: Run the temperature program and record the mass loss (for TGA) or heat flow (for DSC) as a function of temperature.
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition or the temperature at which 5% mass loss occurs (T_d5_).
-
DSC: Identify the peak maximum of an endotherm to determine the melting point (T_m_) or the midpoint of a step change in the baseline for the glass transition temperature (T_g_)[20].
-
III. Integrated Characterization Workflow
A comprehensive and trustworthy characterization of a substituted triarylbenzene is not achieved by a single technique but by the logical integration of data from multiple analyses. The workflow diagram below illustrates how these techniques are synergistically employed to build a complete profile of the molecule.
Caption: Integrated workflow for the comprehensive characterization of substituted triarylbenzenes.
This workflow demonstrates a self-validating system. For instance, the molecular formula determined by HRMS must be consistent with the structure proposed from the detailed analysis of ¹H and ¹³C NMR spectra. Similarly, observed changes in optical properties should be rationally explained by the electronic nature of the substituents identified in the structural elucidation phase.
Caption: Relationship between substituent nature and optical properties.
Conclusion
The characterization of substituted triarylbenzenes is a systematic process that relies on the thoughtful application and integration of multiple analytical techniques. From the foundational confirmation of molecular structure and weight using NMR and MS, to the nuanced investigation of electronic and thermal properties with optical spectroscopy and thermal analysis, each step provides a critical piece of the puzzle. By following the robust protocols and logical workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and key performance-related characteristics of these versatile and important molecules, paving the way for their successful application in next-generation materials and therapeutics.
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Literature review on brominated terphenyl compounds
An In-Depth Technical Guide to Brominated Terphenyl Compounds
Introduction to Brominated Terphenyls
Brominated terphenyls are a class of aromatic organic compounds characterized by a terphenyl backbone (three connected benzene rings) where one or more hydrogen atoms have been replaced by bromine. The terphenyl core can exist as one of three isomers—ortho (o), meta (m), or para (p)—which, combined with varying degrees and positions of bromination, gives rise to a wide array of distinct chemical entities.
Historically, the broader class of brominated aromatic compounds, including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), gained widespread use as brominated flame retardants (BFRs).[1][2][3] These additives are physically blended into polymers used in electronics, textiles, and furniture to inhibit combustion by scavenging free radicals in the gas phase during a fire.[3] While effective, concerns over the environmental persistence, bioaccumulation, and toxicity of legacy BFRs have led to restrictions and a shift towards novel BFRs (NBFRs), a category where some brominated terphenyls may be considered.[4][5]
Beyond flame retardancy, brominated terphenyls are highly valuable intermediates in organic synthesis. The bromine atom serves as a reactive handle, enabling the construction of complex, extended π-conjugated systems through various cross-coupling reactions.[6] This has made them critical building blocks for advanced materials, particularly in the fields of organic light-emitting diodes (OLEDs) and liquid crystals.[6][7] For instance, 4-bromo-p-terphenyl is a key precursor for synthesizing host and emitter molecules in OLED devices, contributing to brighter and more energy-efficient displays.[6]
This guide provides a comprehensive technical overview of brominated terphenyl compounds, covering their synthesis, applications, analytical detection, and the critical aspects of their environmental fate and toxicology.
Caption: Core isomers of the terphenyl backbone.
Synthesis and Chemical Properties
The synthesis of brominated terphenyls can be broadly categorized into two primary approaches: direct bromination of a pre-existing terphenyl core and the construction of the brominated terphenyl skeleton via cross-coupling reactions. The choice of method depends on the desired isomer and degree of substitution.
Direct Bromination
Direct bromination involves treating the parent terphenyl (o-, m-, or p-) with a brominating agent, such as elemental bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This electrophilic aromatic substitution reaction is generally difficult to control, often yielding a mixture of polybrominated products with varying substitution patterns. The specific isomers formed are directed by the existing phenyl substituents. For example, the bromination of commercially available p-terphenyl is a common route to produce 4-bromo-p-terphenyl.[7]
Cross-Coupling Methodologies
For greater regiochemical control, metal-catalyzed cross-coupling reactions are the most efficient and widely used methods.[8] These strategies involve coupling smaller halogenated aromatic precursors.
-
Suzuki Coupling: This versatile reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. It is highly effective for creating C-C bonds to form the terphenyl framework. For instance, symmetrical terphenyls can be synthesized by reacting phenyl-1,4-diboronic acid with aryl halides.[8]
-
Wittig Reaction and Diels-Alder Cycloaddition: A multi-step approach can provide access to specific, laterally substituted brominated terphenyls. One patented method describes the preparation of 4-bromo-3'-methyl-p-terphenyl, a liquid crystal intermediate.[7] This process involves an initial Wittig reaction to form a phosphonate, followed by subsequent steps leading to a Diels-Alder condensation.[7] This highlights the use of classic organic reactions to build complex aromatic systems that are not easily accessible through direct halogenation.
Caption: Suzuki coupling for controlled synthesis.
Experimental Protocol: Synthesis of 4-bromo-p-terphenyl via Direct Bromination
This protocol is a representative example based on the general principles of electrophilic aromatic bromination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), suspend p-terphenyl (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq) to the suspension.
-
Bromine Addition: Slowly add a solution of elemental bromine (Br₂) (1.0-1.1 eq) in the same solvent to the stirred suspension via the dropping funnel at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reddish-brown color of the bromine disappears. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure 4-bromo-p-terphenyl.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Applications
The utility of brominated terphenyls stems from both their inherent properties as flame retardants and their role as versatile chemical intermediates.
-
Flame Retardants: As part of the broader BFR class, brominated terphenyls can be used as additive flame retardants in various polymers.[2][9] The bromine atoms are released as radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase.[3] However, specific data on the commercial use of brominated terphenyls as flame retardants is less prevalent compared to high-production volume BFRs like PBDEs and TBBPA.[1][9]
-
OLED Intermediates: The robust aromatic structure and the reactive bromine site make compounds like 4-bromo-p-terphenyl ideal for synthesizing the complex conjugated molecules required for OLED layers.[6] They are incorporated into host materials and emitters to optimize electronic properties, leading to enhanced device efficiency and color purity.[6]
-
Liquid Crystal Precursors: Specific substituted brominated terphenyls are crucial for the synthesis of liquid crystal materials.[7] For example, 4''-n-pentyl-4-cyano-p-terphenyl, a widely used liquid crystal component, can be synthesized from a brominated terphenyl precursor through steps like Friedel-Crafts acylation and cyanation.[7]
-
Organic Synthesis Building Blocks: The C-Br bond in brominated terphenyls is a key functional group for further chemical transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows chemists to build larger, more complex molecular architectures for research in materials science and pharmaceuticals.[6]
Analytical Methodologies
The detection and quantification of brominated terphenyls, especially at trace levels in environmental and biological samples, require sophisticated analytical methods. These are often similar to the methods developed for other BFRs like PBDEs.[10][11][12]
Sample Preparation and Extraction
Effective extraction and cleanup are critical to remove interfering substances from the sample matrix.
-
Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet extraction are commonly used for solid samples like sediment, soil, and dust.[10][11] Solvents are typically non-polar or semi-polar, such as hexane, dichloromethane, or mixtures thereof.
-
Cleanup: A multi-step cleanup is often necessary. Gel Permeation Chromatography (GPC) is used to remove large macromolecules like lipids. This is often followed by Solid-Phase Extraction (SPE) using cartridges with materials like silica or Florisil to separate the target analytes from other co-extracted compounds.[10]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for analyzing BFRs.[11] Due to the high electron affinity of bromine, Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective ionization mode for detecting brominated compounds.[10][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile brominated compounds, LC coupled with tandem mass spectrometry (LC-MS/MS) is an alternative.[11]
Caption: General workflow for environmental sample analysis.
Experimental Protocol: Analysis of Brominated Compounds in Sediments
This protocol is adapted from established methods for analyzing novel BFRs in environmental matrices.[10]
-
Sample Preparation: Freeze-dry the sediment sample, sieve to remove large debris, and homogenize. Spike the sample with a known amount of an appropriate internal standard (e.g., a ¹³C-labeled analog).
-
Extraction: Extract the sample using Pressurized Liquid Extraction (PLE) with a mixture of hexane and dichloromethane.
-
Cleanup Step 1 (GPC): Concentrate the extract and subject it to Gel Permeation Chromatography (GPC) to remove high-molecular-weight interferences.
-
Cleanup Step 2 (SPE): Further purify the GPC fraction using a multi-layer silica gel column or a series of SPE cartridges (e.g., Oasis™ HLB followed by silica). Elute the target compounds with an appropriate solvent mixture.
-
Final Concentration: Concentrate the final cleaned extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen. Add a recovery standard.
-
GC-MS Analysis: Inject an aliquot of the final extract into a GC-MS system operating in Electron Capture Negative Ionization (ECNI) mode. Monitor for the characteristic bromine isotope patterns of the target ions.
-
Quantification: Quantify the native brominated terphenyls by comparing their peak areas to the internal standards, correcting for recovery using the recovery standard.
Environmental Fate and Toxicology
Like many halogenated organic compounds, brominated terphenyls are of environmental concern due to their potential for persistence, bioaccumulation, and toxicity.[14]
Environmental Fate
-
Persistence and Partitioning: Studies on novel BFRs indicate they are often environmentally persistent.[13] Once released, their hydrophobic nature causes them to partition from water into sediment and particulate matter.[13] Median dissipation times (DT₅₀) in sediment can be greater than 100 days for some NBFRs, indicating significant persistence.[13]
-
Degradation: The primary degradation pathway for many BFRs in the environment is photodegradation, which involves the breaking of C-Br bonds by sunlight.[4][5] This can lead to the formation of less-brominated, and sometimes more toxic, degradation products.[14][15] Biodegradation can also occur, but it is generally a slow process for highly brominated compounds.[4][5]
Toxicology
While specific toxicological data for brominated terphenyls is limited, the effects can be inferred from the broader class of BFRs and PBBs.[1][16]
-
Modes of Action: The primary toxicological concerns for BFRs include endocrine disruption, genotoxicity, and behavioral modification.[4][5] Many BFRs are known to interfere with thyroid hormone regulation.[1][16]
-
Bioaccumulation: Due to their lipophilicity (high octanol-water partition coefficient), BFRs tend to bioaccumulate in the fatty tissues of organisms and can biomagnify up the food chain.[4]
-
Toxicity Values: Toxicity assays on some NBFRs have shown high toxicity to aquatic organisms like Daphnia magna, with LC₅₀ (lethal concentration for 50% of the population) values significantly lower than those of legacy PBDEs, indicating potent effects even at very low concentrations.[4]
Table 1: Comparison of Physicochemical Properties and Concerns for Halogenated Aromatics
| Property | Polybrominated Biphenyls (PBBs) | Polybrominated Diphenyl Ethers (PBDEs) | Brominated Terphenyls (Anticipated) |
| Structure | Two brominated phenyl rings | Two brominated phenyl rings linked by oxygen | Three brominated phenyl rings |
| Primary Use | Flame Retardants (largely phased out) | Flame Retardants (some restricted) | Flame Retardants, Synthesis Intermediates |
| Log Kₒw | High (hydrophobic) | High (hydrophobic) | High to Very High (hydrophobic) |
| Persistence | High | High | Expected to be High |
| Bioaccumulation | Yes | Yes | Expected |
| Primary Toxic Concern | Carcinogenicity, Endocrine Disruption[1] | Neurodevelopmental Toxicity, Endocrine Disruption[1][16] | Endocrine Disruption, Genotoxicity (by analogy)[4][5] |
Future Perspectives and Research Gaps
The study of brominated terphenyls sits at the intersection of materials science and environmental toxicology. While their utility in creating advanced materials is clear, their structural similarity to persistent organic pollutants (POPs) necessitates a cautious approach.
The primary research gap is the lack of comprehensive environmental occurrence and toxicological data for specific brominated terphenyl isomers. As the use of NBFRs continues, it is crucial to:
-
Develop and validate analytical standards for various brominated terphenyls to enable accurate environmental monitoring.
-
Conduct thorough toxicological studies to understand their specific modes of action, potential for endocrine disruption, and long-term health effects.
-
Investigate their environmental fate, including degradation pathways and the formation of potentially harmful metabolites.
This knowledge is essential for conducting accurate risk assessments and ensuring that the development of new materials does not lead to unforeseen environmental consequences.[5] The goal is to guide the synthesis of functional and safe molecules, applying principles of green chemistry to minimize persistence and toxicity while retaining desired material properties.
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Strategic Synthesis of 1,3,5-Triarylbenzenes: A Guide to Core Starting Materials and Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triarylbenzene scaffold, characterized by its C3 symmetry and rigid planar structure, is a cornerstone in the development of advanced functional materials and complex pharmaceutical agents. Its unique architecture is leveraged in applications ranging from organic light-emitting diodes (OLEDs) and conducting polymers to the construction of highly branched dendrimers and porous crystalline hosts.[1][2] This guide provides an in-depth analysis of the principal synthetic routes to this privileged structure, with a focused exploration of the requisite starting materials. We will dissect the causality behind experimental choices in three major synthetic strategies: the acid-catalyzed cyclocondensation of aryl methyl ketones, the palladium-catalyzed Suzuki-Miyaura cross-coupling, and the cyclotrimerization of arylacetylenes. Each section presents the core chemical principles, detailed experimental protocols, and comparative data to empower researchers in selecting and optimizing the most suitable pathway for their specific target molecules.
Chapter 1: The Classic Approach: Acid-Catalyzed Cyclocondensation of Aryl Methyl Ketones
The triple self-condensation of aryl methyl ketones, particularly substituted acetophenones, represents one of the most established and straightforward methods for synthesizing symmetrical 1,3,5-triarylbenzenes. First reported in the 19th century, modern advancements have refined this method into a highly efficient and often green chemical process.[1][3]
Mechanistic Principle & Rationale
The reaction proceeds through a series of acid-catalyzed aldol-type condensation and dehydration steps. The mechanism is initiated by the protonation of the ketone's carbonyl oxygen by a Brønsted or Lewis acid catalyst.[4] This facilitates the formation of an enol or enolate intermediate, which acts as the key nucleophile. This enol attacks a second protonated ketone molecule, leading to a β-hydroxyketone dimer, which readily dehydrates to form an α,β-unsaturated ketone (a dypnone). This intermediate then reacts with a third ketone molecule in a Michael-type addition, followed by cyclization and dehydration to yield the final, highly stable aromatic ring.[4]
The choice of an acid catalyst is critical. Brønsted acids like p-toluenesulfonic acid (PTSA) or sulfuric acid are effective, with PTSA being particularly favored in solvent-free conditions, aligning with green chemistry principles.[3][5] Lewis acids, such as copper(II) chloride (CuCl₂), thionyl chloride (SOCl₂), and various metal triflates, can also efficiently catalyze the reaction, often under milder conditions.[1][6][7] The catalyst's role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the enol.
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The Architectural Blueprint of Diphenylbenzene Derivatives: A Technical Guide to Crystal Structure Analysis
Abstract
Diphenylbenzene derivatives, a class of aromatic hydrocarbons also known as terphenyls, are foundational molecules in materials science, organic electronics, and pharmaceutical development.[1] Their utility is intrinsically linked to their solid-state arrangement, where subtle changes in molecular structure can dramatically alter crystal packing and, consequently, material properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of diphenylbenzene derivatives. We will explore the fundamental principles governing their crystallization, the experimental techniques for structure elucidation, and the computational tools for in-depth analysis of intermolecular interactions. This guide is designed to be a practical resource, offering not only theoretical knowledge but also actionable, field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Crystalline Architecture in Diphenylbenzene Derivatives
Diphenylbenzenes consist of a central benzene ring substituted with two phenyl groups. The three constitutional isomers, ortho-(1,2-), meta-(1,3-), and para-(1,4-), form the basis of this class of compounds.[1] Their rigid, planar backbones and rich π-electron systems predispose them to form highly ordered crystalline structures. The precise arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking, and C-H···π interactions.[2]
The importance of understanding and controlling the crystal structure of these derivatives cannot be overstated. In organic electronics, for instance, the degree of π-orbital overlap between adjacent molecules, a direct consequence of the packing motif, governs charge transport efficiency. For pharmaceutical applications, the polymorphic form of an active pharmaceutical ingredient (API) can significantly impact its solubility, bioavailability, and stability.[3] Therefore, a thorough characterization of the crystal structure is a critical step in the development of new materials and drugs based on the diphenylbenzene scaffold.
This guide will provide a comprehensive overview of the key aspects of the crystal structure of diphenylbenzene derivatives, from fundamental principles to advanced analytical techniques.
The Fundamentals of Diphenylbenzene Crystal Packing
The crystal packing of aromatic molecules is often described by a few recurring motifs. For diphenylbenzene derivatives, the most common arrangements are the herringbone and sandwich-herringbone (or π-stacked) motifs.[4][5]
-
Herringbone Packing: In this arrangement, the long axes of adjacent molecules are tilted with respect to each other, resembling the pattern of herringbone fabric. This motif is dominated by C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π-system of a neighboring molecule.[2]
-
Sandwich-Herringbone (π-stacked) Packing: This motif involves pairs of co-facial molecules, where the aromatic rings are stacked on top of each other, leading to significant π-π overlap. These stacked pairs then arrange in a herringbone fashion.[4]
The preference for one packing motif over another is influenced by several factors, including the substitution pattern on the phenyl rings and the presence of functional groups that can participate in other intermolecular interactions, such as hydrogen bonding.
Logical Relationship: Factors Influencing Crystal Packing
Caption: Key determinants of diphenylbenzene crystal packing.
Experimental Determination of Crystal Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6][7] The workflow involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.
The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. For diphenylbenzene derivatives, which are typically solids at room temperature, solution-based crystallization methods are most effective.[8][9][10]
Step-by-Step Protocol for Slow Evaporation Crystallization:
-
Purity is Paramount: Begin with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8] Highly soluble compounds tend to yield small crystals, while poorly soluble compounds may not crystallize at all. A good starting point is to test solubility in a range of common laboratory solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol).
-
Preparation of a Saturated or Near-Saturated Solution: Gently warm the solvent to dissolve the compound, creating a clear, saturated, or nearly saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a location free from vibrations and temperature fluctuations.
-
Patience is Key: Allow the crystals to grow undisturbed for several days to weeks. High-quality crystals form slowly.[8]
Alternative Crystallization Techniques:
-
Slow Cooling: For compounds with a significant temperature-dependent solubility, a saturated solution at an elevated temperature can be slowly cooled to induce crystallization.[9]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[9] Crystallization occurs at the interface as the solvents slowly mix.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for SCXRD analysis.
From Diffraction to Structure: Data Collection, Solution, and Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams. This data is then processed to generate a list of reflections, which is used to solve and refine the crystal structure.
The process of structure solution involves determining the phases of the diffracted X-rays, which leads to an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. Structure refinement is an iterative process of adjusting the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.
Case Studies: The Crystal Structures of Diphenylbenzene Isomers
The three isomers of diphenylbenzene (terphenyls) provide excellent examples of how molecular geometry influences crystal packing.
| Isomer | Common Name | Melting Point (°C) | Crystal System | Space Group | Key Packing Features |
| 1,2-Diphenylbenzene | o-Terphenyl | 57 | Orthorhombic | P2₁2₁2₁ | Steric hindrance between the adjacent phenyl groups forces them to twist out of the plane of the central benzene ring.[11][12] |
| 1,3-Diphenylbenzene | m-Terphenyl | 86-87 | Monoclinic | P2₁/a | Molecules adopt a herringbone packing arrangement.[13][14] |
| 1,4-Diphenylbenzene | p-Terphenyl | 212-213 | Monoclinic | P2₁/a | The planar molecules pack in a herringbone motif.[1][15] |
Note: Crystallographic data can vary slightly depending on the experimental conditions.
The Influence of Substituents on Crystal Architecture
The introduction of substituents onto the phenyl rings of diphenylbenzene can profoundly influence the crystal packing.[16] Substituents can alter the molecular shape, introduce new intermolecular interactions (e.g., hydrogen bonding, halogen bonding), and modify the electronic properties of the molecule, all of which can favor different packing arrangements.[17]
For example, the introduction of bulky substituents can disrupt efficient π-π stacking, favoring a herringbone arrangement. Conversely, the introduction of functional groups capable of forming strong hydrogen bonds can lead to the formation of specific supramolecular synthons that dictate the overall crystal architecture.
Computational Analysis: Unveiling the Energetics of Crystal Packing
While SCXRD provides a static picture of the crystal structure, computational methods are invaluable for understanding the nature and strength of the intermolecular interactions that stabilize the crystal lattice.
Density Functional Theory (DFT)
DFT calculations can be used to optimize the geometry of molecular clusters extracted from the crystal structure and to calculate the interaction energies between molecules.[18] This allows for a quantitative assessment of the contributions of different types of interactions (e.g., π-π stacking vs. C-H···π) to the overall stability of the crystal.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[19][20] A Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the distance to the nearest nucleus inside and outside the surface, a detailed picture of the intermolecular contacts can be obtained. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.[18][21]
Data Analysis Workflow: Computational Chemistry
Caption: Workflow for computational analysis of crystal structures.
Polymorphism: The Challenge and Opportunity
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[3] Different polymorphs can exhibit significantly different physical properties, such as melting point, solubility, and stability. The discovery and characterization of polymorphs are of critical importance in the pharmaceutical industry, as an unexpected polymorphic transformation can have profound consequences for the efficacy and safety of a drug product.
For diphenylbenzene derivatives, the subtle energy differences between different packing arrangements can lead to the existence of multiple polymorphic forms. A thorough polymorph screen, involving crystallization from a wide variety of solvents and under different conditions, is often necessary to identify all accessible crystalline forms of a new derivative.
Conclusion and Future Outlook
The crystal structure of diphenylbenzene derivatives is a rich and complex field of study with significant implications for materials science and drug development. A comprehensive understanding of the principles of crystal packing, coupled with advanced experimental and computational techniques, is essential for the rational design of new functional materials with tailored solid-state properties.
The continued development of high-throughput crystallization and screening methods, along with advances in computational crystal structure prediction, will undoubtedly accelerate the discovery and characterization of novel diphenylbenzene-based materials. The integration of experimental and computational approaches, as outlined in this guide, will be crucial for unlocking the full potential of this versatile class of molecules.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Diphenylbromobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organic halide or triflate.[3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3,5-diphenylbromobenzene, a sterically hindered substrate, to generate complex terphenyl derivatives. These products are of significant interest in materials science for their potential applications in organic electronics and as scaffolds in medicinal chemistry.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3,5-diphenylbromobenzene), forming a Pd(II) complex.[3][4] This step is often the rate-determining step, especially for less reactive halides like chlorides.[1]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate intermediate.[5][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active Pd(0) species.[3][4]
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, as these components significantly influence the reaction rate, yield, and selectivity.[5][7]
Experimental Workflow Overview
A typical experimental workflow for the Suzuki-Miyaura coupling of 3,5-diphenylbromobenzene is depicted below. This process emphasizes the need for an inert atmosphere to protect the palladium catalyst from oxidation.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol for the Suzuki Coupling of 3,5-Diphenylbromobenzene
This protocol describes the coupling of 3,5-diphenylbromobenzene with a generic arylboronic acid.
Materials:
-
3,5-Diphenylbromobenzene (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 3,5-diphenylbromobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
The choice of base is crucial; inorganic bases like carbonates and phosphates are generally effective.[5]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system via syringe. A common solvent mixture is toluene, ethanol, and water in a 4:1:1 ratio.[8] Alternatively, a mixture of 1,4-dioxane and water can be used.[3] The presence of water is often beneficial, though anhydrous conditions have also been developed.[1][9]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The optimal temperature may need to be determined empirically.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terphenyl product.
-
Key Considerations and Optimization
Catalyst and Ligand Selection:
-
For sterically hindered substrates like 3,5-diphenylbromobenzene, bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination.[1] While Pd(PPh₃)₄ is a common and effective catalyst, other catalyst systems, such as those based on Pd(OAc)₂ with ligands like SPhos or XPhos, may offer improved performance.[3] N-heterocyclic carbene (NHC) ligands have also emerged as robust alternatives to phosphines.[6]
Base Selection:
-
The choice of base is critical for activating the boronic acid.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][5] Cesium carbonate is often used for more challenging couplings due to its higher solubility in organic solvents.[5] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[6]
Solvent System:
-
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction outcome.[7][10] Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently used.[1] The use of polar aprotic solvents like DMF or THF is also common.[3][7] The optimal solvent system is often dependent on the specific substrates and catalyst used.[11]
Data Presentation
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loadings are desirable for cost and sustainability, but higher loadings may be needed for challenging substrates. |
| Base | 2.0 - 3.0 equivalents | Sufficient base is required to activate the boronic acid for transmetalation. |
| Temperature | 80 - 110 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions like protodeboronation. |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the substrates and the reaction conditions. |
Mechanistic Visualization
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful tool for the synthesis of complex organic molecules. The protocol provided herein offers a robust starting point for the successful coupling of 3,5-diphenylbromobenzene with a variety of arylboronic acids. Careful consideration and optimization of the catalyst system, base, and solvent will enable researchers to efficiently synthesize a wide range of terphenyl derivatives for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-(3-Bromophenyl)-3,5-diphenylbenzene in High-Performance OLEDs
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, flexibility, and energy efficiency over conventional liquid crystal displays. The performance of an OLED device is fundamentally dictated by the physicochemical properties of the organic materials used within its multilayer structure.[1][2][3] A critical challenge, particularly in achieving stable and efficient blue emission, is the development of materials with high triplet energy, excellent thermal stability, and tailored charge transport characteristics.
1-(3-bromophenyl)-3,5-diphenylbenzene, also known as 5'-Bromo-1,1':3',1''-terphenyl[4], is a pivotal molecule in this context. Its rigid m-terphenyl backbone provides a wide energy gap and a high triplet energy state, essential for hosting high-energy phosphorescent emitters.[5] Furthermore, the strategically placed bromine atom serves as a versatile synthetic handle, allowing for its use as a key intermediate in the synthesis of more complex, functional molecules such as bipolar host materials, charge-transporting layers, and emissive molecules through cross-coupling reactions. This guide provides an in-depth look at the properties of this compound and its derivatives, along with detailed protocols for their application in the fabrication and characterization of high-performance OLEDs.
Section 1: Physicochemical Properties and Strategic Importance
The molecular structure of this compound is intrinsically linked to its utility in OLEDs. The core 1,3,5-triarylbenzene structure imparts significant thermal and morphological stability, which is crucial for device longevity.[6] The phenyl substituents contribute to a high triplet energy (ET), a prerequisite for host materials in blue phosphorescent OLEDs (PhOLEDs). A host material must have a triplet energy higher than that of the phosphorescent dopant (emitter) to effectively confine excitons on the emitter and prevent back-energy transfer, which would otherwise quench the emission.[5][7][8]
The bromine substituent is the key to its role as a versatile building block. It provides a reactive site for well-established synthetic routes like Suzuki and Buchwald-Hartwig cross-coupling reactions. This allows chemists to readily introduce various functional moieties, such as carbazole groups for hole-transporting properties or electron-withdrawing groups (e.g., diphenylphosphine oxide, triazine) to enhance electron transport.[9][10][11] This synthetic accessibility enables the creation of "bipolar" host materials that can transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer, thereby improving device efficiency and reducing efficiency roll-off at high brightness.[9]
Table 1: Key Physicochemical Properties of Representative 1,3,5-Triarylbenzene Derivatives
| Property | Description | Typical Value Range | Significance in OLEDs |
| Triplet Energy (ET) | The energy difference between the lowest triplet excited state (T1) and the singlet ground state (S0). | 2.7 - 3.0 eV | Must be higher than the ET of the phosphorescent emitter (especially for blue, ~2.6-2.8 eV) to prevent emission quenching.[5][9] |
| HOMO Level | Highest Occupied Molecular Orbital energy level. | -5.6 to -6.0 eV | Governs the efficiency of hole injection from the hole transport layer (HTL). |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy level. | -2.0 to -2.5 eV | Governs the efficiency of electron injection from the electron transport layer (ETL). |
| Glass Transition Temp. (Tg) | The temperature at which the material transitions from a rigid, glassy state to a more rubbery state. | 130 - 170 °C | A high Tg indicates high morphological stability, preventing layer crystallization and device failure during operation.[9][12] |
| Decomposition Temp. (Td) | The temperature at which the material begins to chemically decompose. | > 450 °C | High thermal stability is required to withstand the vacuum thermal evaporation process used in OLED fabrication.[9] |
Section 2: Core Applications in OLEDs
The this compound scaffold is primarily leveraged in two strategic ways:
-
As a Precursor for High Triplet Energy Host Materials: This is its most significant application. By reacting the bromo-substituent, researchers can synthesize advanced host materials. For example, coupling with carbazole derivatives yields materials with excellent hole-transporting properties and high triplet energies suitable for hosting blue phosphorescent emitters like FIrpic (bisiridium(III)).[9]
-
As a Building Block for Charge Transport Materials: The same synthetic versatility allows for the creation of dedicated hole-transporting (HTL) or electron-transporting (ETL) materials by attaching appropriate electron-donating or electron-withdrawing moieties, respectively.
Below is a diagram illustrating the typical multilayer structure of a blue phosphorescent OLED, highlighting the critical role of the host material within the emissive layer.
Caption: A diagram illustrating a typical blue PhOLED device architecture.
Section 3: Protocol - Fabrication of a Multilayer PhOLED
This protocol describes the fabrication of a representative blue phosphorescent OLED using vacuum thermal evaporation. It assumes the use of a host material synthesized from a this compound derivative.
3.1. Substrate Preparation and Cleaning
-
Causality: The quality of the Indium Tin Oxide (ITO) anode is paramount for efficient hole injection and to prevent short circuits. A rigorous cleaning process is required to remove organic and inorganic contaminants.
-
Protocol:
-
Load pre-patterned ITO-coated glass substrates into a substrate holder.
-
Sequentially sonicate the substrates in a series of solvents for 15 minutes each: detergent solution, deionized water (x2), acetone, and finally isopropanol (IPA).
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-Ozone cleaner and treat for 15 minutes. This step removes final organic residues and increases the work function of the ITO for improved hole injection.
-
Load the cleaned substrates into the load-lock chamber of the vacuum deposition system without delay to prevent re-contamination.
-
3.2. Vacuum Thermal Evaporation of Organic & Metal Layers
-
Causality: Thermal evaporation in a high-vacuum environment (~10-7 Torr) is the standard method for depositing small-molecule organic materials.[1] This ensures high purity of the thin films and precise control over their thickness, which is critical for device performance.
-
Protocol:
-
Pump the deposition chamber down to a base pressure below 5 x 10-7 Torr.
-
Sequentially deposit the organic layers and cathode without breaking vacuum. Use quartz crystal microbalances (QCMs) to monitor the deposition rate and final thickness.
-
Hole Transport Layer (HTL): Evaporate a material like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) to a thickness of 40 nm at a rate of ~1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (derived from this compound) and the blue phosphorescent dopant (e.g., FIrpic). A typical doping concentration is 8-15 wt%. Deposit a 20 nm thick layer. The host deposition rate should be ~1.0 Å/s, while the dopant rate is adjusted to achieve the desired concentration.
-
Hole Blocking Layer (HBL): Evaporate a wide bandgap material like TPBi (2,2′,2”-(1,3,5-Benzenetriyl)-tris(1-phenyl-1-H-benzimidazole)) to a thickness of 10 nm. This layer confines holes within the EML, preventing them from reaching the cathode and quenching excitons.
-
Electron Transport Layer (ETL): Evaporate TPBi or a similar material to a thickness of 30 nm at a rate of ~1.0 Å/s.
-
Electron Injection Layer (EIL): Evaporate a thin layer (1 nm) of Lithium Fluoride (LiF) at a rate of 0.1 Å/s. LiF lowers the electron injection barrier from the metal cathode.
-
Cathode: Through a shadow mask, deposit 100 nm of Aluminum (Al) at a rate of ~2.0 Å/s to define the active area of the device pixels.
-
3.3. Encapsulation
-
Causality: Organic OLED materials are highly sensitive to moisture and oxygen. Encapsulation is a critical step to ensure a long operational lifetime.
-
Protocol:
-
Transfer the fabricated devices from the vacuum system into a nitrogen-filled glovebox without exposure to ambient air.
-
Apply a UV-curable epoxy around the perimeter of the active device area.
-
Place a clean glass coverslip over the device and press gently to spread the epoxy.
-
Cure the epoxy by exposing it to a UV lamp for the recommended time. A desiccant or getter is often included within the encapsulated space to absorb any residual moisture.
-
Caption: A workflow diagram for OLED fabrication and characterization.
Section 4: Protocol - Device Characterization
Once fabricated, the device's performance must be rigorously tested.
-
4.1. Electroluminescence (EL) Spectra and CIE Coordinates:
-
Purpose: To determine the color of the light emitted and its purity.
-
Protocol: Place the device in a testing jig connected to a source measure unit (SMU). Apply a constant voltage (e.g., 8V) to turn the device on. Collect the emitted light using a fiber optic cable connected to a spectroradiometer. The software will output the emission spectrum (Intensity vs. Wavelength) and calculate the CIE 1931 (x, y) color coordinates.
-
-
4.2. Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Purpose: To understand the fundamental electrical and optical behavior of the device.
-
Protocol: Use an integrated system comprising an SMU and a calibrated photodiode. Sweep the voltage from 0V to a higher voltage (e.g., 10-12V) in defined steps. At each step, record the current flowing through the device and the luminance (in cd/m²) measured by the photodiode. Plot current density (J, in mA/cm²) vs. Voltage and Luminance (L) vs. Voltage. The "turn-on voltage" is often defined as the voltage at which the luminance reaches 1 cd/m².
-
-
4.3. Efficiency Measurements:
-
Purpose: To quantify the device's performance.
-
Protocol: Using the data from the J-V-L measurements, calculate the key efficiency metrics:
-
Current Efficiency (CE): Measured in candela per ampere (cd/A). Calculated as L / J.
-
Power Efficiency (PE): Measured in lumens per watt (lm/W). Calculated as π * L / (J * V).
-
External Quantum Efficiency (EQE): The ratio of photons emitted out of the device to the number of electrons injected. This requires specialized equipment (integrating sphere) for accurate measurement but can be estimated from the EL spectrum and luminance data. Plot CE, PE, and EQE as a function of luminance to visualize the efficiency roll-off.
-
-
Conclusion
This compound is more than a single material; it is a foundational platform for developing a wide array of functional organic molecules for next-generation OLEDs. Its inherent high triplet energy, thermal stability, and, most importantly, its synthetic versatility make it an invaluable tool for researchers. By leveraging this scaffold, scientists can systematically design and synthesize novel host and charge-transport materials with tailored properties, directly addressing the key challenges in achieving highly efficient, stable, and long-lasting OLED devices, particularly in the demanding blue color spectrum.
References
- Tetraphenylsilane-Based High Triplet Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes.
- High triplet energy host materials for blue phosphorescent organic light-emitting diodes derived from carbazole modified orthophenylene. RSC Publishing.
- Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. MDPI.
- Synthesis of High-Triplet-Energy Host Polymer for Blue and White Electrophosphorescent Light-Emitting Diodes. Semantic Scholar.
- Synthesis and Studies of High-Triplet-Energy Materials for Blue OLEDs (BLUEOLEDS). Kaunas University of Technology | KTU.
- Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository.
- OLED Fabrication | How to make an OLED Device. Ossila.
- OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA.
- Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer.
- Manufacturing Process and Key Technologies of OLED. DisplayMan.com.
- 1,3,5-Tris(p-bromophenyl)benzene.
- 1,3,5-Triazine and carbazole derivatives for OLED applications.
- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Deriv
- Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes | Request PDF.
- 5'-Bromo-1,1':3',1''-terphenyl. PubChem.
Sources
- 1. repository.rit.edu [repository.rit.edu]
- 2. static.horiba.com [static.horiba.com]
- 3. displayman.com [displayman.com]
- 4. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High triplet energy host materials for blue phosphorescent organic light-emitting diodes derived from carbazole modified orthophenylene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Studies of High-Triplet-Energy Materials for Blue OLEDs (BLUEOLEDS) - Kaunas University of Technology | KTU [en.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 1-(3-bromophenyl)-3,5-diphenylbenzene as a Versatile Organic Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic applications of 1-(3-bromophenyl)-3,5-diphenylbenzene. This versatile organic intermediate, characterized by a central brominated phenyl ring flanked by two unsubstituted phenyl groups, serves as a pivotal building block in the synthesis of complex organic molecules. Its utility stems from the presence of a reactive carbon-bromine (C-Br) bond, which is an ideal handle for palladium-catalyzed cross-coupling reactions. This guide will detail field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, explain the underlying mechanistic principles, and explore its application in the synthesis of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).
Introduction: The Strategic Value of this compound
This compound is a highly valuable intermediate in modern organic synthesis. Its structure is deceptively simple, yet it offers a powerful platform for constructing complex, multi-aryl systems. The core value lies in the strategic placement of the bromine atom on the central phenyl ring. This C(sp²)-Br bond is sufficiently reactive to participate in a wide array of cross-coupling reactions, most notably those catalyzed by palladium complexes.
The two peripheral phenyl groups are not merely spectators; they impart significant steric and electronic properties to the molecule. They contribute to the solubility of the intermediate and its derivatives in common organic solvents and influence the photophysical properties of the final products, making this scaffold particularly relevant in materials science.[1][2] This guide will focus on the two most prevalent and powerful transformations utilizing this intermediate: the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling and the formation of carbon-nitrogen bonds through the Buchwald-Hartwig amination.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] this compound is an excellent substrate for this reaction, allowing for the introduction of a new aryl or vinyl substituent at the 3-position of the central ring. This transformation is fundamental for building extended π-conjugated systems for electronic materials or complex biaryl structures in medicinal chemistry.
Mechanistic Rationale & Causality
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the C-Br bond of our intermediate. This is often the rate-determining step. The reactivity order for halides is I > Br > Cl, making the bromo-substituted compound a good balance of reactivity and stability.[6]
-
Transmetalation: The resulting Pd(II) complex then reacts with a boronic acid (or ester) partner in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.[7]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond in the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][5][6]
The choice of catalyst, ligand, and base is critical for a successful reaction. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[8][9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 1-(Biphenyl-3-yl)-3,5-diphenylbenzene
This protocol details a representative Suzuki coupling using phenylboronic acid.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 385.30 | 1.0 | 385 mg | Starting Material |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg | Coupling Partner (1.2 equiv) |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 35 mg | Catalyst (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base (2.0 equiv) |
| 1,4-Dioxane | - | - | 8 mL | Degassed Solvent |
| Water | - | - | 2 mL | Degassed Solvent |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (385 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[3]
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[10]
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask. The mixture may change color.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals, organic materials, and natural products.[11][12] Using this compound, this reaction allows for the direct installation of primary or secondary amines, amides, or carbamates onto the central aromatic ring. This is particularly useful for synthesizing hole-transporting materials for OLEDs, which often feature triarylamine cores.[13]
Mechanistic Rationale & Causality
The mechanism of the Buchwald-Hartwig amination is analogous to the Suzuki coupling, also proceeding through a Pd(0)/Pd(II) catalytic cycle.[11][14][15]
-
Oxidative Addition: A Pd(0) complex, typically supported by bulky, electron-rich phosphine ligands, undergoes oxidative addition to the C-Br bond of the aryl bromide.[9][15]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst.[11] The choice of ligand is crucial; bulky ligands facilitate the reductive elimination step and prevent catalyst decomposition.[15][16]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N,N-diphenyl-[1,1':3',1''-terphenyl]-5'-amine
This protocol describes the coupling of this compound with diphenylamine to form a triarylamine, a common core for hole-transporting materials.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 385.30 | 1.0 | 385 mg | Starting Material |
| Diphenylamine | 169.22 | 1.1 | 186 mg | Coupling Partner (1.1 equiv) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | Catalyst Precursor (1 mol% Pd) |
| XPhos | 476.62 | 0.03 | 14.3 mg | Ligand (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base (1.4 equiv) |
| Toluene | - | - | 10 mL | Anhydrous, Degassed Solvent |
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best performed in an inert atmosphere glovebox.
-
Reaction Assembly: In a vial inside the glovebox, combine this compound (385 mg, 1.0 mmol), diphenylamine (186 mg, 1.1 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL). Seal the vial with a screw cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding 10 mL of saturated aqueous ammonium chloride solution. Extract with toluene or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/dichloromethane gradient) to yield the desired triarylamine.
Safety, Handling, and Storage
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.
-
Palladium Catalysts: Palladium catalysts are toxic and should be handled with care. They are often air-sensitive and should be stored under an inert atmosphere.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle only under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient degassing; poor quality reagents/solvents; low temperature. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents. Use anhydrous solvents. Increase reaction temperature or time. Screen different ligands/bases. |
| Dehalogenation Side Product | Presence of water or protic sources; certain ligands/bases can promote this pathway.[6] | Use rigorously dried solvents and reagents. Consider a weaker base (e.g., K₃PO₄ instead of NaOtBu). |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst decomposition. | Ensure the reaction is maintained under a strict inert atmosphere.[6] Use a more stable ligand or pre-catalyst. |
| Difficulty in Purification | Close polarity of product and starting material or byproducts. | Optimize the mobile phase for column chromatography. Consider recrystallization or preparative HPLC if necessary. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
eFan's Blog. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
OLED Intermediates: The Building Blocks of Next-Gen Displays. [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines. [Link]
-
National Institutes of Health. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
PubMed. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
-
CONICET. Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. Fig. 1 Reaction scheme for the Buchwald-Hartwig amination of 1, 3,... [Link]
-
The Chemistry Behind Advanced Material Synthesis with Carbazole Derivatives. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Semantic Scholar. Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. [Link]
-
ACS Publications. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. [Link]
-
The Crucial Role of 2-(3-Bromophenyl)triphenylene in Next-Generation OLED Technology. [Link]
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Application Notes and Protocols for the Synthesis of Hole Transport Materials Using Terphenyl Precursors
Introduction: The Strategic Importance of Terphenyl-Based Hole Transport Materials
In the landscape of advanced electronic materials, particularly for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role. It is a critical component that dictates the efficiency, stability, and overall performance of the device. An ideal HTM should possess a high hole mobility, suitable energy levels for efficient charge extraction from the active layer, and excellent film-forming properties. Terphenyl-based molecules have emerged as a promising class of precursors for HTMs due to their rigid and planar structure, which facilitates intermolecular π-π stacking and promotes efficient charge transport.[1] Furthermore, the terphenyl core can be readily functionalized at its termini, allowing for the tuning of its electronic and physical properties to meet the specific requirements of a given device architecture.[1][2]
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of a representative terphenyl-based HTM. We will focus on the synthesis of 4,4''-bis(N,N-diphenylamino)-p-terphenyl, a model compound that exemplifies the key synthetic transformations and purification strategies employed in the preparation of this class of materials. The methodologies described herein are grounded in established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the construction of the terphenyl backbone and the Buchwald-Hartwig amination for the introduction of the charge-transporting triarylamine moieties.
Synthetic Strategy Overview
The synthesis of 4,4''-bis(N,N-diphenylamino)-p-terphenyl is a multi-step process that begins with the construction of a suitable terphenyl precursor, followed by the introduction of the diphenylamino groups. A common and efficient route involves the synthesis of 4,4''-diamino-p-terphenyl, which then serves as a scaffold for the subsequent C-N bond formation.
Herein, we will detail a robust two-step synthesis of 4,4''-diamino-p-terphenyl via a double Suzuki-Miyaura coupling followed by a reduction of the resulting dinitro compound. Subsequently, we will describe the Buchwald-Hartwig amination of a dihalo-terphenyl with diphenylamine to furnish the final HTM.
Part 1: Synthesis of the Terphenyl Precursor: 4,4''-Diamino-p-terphenyl
The synthesis of the key intermediate, 4,4''-diamino-p-terphenyl, is crucial for the subsequent functionalization to yield the final HTM. A highly efficient method involves a double Suzuki-Miyaura coupling to form the terphenyl core, followed by the reduction of nitro groups to amines.[3]
Workflow for the Synthesis of 4,4''-Diamino-p-terphenyl
Caption: Synthetic workflow for 4,4''-diamino-p-terphenyl.
Protocol 1.1: Synthesis of 4,4''-Dinitro-p-terphenyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 1-bromo-4-nitrobenzene with 1,4-phenylenebisboronic acid to yield 4,4''-dinitro-p-terphenyl.[3]
Materials:
-
1-bromo-4-nitrobenzene
-
1,4-phenylenebisboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk flask
-
Nitrogen inlet
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine 1-bromo-4-nitrobenzene (2.0 equivalents), 1,4-phenylenebisboronic acid (1.0 equivalent), and potassium carbonate (excess, e.g., 4-6 equivalents).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 1-5 mol% relative to the boronic acid).
-
Heat the reaction mixture to reflux (approximately 120 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 4,4''-dinitro-p-terphenyl can be purified by recrystallization from a suitable solvent such as DMF.[3] Dissolve the crude product in hot DMF and allow it to cool slowly to form crystals. Collect the yellow crystalline solid by filtration, wash with ethanol, and dry under vacuum.
Protocol 1.2: Reduction of 4,4''-Dinitro-p-terphenyl to 4,4''-Diamino-p-terphenyl
This protocol details the reduction of the nitro groups of 4,4''-dinitro-p-terphenyl to amino groups. Two common methods are presented: reduction with tin(II) chloride and catalytic hydrogenation.
Method A: Reduction with Tin(II) Chloride [5][6]
Materials:
-
4,4''-dinitro-p-terphenyl
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Pyridine
-
Deionized water
Procedure:
-
Dissolve 4,4''-dinitro-p-terphenyl in glacial acetic acid in a round-bottom flask and heat to reflux.
-
In a separate container, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the refluxing solution of the dinitro compound over 15 minutes.
-
Continue refluxing for an additional 15-30 minutes after the addition is complete.
-
Cool the reaction mixture, which should result in the precipitation of a dark solid.
-
Filter the precipitate and wash it with water.
-
Neutralize the acidic product by boiling it in a 20% aqueous sodium hydroxide solution. The color of the precipitate should change from gray to orange.
-
Filter the solid and wash thoroughly with water.
-
Purification: The crude 4,4''-diamino-p-terphenyl can be further purified by recrystallization from a mixture of pyridine and water.[5]
Method B: Catalytic Hydrogenation [3]
Materials:
-
4,4''-dinitro-p-terphenyl
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 4,4''-dinitro-p-terphenyl in THF.
-
Add a catalytic amount of palladium on carbon.
-
Place the flask in a Parr hydrogenator or a similar hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (e.g., 40-50 psi) and shake or stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the 4,4''-diamino-p-terphenyl. This product is often pure enough for the next step, but can be recrystallized if necessary.
Part 2: Synthesis of the Hole Transport Material via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9][10][11] In this step, a dihalo-terphenyl is coupled with a diarylamine to introduce the hole-transporting moieties.
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination for HTM synthesis.
Protocol 2.1: Synthesis of 4,4''-bis(N,N-diphenylamino)-p-terphenyl
This protocol outlines the synthesis of the target HTM from 4,4''-dibromo-p-terphenyl and diphenylamine.
Materials:
-
4,4''-dibromo-p-terphenyl
-
Diphenylamine
-
Palladium(II) acetate [Pd(OAc)₂]
-
A strong, non-nucleophilic base (e.g., potassium phosphate (K₃PO₄), sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene
-
Standard work-up reagents (e.g., water, brine, anhydrous sodium sulfate)
Equipment:
-
Schlenk tube or flask
-
Magnetic stirrer with heating mantle
-
Nitrogen or argon inlet
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a Schlenk tube, combine 4,4''-dibromo-p-terphenyl (1.0 equivalent), diphenylamine (2.2-2.5 equivalents), palladium(II) acetate (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.5-3.0 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., toluene or dichloromethane) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.[12][13] The choice of eluent will depend on the polarity of the product, but a mixture of hexanes and ethyl acetate is a common starting point. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation for high-purity electronic grade material.[14][15][16]
Part 3: Characterization of the Final Hole Transport Material
Thorough characterization of the synthesized HTM is essential to confirm its identity, purity, and suitability for device applications.
| Technique | Purpose | Expected Observations for 4,4''-bis(N,N-diphenylamino)-p-terphenyl |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment. | Aromatic protons and carbons in the expected regions, with integrals in ¹H NMR corresponding to the number of protons. Absence of impurity peaks. |
| Mass Spectrometry (e.g., HRMS) | Confirmation of molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated exact mass of the compound. |
| Thermal Gravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperature (Td), typically > 350-400 °C, indicating good thermal stability for device fabrication and operation.[17] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). | A clear glass transition, indicating the formation of a stable amorphous film, which is desirable for preventing crystallization in devices. |
| UV-Visible Spectroscopy | Determination of the optical bandgap. | Strong absorption in the UV region, with the absorption onset used to calculate the optical bandgap. |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels. | Reversible oxidation waves from which the Highest Occupied Molecular Orbital (HOMO) level can be calculated. This is critical for ensuring proper energy level alignment with the perovskite or emissive layer. |
Conclusion and Outlook
The synthetic protocols detailed in this guide provide a reliable and adaptable framework for the laboratory-scale production of high-purity terphenyl-based hole transport materials. The use of robust and well-established reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of these complex organic molecules. The principles of purification and characterization outlined are fundamental to ensuring the quality of the final material, which is paramount for the fabrication of high-performance electronic devices.
The versatility of the terphenyl scaffold allows for extensive molecular engineering. By modifying the peripheral substituents on the terphenyl core or the triarylamine units, researchers can fine-tune the material's properties, such as its solubility, energy levels, and charge mobility, to optimize device performance further.[18][19] This ongoing research continues to drive the development of next-generation HTMs with improved efficiency, stability, and lower manufacturing costs.
References
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PrepChem. Synthesis of 4,4'-Diamino-p-Terphenyl. [Link]
-
Davis, M. C. (2006). Suzuki Cross‐coupling Method to Prepare 4,4″‐Diamino‐p‐terphenyl. Synthetic Communications, 36(16), 2369-2374. [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
Nhari, L. M., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 14(11), 3128. [Link]
-
Keremidarska, M., et al. (2020). Oxidative polymerization of triarylamines: a promising route to low-cost hole transport materials for efficient perovskite solar cells. Sustainable Energy & Fuels, 4(11), 5648-5655. [Link]
-
ResearchGate. Synthesis route of spiro-OMeTAD derivates. [Link]
-
PubMed. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. [Link]
-
Stössel, M., et al. (2000). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Macromolecules, 33(12), 4394–4403. [Link]
-
ResearchGate. Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. [Link]
-
ResearchGate. A review on triphenylamine based organic hole transport materials for dye sensitized Solar Cells and perovskite Solar cells: Evolution and molecular engineering. [Link]
-
Calogero, F., et al. (2022). Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering, 10(14), 4577–4585. [Link]
-
Kim, Y., & Webster, O. W. (1992). Synthesis and structure of organo-soluble, rigid-rod poly(pyridinium tetrafluoroborate)s. Macromolecules, 25(21), 5561–5570. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Zhang, Y., et al. (2020). Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells. Sustainable Energy & Fuels, 4(5), 2451-2458. [Link]
-
Al-Ghamdi, A. A., et al. (2024). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Applied Energy Materials. [Link]
-
Liu, Y., et al. (2021). Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue. Polymers, 13(4), 569. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
YouTube. Suzuki Coupling. [Link]
-
ResearchGate. Theoretical study of optical and electronic properties of p-terphenyls containing cyano substituents as promising light-emitting materials. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
University of Toronto. Recrystallization and Crystallization. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. TGA curves of p-terphenyl containing various amounts of perylene. [Link]
-
Journal of Materials and Environmental Science. Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic. [Link]
-
Defense Technical Information Center. Structure-Property Relationships of Novel Electronic Functional Materials Using Contactless Probing. [Link]
-
3rd International Conference on Advances and Innovative Discoveries in Chemistry. DFT theoretical study and electronic properties study of organic semiconductor molecules based on terphenyl for organic photovoltaic and solar cell applications. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
YouTube. column chromatography & purification of organic compounds. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
ACS Publications. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
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Application Notes & Protocols: 1-(3-Bromophenyl)-3,5-diphenylbenzene as a Versatile Building Block for Porous Organic Polymers
Foreword: The Architectural Elegance of 1-(3-Bromophenyl)-3,5-diphenylbenzene in Porous Polymer Design
The field of porous organic polymers (POPs) is driven by the rational design of molecular building blocks that dictate the ultimate structure and function of the resulting materials. Among these, this compound emerges as a particularly compelling monomer. Its pre-designed, rigid, and non-planar C3-symmetric triphenylbenzene core provides an inherent tendency to form robust, three-dimensional networks with high porosity and thermal stability. The strategically placed bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the formation of diverse and functional porous architectures.
This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in the synthesis of POPs. We will delve into the synthesis of the monomer itself, provide a detailed protocol for its polymerization, outline standard characterization techniques, and explore the potential applications of the resulting porous materials. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Part 1: Synthesis of the Building Block: this compound
A reliable supply of the monomer is the cornerstone of any POP synthesis. While various methods exist for the synthesis of 1,3,5-triarylbenzenes, a common and effective approach is the acid-catalyzed cyclotrimerization of acetophenones[1][2]. For the synthesis of the asymmetrically substituted this compound, a mixed cyclotrimerization of acetophenone and 3-bromoacetophenone can be employed.
Protocol 1: Synthesis of this compound via Mixed Cyclotrimerization
This protocol is adapted from established procedures for the synthesis of 1,3,5-triarylbenzenes[1][2].
Materials:
-
Acetophenone
-
3'-Bromoacetophenone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Hexanes
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (2 molar equivalents) and 3'-bromoacetophenone (1 molar equivalent) in absolute ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water. Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product will be a mixture of 1,3,5-triphenylbenzene, 1,3-bis(3-bromophenyl)-5-phenylbenzene, 1,3,5-tris(3-bromophenyl)benzene, and the desired this compound. Purify the desired product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Porous Organic Polymers via Yamamoto Coupling
The bromine functionality on this compound makes it an ideal candidate for polymerization via Yamamoto coupling, a nickel-catalyzed reaction that forms biaryl bonds from aryl halides. This method is advantageous for producing highly cross-linked and robust POPs.
Protocol 2: Synthesis of a Triphenylbenzene-Based POP (TPB-POP) via Yamamoto Homocoupling
Rationale for Experimental Choices:
-
Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is a common and effective catalyst for Yamamoto coupling.
-
Ligand: 2,2'-Bipyridyl is used to stabilize the nickel catalyst and facilitate the reductive elimination step.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that can dissolve the monomer and the growing polymer chains to a certain extent, while also being suitable for the high temperatures required for the reaction.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, all steps must be performed under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Acetone
Procedure:
-
Monomer Preparation: Thoroughly dry the this compound monomer under vacuum at 60 °C for 12 hours.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound, bis(1,5-cyclooctadiene)nickel(0), and 2,2'-bipyridyl in anhydrous DMF. The typical molar ratio of monomer:Ni(COD)₂:bipyridyl is 1:2.5:2.5.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir vigorously for 48 hours. A precipitate should form as the polymer grows and becomes insoluble.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it sequentially with THF, water, 1 M HCl, water, methanol, and finally acetone to remove any unreacted monomer, catalyst residues, and oligomers.
-
The washing process is crucial for obtaining a pure, porous material. Soxhlet extraction with THF and methanol for 24 hours each is highly recommended for thorough purification.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to obtain the final porous organic polymer (TPB-POP) as a fine powder.
Caption: Workflow for the synthesis of a triphenylbenzene-based POP via Yamamoto coupling.
Part 3: Characterization of the Porous Organic Polymer
A thorough characterization is essential to understand the properties of the synthesized TPB-POP. The following techniques are standard in the field.
| Technique | Parameter Measured | Typical Expected Results for TPB-POP | Reference |
| Nitrogen Physisorption (at 77 K) | BET Surface Area, Pore Volume, Pore Size Distribution | High surface area (typically > 500 m²/g), significant microporosity | [3][4][5] |
| Scanning Electron Microscopy (SEM) | Morphology and Particle Size | Aggregates of irregular, sub-micron particles | [3] |
| Transmission Electron Microscopy (TEM) | Nanoscale Morphology and Porosity | Amorphous, porous network structure | [6] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | High thermal stability (decomposition temperature > 400 °C in N₂) | [4][5] |
| Powder X-ray Diffraction (PXRD) | Crystallinity | Amorphous nature, indicated by a broad halo | [4][5][6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Groups | Disappearance of C-Br stretching vibrations, presence of aromatic C-H and C=C stretching | [3][4] |
Part 4: Applications of Triphenylbenzene-Based POPs
The unique properties of POPs derived from this compound make them suitable for a range of applications.
Gas Storage and Separation
The high surface area and microporosity of these POPs make them excellent candidates for storing gases like hydrogen and methane, as well as for separating carbon dioxide from flue gas streams.[7][8] The porous network can physically adsorb gas molecules, and the pore size can be tuned to selectively adsorb certain gases over others.[9]
Heterogeneous Catalysis
The robust nature of these polymers allows them to be used as supports for catalytic nanoparticles or as organocatalysts themselves.[10] The porous structure allows for the efficient diffusion of reactants and products, while the high surface area provides a large number of active sites. For example, phosphomolybdic acid can be immobilized onto POPs to create efficient catalysts for olefin oxidation.[10]
Caption: Relationship between the properties of TPB-POP and its key applications.
Adsorption of Pollutants
The hydrophobic nature and large surface area of these polymers make them effective adsorbents for removing organic pollutants, such as tetracycline, from water.[3] The porous network can trap and concentrate these pollutants, facilitating their removal from the environment.[3]
Conclusion
This compound is a powerful and versatile building block for the construction of highly functional porous organic polymers. Its rigid, non-planar structure and reactive bromine handle allow for the synthesis of materials with high surface areas, tunable porosity, and excellent stability. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these promising materials in areas ranging from clean energy to environmental remediation and catalysis. The continued development of novel POPs based on this and similar building blocks will undoubtedly lead to significant advancements in materials science and technology.
References
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Oriental Journal of Chemistry. [Link]
-
Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity and Wide pH Adaptability. MDPI. [Link]
-
Triphenylamine-based porous organic polymers: Synthesis and application for supporting phosphomolybdate to fabricate efficient olefin oxidation catalysts. ResearchGate. [Link]
-
1,3,5‐Triphenylbenzene Based Porous Conjugated Polymers for Highly Efficient Photoreduction of Low‐Concentration CO2 in the Gas‐Phase System. ResearchGate. [Link]
-
De Novo Access to SO₃H-Grafted Porous Organic Polymers (POPs@H): Synthesis of Diarylbenzopyrans/Naphthopyrans and Triazoles by Heterogeneous Catalytic Cyclocondensation and Cycloaddition Reactions. ResearchGate. [Link]
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. PubMed. [Link]
-
Potential applications of porous organic polymers as adsorbent for the adsorption of volatile organic compounds. PubMed. [Link]
-
Microporous organic polymers for gas storage and separation applications. RSC Publishing. [Link]
-
Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Novel phenyl-phosphate-based porous organic polymers for removal of pharmaceutical contaminants in water. Seoul National University. [Link]
-
1,3,5-Tris(p-bromophenyl)benzene. ResearchGate. [Link]
-
Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic... ResearchGate. [Link]
-
The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. RSC Publishing. [Link]
-
Highly Porous Organic Polymers for Hydrogen Fuel Storage. MDPI. [Link]
-
Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. ResearchGate. [Link]
-
1,3,5-Tris (3-bromophenyl)benzene. CD Bioparticles. [Link]
-
Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]
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- 9. CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: Electrochemical Characterization of 1-(3-bromophenyl)-3,5-diphenylbenzene
Introduction and Scientific Context
1-(3-bromophenyl)-3,5-diphenylbenzene is a triarylbenzene derivative. The 1,3,5-triphenylbenzene core provides a rigid, π-conjugated scaffold that is both thermally and photophysically stable.[1] Such polyaromatic compounds are foundational in the development of advanced materials, including organic frameworks and dendritic molecules.[2][3] The introduction of a bromine atom onto one of the peripheral phenyl rings significantly modulates the electronic properties and reactivity of the parent molecule. Bromine, being an electronegative halogen, influences the electron density of the aromatic system and provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis.[4]
The electrochemical behavior of this class of molecules is of paramount importance. Understanding the redox properties—the potentials at which the molecule undergoes oxidation and reduction—provides critical insights into its electronic structure, stability, and potential applications in areas such as organic electronics, sensor development, and catalysis. For instance, substituted 1,3,5-triphenylbenzene derivatives have been successfully employed as electrochemical sensors for various ions.[2][5]
This application note provides a comprehensive guide to the electrochemical analysis of this compound. It outlines the theoretical underpinnings of its expected redox behavior and presents detailed protocols for its characterization using cyclic voltammetry (CV). The causality behind experimental choices is explained to equip the researcher with the necessary expertise to not only replicate the findings but also to adapt the methodology for other similar aromatic compounds.
Expected Electrochemical Behavior: A Mechanistic Overview
The electrochemical signature of this compound will be a composite of the redox properties of the 1,3,5-triphenylbenzene core and the influence of the bromo-substituent.
The 1,3,5-Triphenylbenzene Core
The parent 1,3,5-triphenylbenzene molecule is known to undergo a reversible one-electron reduction to form a stable radical anion.[6] This process is typically observed at highly negative potentials, indicating the inherent stability of the aromatic system. The oxidation of the triphenylbenzene core is generally more difficult and may be irreversible, often occurring at high positive potentials.
The Influence of the Bromo-Substituent
The bromine atom is expected to have a dual influence on the electrochemical behavior:
-
Inductive Effect: As an electron-withdrawing group, bromine will pull electron density from the phenyl ring to which it is attached. This deactivation of the ring will likely make the reduction of the molecule occur at a less negative potential compared to the unsubstituted 1,3,5-triphenylbenzene. Conversely, the oxidation will become more difficult, shifting to a more positive potential.
-
Redox Activity of the Carbon-Bromine Bond: The carbon-bromine bond itself can be electrochemically active. Reductive cleavage of C-Br bonds in aromatic compounds is a well-documented process. This may introduce an irreversible reduction peak, corresponding to the cleavage of the C-Br bond to form a phenyl radical and a bromide ion. This process is often followed by further reactions of the radical species.
Proposed Redox Pathways
Based on the above considerations, the following redox processes can be anticipated for this compound:
-
Reversible Reduction: A one-electron reduction to form the radical anion, localized on the π-system of the triphenylbenzene core.
-
Irreversible Reduction: An irreversible, multi-electron reduction corresponding to the cleavage of the C-Br bond.
-
Oxidation: An irreversible oxidation at a high positive potential, likely involving the π-system of the electron-rich diphenylbenzene portion of the molecule.
The following diagram illustrates the logical flow for predicting the electrochemical behavior.
Caption: Experimental workflow for cyclic voltammetry analysis.
Cyclic Voltammetry Protocol
-
Electrode Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1 minute. Rinse thoroughly with deionized water and then with the electrolyte solution (DCM with TBAPF₆). Dry the electrode under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Deoxygenation: Fill the electrochemical cell with the 1 mM working solution. Purge the solution with dry nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards positive potentials up to approximately +1.8 V, and then reverse the scan towards negative potentials down to -2.5 V, before returning to the initial potential.
-
Set the initial scan rate to 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Scan Rate Dependence Study:
-
Record a series of cyclic voltammograms at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
This study helps to determine if the redox processes are diffusion-controlled and to assess the reversibility of the electron transfer steps. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
-
Internal Standard:
-
Add a small amount of ferrocene to the solution to a final concentration of approximately 1 mM.
-
Record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable and well-defined peak that can be used as an internal reference to correct for any drift in the reference electrode potential. The formal potential of the Fc/Fc⁺ couple is often used to reference the potentials of the analyte.
-
Data Analysis and Expected Results
Analysis of the Cyclic Voltammogram
The resulting cyclic voltammogram should be analyzed to extract key electrochemical parameters.
| Parameter | Description | How to Determine |
| Epa | Anodic Peak Potential | The potential at which the peak oxidation current is observed. |
| Epc | Cathodic Peak Potential | The potential at which the peak reduction current is observed. |
| E1/2 | Half-wave Potential | (Epa + Epc) / 2. An estimate of the formal reduction potential for a reversible couple. |
| ΔEp | Peak-to-Peak Separation | |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. |
| ipa, ipc | Peak Currents | The magnitude of the current at the peak potentials. |
| ipa / ipc | Peak Current Ratio | For a reversible process, this ratio should be close to 1. |
Hypothetical Data
Based on the theoretical considerations, a hypothetical cyclic voltammogram of this compound might exhibit the features summarized in the table below.
| Feature | Approximate Potential (vs. Fc/Fc⁺) | Reversibility | Assignment |
| Reduction I | -2.2 V | Quasi-reversible | One-electron reduction of the triphenylbenzene π-system to the radical anion. |
| Reduction II | -2.4 V | Irreversible | Reductive cleavage of the C-Br bond. |
| Oxidation I | +1.6 V | Irreversible | Oxidation of the triphenylbenzene π-system. |
Note: These potentials are illustrative and will depend on the specific experimental conditions.
Conclusion
This application note provides a comprehensive framework for the electrochemical analysis of this compound. By understanding the individual contributions of the triphenylbenzene core and the bromo-substituent, a predictive model for the redox behavior can be established. The detailed protocols for cyclic voltammetry, including the use of an internal standard and a scan rate dependence study, ensure a robust and reliable characterization. The insights gained from such an analysis are crucial for the rational design and application of this and related polyaromatic compounds in advanced materials and technologies.
References
- Lund, H. (n.d.). Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane.
- Dalton Transactions. (2021). Ferrocenylated 1,3,5-triphenylbenzenes for the electrochemical detection of various cations or anions. RSC Publishing.
- National Institutes of Health (NIH). (n.d.). Click Chemistry Derived Hexa-ferrocenylated 1,3,5-Triphenylbenzene for the Detection of Divalent Transition Metal Cations.
- RSC Publishing. (2020). Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission.
- Wikipedia. (n.d.). Bromine compounds.
- Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds.
- Beilstein Journals. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation.
-
Springer. (n.d.). The influence of amines on the anodic coupling of phenols to polyoxyphenylene films. Available at: [Link]
- ACS Publications. (2024). Click Chemistry Derived Hexa-ferrocenylated 1,3,5-Triphenylbenzene for the Detection of Divalent Transition Metal Cations.
- National Institutes of Health (NIH). (n.d.). Anodic Polymerization of Phenylphenols in Methyl Isobutyl Ketone and Mesityl Oxide: Incorporation of a Cavitand into the Layers Formed for Sensing Phenols in Organic Media.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
- Beilstein Journals. (2024). BJOC - Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs).
- (n.d.). The Foundation of Functionality: Understanding Brominated Aromatic Compounds like 4-trans-Ethylcyclohexylbromobenzene.
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- 6. electrochem.org [electrochem.org]
Palladium-catalyzed cross-coupling reactions with 1-(3-bromophenyl)-3,5-diphenylbenzene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(3-bromophenyl)-3,5-diphenylbenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of this compound. The C₃-symmetric 1,3,5-triphenylbenzene (TPB) core is a photochemically and thermally robust scaffold, making it a premier building block in materials science and drug discovery.[1][2] Its derivatives are integral to the development of organic light-emitting materials, porous organic frameworks (POFs), and advanced chemosensors.[1][3][4] This document focuses on leveraging the reactive bromo-functional group on the this compound intermediate to forge new carbon-carbon and carbon-nitrogen bonds through seminal cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section provides mechanistic rationale, step-by-step protocols, and key optimization parameters, designed for researchers, scientists, and professionals in drug development.
The Strategic Importance of the 1,3,5-Triphenylbenzene Scaffold
The 1,3,5-triphenylbenzene (TPB) framework is more than a simple aromatic molecule; it is a highly versatile, star-shaped platform.[5] Its inherent C₃ symmetry, rigid structure, and π-electron-rich nature confer exceptional thermal and photochemical stability.[1][6] These properties make it an ideal core for constructing complex, multi-functional molecules. By starting with this compound, chemists have a strategic entry point to asymmetrically functionalize the TPB core, creating derivatives with tailored electronic, optical, and pharmacological properties.
Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, offering mild, selective, and high-yielding pathways to construct new chemical bonds where traditional methods fail.[7][8][9] The protocols detailed herein are designed to be robust starting points for the synthesis of novel materials and pharmaceutical candidates.
General Workflow for Palladium-Catalyzed Cross-Coupling
Successful cross-coupling requires meticulous attention to experimental conditions to ensure catalyst activity and prevent side reactions. The following diagram illustrates a generalized workflow applicable to all protocols in this guide.
Caption: Generalized Experimental Workflow.
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation
Application & Significance: The Suzuki-Miyaura reaction is arguably the most versatile method for forming aryl-aryl bonds.[10] Coupling this compound with various arylboronic acids or esters allows for the synthesis of extended π-conjugated systems. These products are of significant interest as organic semiconductors, fluorescent probes, and components of liquid crystals. The reaction's tolerance for a wide range of functional groups and its use of generally stable and non-toxic organoboron reagents make it a preferred method in both academic and industrial settings.[11][12]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base (e.g., carbonate, phosphate), transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary Table:
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | A reliable, commercially available Pd(0) source.[10] |
| Ligand | Triphenylphosphine (in situ) | Stabilizes the Pd(0) state and facilitates the catalytic cycle. |
| Base | K₂CO₃ | Essential for activating the boronic acid for transmetalation.[11] |
| Solvent | Toluene/H₂O (4:1) | Biphasic system; water aids in dissolving the base. |
| Temperature | 90 °C | Provides sufficient thermal energy for efficient reaction rates. |
| Typical Yield | 85-95% | |
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
Application & Significance: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing carbon-nitrogen bonds.[7][14] Applying this reaction to this compound enables the synthesis of novel triarylamines. These compounds are highly sought after as hole-transport materials in OLEDs, organic photovoltaics, and as precursors for pharmacologically active molecules. The reaction's scope is vast, accommodating a wide range of primary and secondary amines.[6][15]
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the coupling partner.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Ligand Exchange/Amine Coordination: The amine displaces the halide on the palladium center, a step facilitated by a strong, non-nucleophilic base which deprotonates the amine to form a more reactive amide.
-
Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, releasing the final product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is critical as they promote the reductive elimination step, which is often rate-limiting, especially for sterically hindered substrates.[15][16]
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add the this compound.
-
Remove the tube from the glovebox, add anhydrous toluene, followed by the morpholine via syringe.
-
Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the arylamine product.
Data Summary Table:
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Source | Pd₂(dba)₃ (2 mol% Pd) | A common and stable Pd(0) precatalyst. |
| Ligand | XPhos (8 mol%) | A bulky, electron-rich ligand that accelerates reductive elimination.[15] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 100-110 °C | Ensures efficient catalyst turnover and reaction completion. |
| Typical Yield | 80-92% | |
Application Note III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
Application & Significance: The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[17] This reaction is invaluable for creating rigid, linear extensions to the TPB core. The resulting arylalkyne products are key intermediates in the synthesis of conjugated polymers, molecular wires, and complex pharmaceutical agents. The reaction is characterized by its mild conditions and high efficiency.[18][19]
Mechanistic Rationale: The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17][20]
-
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: A copper(I) salt (e.g., CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This intermediate is highly reactive and efficiently transfers the acetylide group to the palladium(II) center during the transmetalation step.
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N), degassed (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas (Argon/N₂).
-
Add anhydrous, degassed THF and degassed triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, gentle heating to 40-50 °C can be applied.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through Celite to remove the amine salt and catalyst residues.
-
Concentrate the filtrate and purify by column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Data Summary Table:
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A stable Pd(II) precatalyst that is reduced in situ to Pd(0). |
| Co-catalyst | CuI (4 mol%) | Forms the reactive copper acetylide intermediate.[18] |
| Base | Triethylamine (Et₃N) | Acts as both the base and a solvent. |
| Solvent | THF | Co-solvent to ensure solubility of all reactants. |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at mild temperatures. |
| Typical Yield | 88-96% | |
Application Note IV: Heck Reaction for C-C Bond Formation with Alkenes
Application & Significance: The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[21][22] Functionalizing this compound via the Heck reaction allows for the introduction of vinyl groups, which can serve as versatile handles for further transformations (e.g., polymerization, epoxidation) or as key structural elements in materials for nonlinear optics.[23][24]
Mechanistic Rationale: The catalytic cycle involves several key steps:[25]
-
Oxidative Addition: Pd(0) adds to the aryl bromide to form the Ar-Pd(II)-Br complex.
-
Olefin Coordination & Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the aryl group onto one of the olefinic carbons.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable trans isomer.[21]
-
Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.
Protocol: Heck Coupling with Ethyl Acrylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a dry Schlenk flask.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF, triethylamine, and ethyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trans-substituted alkene.
Data Summary Table:
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Catalyst | Pd(OAc)₂ (3 mol%) | A common, air-stable Pd(II) precatalyst.[25] |
| Ligand | P(o-tol)₃ (6 mol%) | A moderately bulky phosphine ligand suitable for the Heck reaction. |
| Base | Et₃N | Neutralizes the HBr generated during the reaction. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100 °C | Higher temperatures are often required for Heck reactions.[23] |
| Typical Yield | 75-85% | |
References
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Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate. [Link]
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Synthesis of star‐shaped 1,3,5‐triphenylbenzene derivatives by using a cross‐coupling reaction. ResearchGate. [Link]
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1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. PMC. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ACS Publications. [Link]
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1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. SciSpace. [Link]
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Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Journal of the Chinese Chemical Society. [Link]
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Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation. MDPI. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
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Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene. RSC Publishing. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols. Semantic Scholar. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. ResearchGate. [Link]
-
1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Publishing. [Link]
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1,3,5-Triphenylbenzene: A versatile photoluminescent chemo-sensor platform and supramolecular building block. ResearchGate. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Effect of different bases in the Sonogashira reaction. ResearchGate. [Link]
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Application Note: Terphenyl Compounds as Potent and Selective Inhibitors of Parasite cGMP-Dependent Protein Kinase (PKG)
An in-depth guide for researchers, scientists, and drug development professionals on the application of terphenyl compounds as selective inhibitors of parasite cGMP-dependent protein kinase (PKG).
Introduction: Targeting a Key Regulator of Parasite Life Cycles
Parasitic diseases, including malaria and toxoplasmosis, caused by apicomplexan parasites like Plasmodium falciparum and Toxoplasma gondii, pose a significant global health burden.[1][2] The rise of drug resistance to current therapies necessitates the discovery of novel chemotherapeutic agents that act on new molecular targets.[1][2] One of the most promising and extensively validated targets in these parasites is the cyclic GMP (cGMP)-dependent protein kinase (PKG).[1][2][3]
This kinase is a central regulator of the cGMP signaling pathway, which is essential for critical stages of the parasite life cycle, including host cell invasion, motility, and sexual development.[1][2][4] Terphenyl compounds, a class of aromatic molecules, have emerged as effective inhibitors of parasite PKG, demonstrating potential for the development of new anti-parasitic drugs.[5] This guide provides a detailed overview of parasite PKG as a drug target, the mechanism of terphenyl inhibitors, and comprehensive protocols for their evaluation.
The Central Role of Parasite PKG: A Validated Drug Target
The cGMP signaling pathway is crucial for the survival and propagation of apicomplexan parasites.[1][2] Cellular levels of the second messenger cGMP are controlled by the opposing activities of guanylyl cyclases and phosphodiesterases.[1][2] When cGMP levels rise, it binds to and activates PKG, which then phosphorylates a multitude of downstream protein substrates, triggering essential cellular events.[1][3]
Key Functions of Parasite PKG:
-
Merozoite Egress: In P. falciparum, PKG activity is required for the timely rupture of infected red blood cells and the release of merozoites, a critical step in the asexual blood stage cycle that causes malaria pathology.[1][3] PKG initiates a protease cascade by triggering the release of the subtilisin-like protease SUB1.[1]
-
Gametogenesis: PKG mediates the activation of male and female gametes in the mosquito midgut, a crucial step for sexual reproduction and transmission.[1][3]
-
Motility and Invasion: In both Plasmodium sporozoites and Toxoplasma tachyzoites, PKG is essential for motility and the invasion of host cells.[3][6][7] It regulates the secretion of micronemal adhesins required for attachment to host surfaces.[3]
Selective Inhibition is Key: A crucial feature that makes parasite PKG an excellent drug target is the structural difference between the parasite and human orthologs. The ATP-binding pocket of parasite PKG contains a small "gatekeeper" residue (a threonine), whereas mammalian PKGs have a much bulkier residue (glutamine or methionine).[1][3] This size difference creates a hydrophobic pocket that can be exploited by specifically designed inhibitors, like certain terphenyls and imidazopyridines, allowing for potent inhibition of the parasite enzyme with high selectivity over the host counterpart.[1][3][6] This principle has been validated using chemical genetics, where mutating the parasite's threonine gatekeeper to a bulkier residue renders the parasite resistant to these specific inhibitors, confirming PKG as the primary target.[1][8]
Caption: The central role of parasite PKG in the cGMP signaling pathway.
Terphenyl Compounds: A Promising Chemical Scaffold
Terphenyls are a class of organic compounds characterized by a central benzene ring substituted with two phenyl groups.[9][10] Natural and synthetic terphenyls have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.[9][10] Bioassay-guided fractionation of microbial extracts led to the discovery of highly substituted terphenyls, such as Terferol, that inhibit parasite PKG with IC₅₀ values in the low micromolar range.[5]
These compounds typically act as ATP-competitive inhibitors, binding within the kinase's active site and preventing the phosphorylation of substrates.[6][8] The structural diversity of the terphenyl scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[11][12]
Table 1: Inhibitory Activity of Selected Terphenyl Compounds against Parasite PKG
| Compound | Parasite Target | IC₅₀ (µM) | Source |
| Terferol (1) | Eimeria tenella PKG | 0.9 - 5.8 | [5] |
| New Terphenyl (2) | Eimeria tenella PKG | 0.9 - 5.8 | [5] |
| New Terphenyl (3) | Eimeria tenella PKG | 0.9 - 5.8 | [5] |
| New Terphenyl (4) | Eimeria tenella PKG | 0.9 - 5.8 | [5] |
Note: Data is based on initial discoveries; further optimization can lead to compounds with nanomolar potency.
Experimental Application Protocols
The following protocols provide step-by-step methodologies for the comprehensive evaluation of terphenyl compounds as parasite PKG inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IMAP-FP)
Objective: To quantify the direct inhibitory activity of terphenyl compounds against recombinant parasite PKG. This protocol uses the Immobilized Metal Affinity for Phosphochemicals (IMAP) Fluorescence Polarization (FP) assay, a non-radioactive method.
Causality: This assay directly measures the compound's ability to block the enzymatic activity of the isolated PKG protein. By determining the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), we can rank compound potency and establish a baseline for structure-activity relationships (SAR).
Caption: Workflow for the in vitro PKG inhibition assay.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Enzyme: Dilute recombinant P. falciparum or T. gondii PKG in kinase buffer to the desired final concentration (e.g., 5-10 nM).[13]
-
Inhibitor: Prepare a 10-point, 3-fold serial dilution of the terphenyl compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Substrate/Activator Mix: Prepare a mix in kinase buffer containing the fluorescently labeled peptide substrate (e.g., FAM-PKAtide), ATP (at its Kₘ concentration), and cGMP (for activation).[13][14]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted terphenyl compound or DMSO vehicle control to the appropriate wells.
-
Add 5 µL of the diluted enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the kinase reaction by adding 10 µL of the Substrate/Activator Mix to all wells.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Stop the reaction by adding 60 µL of the IMAP Binding Solution (containing trivalent metal-coated nanoparticles).
-
Incubate for a further 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Subtract the background (no enzyme control) from all values.
-
Normalize the data with the high signal (DMSO vehicle) set to 100% activity and the low signal (no enzyme or potent inhibitor control) set to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
Objective: To determine the efficacy of terphenyl compounds in preventing the proliferation of P. falciparum in an in vitro red blood cell culture.
Causality: This cellular assay assesses the compound's ability to penetrate red blood cells and inhibit parasite replication over a full 72-hour cycle. The resulting EC₅₀ value reflects the compound's potency in a more biologically relevant context, accounting for cell permeability and metabolic stability in culture.
Caption: Workflow for the SYBR Green I parasite growth inhibition assay.
Methodology:
-
Materials and Culture:
-
P. falciparum culture (e.g., 3D7 strain) maintained in human O+ red blood cells (RBCs) at 4% hematocrit in complete medium (RPMI-1640 with Albumax, hypoxanthine, and gentamicin).[13]
-
Synchronize the parasite culture to the ring stage (e.g., using sorbitol treatment).
-
-
Assay Procedure (96-well plate):
-
Prepare serial dilutions of the terphenyl compounds in complete medium in a separate 96-well drug plate.
-
In the main assay plate, add 180 µL of the parasite culture (diluted to 0.5% parasitemia and 2% hematocrit).[15]
-
Transfer 20 µL of the diluted compounds from the drug plate to the assay plate. Include drug-free and uninfected RBC wells as controls.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[15]
-
-
Quantification of Growth:
-
After incubation, freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer (containing 2x SYBR Green I dye) to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Normalize the data relative to the drug-free control wells (100% growth).
-
Calculate the EC₅₀ value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Protocol 3: Host Cell Cytotoxicity Assay (MTS Assay)
Objective: To evaluate the toxicity of terphenyl compounds against a mammalian cell line (e.g., HepG2) to determine their selectivity.
Causality: This assay is critical for establishing a therapeutic window. A compound is only a viable drug candidate if it is significantly more toxic to the parasite than to host cells. The selectivity index (SI = CC₅₀ / EC₅₀) is a key metric for this assessment.
Methodology:
-
Cell Culture and Plating:
-
Culture human hepatoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed 8,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Add serial dilutions of the terphenyl compounds to the cells. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified chamber.[13]
-
-
Viability Measurement:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.[13]
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Calculate the CC₅₀ (50% cytotoxic concentration) by plotting the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ (host cell toxicity) to EC₅₀ (parasite activity). An SI > 10 is generally desired for early-stage hits.
-
References
-
Lee, K., et al. (2008). Highly substituted terphenyls as inhibitors of parasite cGMP-dependent protein kinase activity. Journal of Natural Products. Available at: [Link]
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Wasserman, M., et al. (2008). Toxoplasma gondii Cyclic GMP-Dependent Kinase: Chemotherapeutic Targeting of an Essential Parasite Protein Kinase. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Baker, D.A., et al. (2020). Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs. Frontiers in Microbiology. Available at: [Link]
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Bhanot, P., et al. (2021). Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target. Frontiers in Microbiology. Available at: [Link]
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Hofmann, F. (2009). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. International Journal of Molecular Sciences. Available at: [Link]
-
Baker, D.A., et al. (2020). Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs. ResearchGate. Available at: [Link]
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Cabrera, D.G., et al. (2018). Plasmodial Kinase Inhibitors: License to Cure? Journal of Medicinal Chemistry. Available at: [Link]
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Vanaerschot, M., et al. (2020). Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity. Cell Host & Microbe. Available at: [Link]
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Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]
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Wernimont, A.K., et al. (2010). The calcium-dependent protein kinase 1 from Toxoplasma gondii as target for structure-based drug design. Parasitology. Available at: [Link]
-
Van, K., et al. (2021). Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase. ACS Infectious Diseases. Available at: [Link]
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Baker, D.A., et al. (2020). Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs. Frontiers Media S.A.. Available at: [Link]
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Laleu, B., et al. (2020). Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi. Bio-protocol. Available at: [Link]
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Johnson, S.M., et al. (2011). Development of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibitors with Potent Anti-Toxoplasma Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hofmann, F. (2009). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. MDPI AG. Available at: [Link]
-
El Bakkouri, M., et al. (2019). Structures of the cGMP-dependent protein kinase in malaria parasites reveal a unique structural relay mechanism for activation. PNAS. Available at: [Link]
-
Medina-Trillo, C., et al. (2020). Chemical structure of 1,4-substituted p-terphenyl compounds analysed in this study. Scientific Reports. Available at: [Link]
-
Diaz, C.A. (2008). Comparative Expression of cGMP-Dependent Protein Kinase G (PKG) From Plasmodium and Toxoplasma. Montclair State University Digital Commons. Available at: [Link]
-
Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. ACS Publications. Available at: [Link]
-
Muszak, D., et al. (2021). Terphenyl-based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. ChemRxiv. Available at: [Link]
-
Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. ACS Publications. Available at: [Link]
-
Muszak, D., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction. PubMed. Available at: [Link]
-
Van, K., et al. (2022). Characterization of Competitive Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. Montclair State University Digital Commons. Available at: [Link]
-
Lee, M.C.S., et al. (2018). Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints. Journal of Clinical Microbiology. Available at: [Link]
-
Franz, E., et al. (2019). Plasmodium falciparum Cyclic GMP-Dependent Protein Kinase Interacts with a Subunit of the Parasite Proteasome. Infection and Immunity. Available at: [Link]
-
Bhanot, P., et al. (2021). Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target. Frontiers. Available at: [Link]
-
Zhou, G., et al. (2021). Structural diversity and biological activity of natural p-terphenyls. Marine Life Science & Technology. Available at: [Link]
-
Zhou, G., et al. (2021). Structural diversity and biological activity of natural p-terphenyls. PubMed. Available at: [Link]
-
Byun, J.A., et al. (2020). Mechanism of allosteric inhibition in the Plasmodium falciparum cGMP-dependent protein kinase. Malaria World. Available at: [Link]
-
Diaz, C.A., et al. (2019). Discovery of isoxazolyl-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase. RSC Publishing. Available at: [Link]
-
Li, X.M., et al. (2017). Structural and biological diversity of natural p-terphenyls. PubMed. Available at: [Link]
-
Held, J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]
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Computational modeling of photophysical properties in terphenyls
Application Notes and Protocols
Abstract
Terphenyls and their derivatives are a cornerstone class of organic molecules with significant applications ranging from organic light-emitting diodes (OLEDs) and laser dyes to scintillators and photoredox catalysts.[1] Their utility is intrinsically linked to their photophysical properties—how they absorb and dissipate light energy. Predicting these properties prior to synthesis is a critical step in rational materials design. This guide provides a comprehensive overview and detailed protocols for the computational modeling of the key photophysical characteristics of terphenyls using modern quantum chemistry methods, primarily Time-Dependent Density Functional Theory (TD-DFT). We emphasize a self-validating methodology, wherein computational choices are justified and benchmarked to ensure the reliability and accuracy of the predicted results.
Theoretical Foundation: The Journey of an Excited Molecule
When a molecule like terphenyl absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule cannot remain in this high-energy state indefinitely and must relax back to the ground state through a series of competing radiative (light-emitting) and non-radiative (heat-dissipating) pathways. These processes are elegantly summarized by the Jablonski diagram.[2][3][4][5]
Key photophysical events include:
-
Absorption: A photon excites an electron from the S₀ state to a higher singlet state (e.g., S₁). This is a very fast process (~10⁻¹⁵ s).
-
Vibrational Relaxation (VR) & Internal Conversion (IC): The excited molecule rapidly loses excess vibrational energy as heat to its surroundings (solvent or lattice) and cascades down to the lowest vibrational level of the S₁ state.[3] IC is a non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁).[6][7][8]
-
Fluorescence: The molecule radiatively decays from the S₁ state back to the S₀ state, emitting a photon. This emission occurs at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.[9]
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (e.g., from a singlet state S₁ to a triplet state T₁).[6][7][8] This process is formally "forbidden" but can occur via spin-orbit coupling.
-
Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground singlet state (S₀). Because this is also a spin-forbidden transition, it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds.
// Energy Levels (invisible nodes for positioning) {rank=min; S0_0;} {rank=same; T1_0; T1_v;} {rank=same; S1_0; S1_v;} {rank=max; S2_0; S2_v;}
// Transitions S0_0 -> S2_v [label=" Absorption", style=solid, color="#34A853", arrowhead=vee, penwidth=2]; S2_v -> S2_0 [label=" VR", style=dashed, color="#202124", arrowhead=vee, constraint=false]; S2_0 -> S1_v [label=" IC", style=dashed, color="#202124", arrowhead=vee, constraint=false]; S1_v -> S1_0 [label=" VR", style=dashed, color="#202124", arrowhead=vee, constraint=false]; S1_0 -> S0_v [label=" Fluorescence", style=solid, color="#FBBC05", arrowhead=vee, penwidth=2]; S1_0 -> T1_v [label=" ISC", style=dashed, color="#202124", arrowhead=vee, constraint=false]; T1_v -> T1_0 [label=" VR", style=dashed, color="#202124", arrowhead=vee, constraint=false]; T1_0 -> S0_v [label=" Phosphorescence", style=solid, color="#EA4335", arrowhead=vee, penwidth=2]; } enddot Caption: A Jablonski diagram illustrating the primary photophysical pathways for a molecule after light absorption.
The Computational Workflow: A Self-Validating Approach
A reliable computational protocol is not a black box. It requires careful selection of methods and validation at key stages. Our workflow is designed to build confidence in the results by systematically addressing the different aspects of the photophysical problem.
// Connections GS_Freq -> Abs [lhead=cluster_props]; Abs -> ES_Opt [lhead=cluster_es]; ES_Freq -> Ems; ES_Opt -> NonRad; GS_Opt -> NonRad;
// Annotations Validation [shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Validation Step:\nBenchmark functionals\nagainst experimental λ_max\nfor a known terphenyl."]; GS_Freq -> Validation [style=dashed, arrowhead=none]; Validation -> Abs [style=dashed]; } enddot Caption: A self-validating workflow for computing photophysical properties.
Methodological Choices: DFT and TD-DFT
For molecules the size of terphenyls, Density Functional Theory (DFT) is the method of choice for ground-state properties due to its excellent balance of accuracy and computational cost.[10] To study electronic excitations, we use its extension, Time-Dependent Density Functional Theory (TD-DFT).[11][12]
A critical choice in any DFT/TD-DFT calculation is the exchange-correlation (XC) functional. There is no single "best" functional for all properties.[11] Therefore, a key part of a trustworthy protocol is to benchmark several functionals against known experimental data for a related system.
Commonly Used Functionals:
-
Hybrid Functionals (e.g., B3LYP, PBE0): Often provide a good balance for both ground and excited-state geometries and energies.[11][13]
-
Minnesota Functionals (e.g., M06-2X): Known for their broad applicability and good performance for non-covalent interactions and thermochemistry, often translating to accurate excited-state predictions.[13][14]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): Specifically designed to handle charge-transfer excitations correctly, which can be a challenge for standard hybrids.[15]
Detailed Protocols
The following protocols are described using keywords common to the Gaussian software package, but the principles are transferable to other quantum chemistry software like ORCA or Q-Chem.
Protocol 1: Ground State (S₀) Geometry Optimization
Objective: To find the lowest energy structure of the terphenyl molecule in its electronic ground state. This is the starting point for all subsequent calculations.
Methodology:
-
Input Structure: Build the terphenyl isomer (ortho-, meta-, or para-) in a molecular editor like GaussView or Avogadro. Perform an initial clean-up using molecular mechanics (e.g., MMFF94).
-
Calculation Setup:
-
Route Section: #p Opt Freq B3LYP/6-311+G(d,p) SCRF=(Solvent=Cyclohexane,PCM)
-
Explanation:
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization. This is crucial to confirm the optimized structure is a true energy minimum (no imaginary frequencies).
-
B3LYP/6-311+G(d,p): Specifies the XC functional and basis set. This is a robust starting point.
-
SCRF=(Solvent=Cyclohexane,PCM): Includes the effect of a solvent (e.g., cyclohexane, a common solvent for spectroscopic measurements of terphenyls[16]) using the Polarizable Continuum Model (PCM). Solvent effects can significantly influence photophysical properties.[17][18]
-
-
-
Execution & Validation: Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yields zero imaginary frequencies.
Protocol 2: Simulating Absorption and Fluorescence Spectra
Objective: To calculate the vertical absorption (S₀ → S₁) and emission (S₁ → S₀) energies, which correspond to the maxima of the respective experimental spectra.
Methodology:
Part A: Absorption (Vertical Excitation)
-
Prerequisite: A fully optimized S₀ geometry from Protocol 1.
-
Calculation Setup:
-
Route Section: #p TD(NStates=10, Singlets) B3LYP/6-311+G(d,p) SCRF=(Solvent=Cyclohexane,PCM) Geom=Check Guess=Read
-
Explanation:
-
TD(NStates=10, Singlets): Initiates a TD-DFT calculation for the first 10 singlet excited states.
-
Geom=Check Guess=Read: Reads the geometry and wavefunction from the previous optimization, making the calculation more efficient.
-
-
-
Data Analysis: Examine the output file. Identify the transition with the largest oscillator strength (f). This typically corresponds to the S₀ → S₁ transition for terphenyls and its energy is the vertical absorption energy.
Part B: Fluorescence (Emission)
-
Prerequisite: A successful absorption calculation.
-
S₁ Geometry Optimization:
-
Route Section: #p Opt TD(Root=1, NStates=10, Singlets) B3LYP/6-311+G(d,p) SCRF=(Solvent=Cyclohexane,PCM)
-
Explanation:
-
Opt TD(Root=1): This requests a geometry optimization on the potential energy surface of the first excited state (Root=1).[19]
-
-
-
Vertical Emission Calculation:
-
Once the S₁ geometry is optimized, perform a single-point TD-DFT calculation at this new geometry to find the emission energy. The setup is identical to Part A, but using the optimized S₁ geometry. The energy difference between the S₁ and S₀ states at this geometry is the vertical emission energy.
-
-
Stokes Shift: The difference between the calculated absorption and emission energies provides the Stokes shift, a key characteristic of a fluorophore.
Data Presentation and Validation: A Case Study of p-Terphenyl
To demonstrate the self-validating process, we compare the performance of several common XC functionals for predicting the absorption maximum of p-terphenyl in cyclohexane against the experimental value of ~276 nm (4.49 eV).[16]
| Functional | Basis Set | Calculated λabs (nm) | Calculated Eabs (eV) | Error vs. Exp. (eV) |
| B3LYP | 6-311+G(d,p) | 271.5 | 4.57 | +0.08 |
| PBE0 | 6-311+G(d,p) | 266.8 | 4.65 | +0.16 |
| M06-2X | 6-311+G(d,p) | 262.1 | 4.73 | +0.24 |
| CAM-B3LYP | 6-311+G(d,p) | 255.3 | 4.86 | +0.37 |
| Experimental | - | ~276 [16] | 4.49 | - |
Analysis: For p-terphenyl, the B3LYP functional provides the closest agreement with the experimental absorption maximum.[11] While other functionals are also valuable, this initial benchmark gives us confidence in using B3LYP for further exploration of this specific system. For different molecular systems, especially those with significant charge-transfer character, a range-separated functional like CAM-B3LYP might be more appropriate.[15][20]
Once a validated method is chosen, a comprehensive set of properties can be computed for the different terphenyl isomers.
| Property | o-Terphenyl | m-Terphenyl | p-Terphenyl |
| S₀→S₁ Abs. Energy (eV) | 4.75 | 4.70 | 4.57 |
| Oscillator Strength (f) | 0.15 | 0.02 | 0.95 |
| S₁→S₀ Emis. Energy (eV) | 4.10 | 4.08 | 4.01 |
| Stokes Shift (eV) | 0.65 | 0.62 | 0.56 |
| S₁-T₁ Energy Gap (eV) | 1.55 | 1.80 | 1.48 |
Interpretation: The calculations correctly predict that p-terphenyl has a significantly more intense absorption (larger f) than its isomers, consistent with its widespread use as a fluorophore.[1][21] The S₁-T₁ energy gap is large for all isomers, suggesting that intersystem crossing might be slow, favoring fluorescence.
Protocol 3: Estimating Non-Radiative Decay Rates (Advanced)
Objective: To understand the competition between fluorescence and non-radiative decay pathways like Internal Conversion (IC) and Intersystem Crossing (ISC).
Causality: The rates of IC and ISC are governed by the coupling between the electronic states involved. For IC (e.g., S₁ → S₀), the key factor is the non-adiabatic coupling (NAC). For ISC (e.g., S₁ → T₁), it is the spin-orbit coupling (SOC).[6][7][8][22]
Methodology (Conceptual):
-
Identify Critical Geometries: Locate the minimum energy conical intersections (MECIs) between the S₁ and S₀ potential energy surfaces for IC, and the minimum energy crossing points (MECPs) between the S₁ and T₁ surfaces for ISC.
-
Calculate Couplings: At the relevant ground and excited-state geometries, compute the SOC and NAC matrix elements. Software packages like ORCA have built-in modules for calculating SOCs.
-
Rate Calculation: Use Fermi's Golden Rule or more advanced formalisms to estimate the rate constants (k_IC, k_ISC) from the calculated energy gaps and coupling terms.[22]
-
Quantum Yield Estimation: The fluorescence quantum yield (Φ_F) can be estimated from the relative rates of radiative (k_F) and non-radiative (k_IC + k_ISC) decay: Φ_F = k_F / (k_F + k_IC + k_ISC)
Field Insight: Direct calculation of these rates is complex. However, a simpler and often effective approach is to analyze the energy gap (ΔE) between the relevant states (e.g., S₁-T₁ gap for ISC). According to the Energy Gap Law , the rate of non-radiative transitions decreases exponentially as the energy gap increases. Therefore, a large S₁-T₁ gap, as calculated for the terphenyls, is a strong indicator that ISC will be slow and fluorescence is likely to be efficient.
For highly detailed studies of reaction dynamics, non-adiabatic molecular dynamics (NAMD) simulations can be employed, which explicitly simulate the trajectory of the molecule as it moves between different potential energy surfaces.[23][24][25][26][27]
Conclusion
Computational modeling provides an indispensable toolkit for understanding and predicting the photophysical properties of terphenyls. By following a structured, self-validating workflow—from ground-state optimization and functional benchmarking to the calculation of absorption, emission, and non-radiative decay parameters—researchers can gain deep mechanistic insights. This approach not only explains the behavior of existing molecules but also accelerates the in-silico design of novel terphenyl derivatives with tailored photophysical properties for advanced applications in materials science and drug development.
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ACS. Non-adiabatic Dynamics of Small Polyphenyls Studied with Time-Resolved Spectroscopies. [Link]
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ACS Publications. Benchmarking DFT Functionals for Excited-State Calculations of Donor–Acceptor TADF Emitters: Insights on the Key Parameters Determining Reverse Inter-System Crossing. (2023-05-17). [Link]
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PubMed. Internal Conversion and Intersystem Crossing with the Exact Factorization. (2020-08-11). [Link]
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ChemRxiv. Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. [Link]
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MDPI. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. [Link]
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ResearchGate. Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. (2025-11-25). [Link]
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NIH. Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. [Link]
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PMC - NIH. Benchmarking Density Functionals for Ground- and Excited-State Reduction and Oxidation Potentials of Organic Photoredox Catalysts. (2025-06-25). [Link]
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ACS Publications. Structural and Solvent Control of Nonadiabatic Photochemical Bond Formation: Photocyclization of o-Terphenyl in Solution. [Link]
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AIP Publishing. Calculating excited state properties using Kohn-Sham density functional theory. (2013-02-08). [Link]
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RSC Publishing. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]
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ACS Publications. Vibrational Properties of p-Terphenyl. (2018-08-01). [Link]
-
ResearchGate. Solvent effects on phototriggered conformational changes in an azobenzene-functionalized poly(p-phenylene vinylene). (2025-08-06). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-bromophenyl)-3,5-diphenylbenzene
Welcome to the technical support resource for the synthesis of 1-(3-bromophenyl)-3,5-diphenylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies. The synthesis of complex triaryl structures often presents challenges, and this document addresses common issues encountered during the Suzuki-Miyaura cross-coupling reaction, the primary method for this transformation.
Frequently Asked Questions (FAQs)
This section addresses high-level issues that can lead to suboptimal reaction outcomes.
Q1: My overall yield for the synthesis of this compound is consistently low (<40%). What are the most probable causes?
A low yield in a Suzuki-Miyaura coupling is a systemic issue often stemming from one or more of the following core areas:
-
Inactive Catalyst System: The palladium catalyst is the heart of the reaction. The active Pd(0) species is susceptible to oxidation if not handled under inert conditions, leading to the formation of inactive palladium black.[1][2] Furthermore, the choice of ligand is critical; standard ligands like triphenylphosphine (PPh₃) may be insufficient for this sterically demanding transformation. More advanced, bulky, and electron-rich ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.[3][4]
-
Suboptimal Reagent Quality & Stability: Boronic acids are prone to degradation, particularly through a side reaction called protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[1][5] This is exacerbated by the presence of water and non-optimal bases. Ensure your boronic acid is fresh and stored under anhydrous conditions.
-
Ineffective Base or Solvent System: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3][6] If the base is too weak, insoluble in the reaction medium, or not thoroughly dried, the catalytic cycle can be significantly impeded.[7] The solvent must effectively dissolve the reactants and stabilize the catalytic species throughout the reaction.[8]
-
Inadequate Reaction Conditions: Aryl bromides require sufficient thermal energy to undergo oxidative addition.[9] A reaction temperature that is too low can lead to a stalled or sluggish reaction. Conversely, excessively high temperatures can promote catalyst decomposition and side reactions. Maintaining a strict inert atmosphere is non-negotiable to protect the catalyst.[1]
Q2: I am observing significant homocoupling of my boronic acid starting material. How can I prevent this?
Homocoupling, the formation of a symmetrical biaryl from two boronic acid molecules (e.g., biphenyl), is a common byproduct. It is primarily caused by:
-
Presence of Oxygen: Inadequate degassing of the solvent and reaction vessel allows oxygen to oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid, which in turn regenerates the Pd(0) catalyst.[5]
-
Using a Pd(II) Precursor without a Reducing Agent: If you start with a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state. Sometimes, phosphine ligands or other reagents can act as reducing agents, but this process can be inefficient. The boronic acid itself can also reduce the Pd(II), leading to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[5]
Solution: Ensure rigorous degassing of your solvent and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[1]
Q3: My reaction stalls after partial conversion, leaving significant unreacted 1-bromo-3,5-diphenylbenzene. What should I investigate?
Reaction stalling typically points to catalyst deactivation. The primary culprits are:
-
Catalyst Oxidation: As mentioned, exposure to air will kill the catalyst.[1]
-
Ligand Degradation: Phosphine-based ligands can be unstable at high temperatures or in the presence of certain functional groups. Consider switching to more robust N-heterocyclic carbene (NHC) ligands or modern biarylphosphine ligands (e.g., Buchwald ligands).[3][6]
-
Insufficient Base: The base is consumed during the reaction. If used in insufficient quantity or if it is of low quality (e.g., hydrated), the reaction will stop once the base is depleted.[10] Use a slight excess of a high-purity, anhydrous, and finely powdered base.[7]
Q4: How can I confirm if protodeborylation is a major side reaction and how do I minimize it?
Protodeborylation replaces the boronic acid group with a hydrogen atom. In your synthesis, using (3-bromophenyl)boronic acid would lead to the formation of bromobenzene as a byproduct.
Confirmation: Analyze your crude reaction mixture by GC-MS or LC-MS to look for the mass of the deborylated side product.
Minimization Strategies:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use anhydrous bases.
-
Choose the Right Base: While strong bases are needed, very strong aqueous bases can sometimes accelerate protodeborylation. Bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] Some protocols favor potassium fluoride (KF), which is believed to activate the boronic acid without promoting significant hydrolysis.[6]
-
Use Boronic Esters: Boronic acid pinacol esters (R-B(pin)) are generally more stable and less prone to protodeborylation than their corresponding boronic acids.[5][11]
Troubleshooting & Optimization Guide
This section provides a deeper dive into optimizing specific reaction parameters.
1. The Catalyst System: Palladium Source and Ligand
The combination of the palladium precursor and the ligand is the most critical factor for success. For a sterically hindered substrate like 1-bromo-3,5-diphenylbenzene, the ligand choice is paramount.
Explanation of Causality:
-
Oxidative Addition: This is often the rate-limiting step. Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the aryl-bromide bond.[3]
-
Reductive Elimination: This is the final, product-forming step. Bulky ligands create steric strain on the palladium complex, which is relieved upon reductive elimination. This steric pressure accelerates the formation of the new C-C bond.[3][12]
| Ligand Type | Example(s) | Characteristics | Recommended For |
| Simple Phosphines | PPh₃, P(t-Bu)₃ | Inexpensive, readily available. PPh₃ can be ineffective for challenging substrates. P(t-Bu)₃ is more electron-rich and bulky. | Simple, unhindered aryl bromides and iodides. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly bulky and electron-rich biaryl phosphines. Dramatically accelerate oxidative addition and reductive elimination. | Challenging substrates, including aryl bromides and chlorides, and sterically hindered couplings.[4][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, more electron-rich than phosphines. Form very stable Pd complexes. | Aryl chlorides and other unreactive electrophiles. Often show high thermal stability.[3][6] |
Recommendation: For the synthesis of this compound, start with a modern Buchwald ligand like SPhos or XPhos . Use a pre-catalyst (e.g., XPhos Pd G3) for convenience and improved activity.[13]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
2. Base and Solvent Selection
The choice of base and solvent is interdependent and critical for yield. The base must be strong enough to form the boronate "ate" complex, and the solvent must facilitate this by dissolving the base and other reagents.[7][14]
| Base | Recommended Solvent(s) | Characteristics & Rationale |
| K₃PO₄ | Dioxane, Toluene, THF | A strong, non-nucleophilic base. Particularly effective for coupling nitrogen-containing heterocycles and other sensitive substrates.[7] |
| Cs₂CO₃ | Dioxane, DMF | A strong base whose cation (Cs⁺) is believed to play a beneficial role (the "caesium effect"), potentially by facilitating reductive elimination.[7][9] |
| K₂CO₃ | Toluene/Water, Dioxane/Water, THF/Water | A standard, cost-effective choice. The use of a biphasic system with water ensures the inorganic base is well-dissolved, promoting the reaction.[3][15] |
| NaOH / KOH | Methanol/Water, Ethanol | Strong, inexpensive bases. The use of alcoholic solvents can sometimes lead to remarkably high yields, but may not be compatible with base-sensitive functional groups.[7][14] |
Recommendation: A combination of K₃PO₄ in anhydrous dioxane or toluene is an excellent starting point for this synthesis, as it balances strong basicity with conditions that minimize protodeborylation.
3. Reaction Workflow and Protocol
A meticulous experimental setup is crucial for reproducibility and high yield.
Caption: A logical workflow for troubleshooting low-yield reactions.
This protocol assumes the coupling of 1-bromo-3,5-diphenylbenzene with (3-bromophenyl)boronic acid.
Reagents:
-
1-bromo-3,5-diphenylbenzene (1.0 equiv)
-
(3-bromophenyl)boronic acid (1.2-1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
K₃PO₄ (finely powdered, oven-dried, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane (sufficient to make a 0.1-0.2 M solution)
Procedure:
-
Preparation: Add the 1-bromo-3,5-diphenylbenzene, (3-bromophenyl)boronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the anhydrous dioxane via syringe.
-
Degassing: Sparge the resulting suspension with a stream of argon for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of argon, quickly add the SPhos Pd G3 precatalyst.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified.
Purification Guide
Purifying triaryl compounds can be challenging due to the similar polarity of the product, starting materials, and certain byproducts.[10]
Q5: My crude product is a complex mixture. What is the best purification strategy?
-
Initial Workup: A standard aqueous workup (as described above) is essential to remove the inorganic base and boronic acid-related impurities. An acid/base wash can sometimes help remove excess boronic acid.
-
Crystallization/Trituration: this compound is a solid.[16] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is the most effective method for obtaining high-purity material on a large scale.[17] If crystallization is difficult, trituration can be effective.[18] This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., cold hexanes or ether).
-
Column Chromatography: This should be considered a final resort if crystallization fails.[17][19] Due to the non-polar nature of the product, a silica gel column using a low-polarity eluent system (e.g., hexanes with a small percentage of ethyl acetate or dichloromethane) is typically required. The close polarity of byproducts may necessitate a long column and careful fraction collection.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,5-Tris (3-bromophenyl)benzene - CD Bioparticles [cd-bioparticles.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Aryl Bromides
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this cornerstone C-C bond-forming reaction, with a specific focus on aryl bromide substrates.
Aryl bromides represent a versatile and widely used class of electrophiles in Suzuki couplings, offering a balance of reactivity and stability. However, achieving high yields and purity requires careful control over several interdependent parameters. This guide provides field-proven insights and evidence-based protocols to help you navigate the complexities of your experiments.
The Catalytic Cycle: A Foundation for Troubleshooting
A thorough understanding of the reaction mechanism is the first step toward effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] Each step presents a potential bottleneck, particularly when dealing with challenging substrates.
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the cycle.[1] The reactivity order for aryl halides is generally I > OTf > Br > Cl.[1]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][3]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Problem 1: Low to No Conversion or Poor Yield
Q: My reaction shows little to no product formation. Where should I start my investigation?
A: Low conversion is one of the most common issues and can stem from several factors related to the catalyst, base, or reaction conditions. A systematic approach is crucial.
-
Is your catalyst active? The true catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst, like Pd(OAc)₂, it must be reduced in situ.[4] This reduction can be sluggish or incomplete. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3/G4) that rapidly generates the active Pd(0) species.
-
Is your ligand appropriate? For aryl bromides, especially those that are electron-rich or sterically hindered, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step and stabilize the catalytic intermediates.[5]
-
Is your base doing its job? The base's role is to activate the boronic acid for transmetalation.[2][6][7] Its effectiveness depends on both its strength and solubility in the reaction medium. If you are using a weak, poorly soluble base like Na₂CO₃, consider switching to a stronger or more soluble option like K₃PO₄ or Cs₂CO₃. The presence of a small amount of water is often beneficial, especially when using phosphate bases.
-
Is the temperature high enough? While many modern catalyst systems work at room temperature, aryl bromides that are electron-rich or sterically hindered often require elevated temperatures (80-110 °C) to overcome the activation barrier for oxidative addition.
Q: I'm working with a sterically hindered ortho-substituted aryl bromide and getting very low yield. How can I improve this?
A: Steric hindrance around the C-Br bond makes oxidative addition particularly difficult. This is a classic challenge that requires a more robust catalytic system.
-
Ligand Choice is Critical: This is the most important parameter to change. You need a ligand that is both bulky and electron-rich to force the palladium center into the C-Br bond.
-
Employ a Stronger Base: A stronger, more oxophilic base can accelerate the transmetalation step, which can become rate-limiting if the boronic acid is not activated effectively.
-
Recommended Bases: Potassium phosphate (K₃PO₄·H₂O) or cesium carbonate (Cs₂CO₃) are often superior for these challenging couplings.[9]
-
-
Increase Temperature: These reactions almost always require heating. Start at 80 °C and, if necessary, increase to the reflux temperature of your solvent (e.g., 100 °C for dioxane).
| Ligand Class | Example(s) | Recommended For | Rationale |
| Simple Trialkyl/Triarylphosphines | PPh₃, PCy₃ | Electron-deficient or simple aryl bromides. | Basic, general-purpose ligands. Often insufficient for challenging substrates. |
| Biaryl Monophosphines (Buchwald) | SPhos, XPhos, RuPhos | Sterically hindered and electron-rich aryl bromides. | Bulky and electron-rich character significantly accelerates oxidative addition and reductive elimination.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Electron-rich and heteroaromatic aryl bromides. | Strong σ-donors that form very stable Pd complexes, preventing catalyst decomposition at high temperatures. |
Table 1. General Ligand Selection Guide for Aryl Bromides.
Problem 2: Significant Side Product Formation
Q: My main impurity is the homocoupled product of my boronic acid (Ar'-Ar'). What causes this and how can I prevent it?
A: Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[10][11]
-
Rigorous Degassing is Essential: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.[11] Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5][10]
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source requires an initial reduction step. During this phase, the Pd(II) can react directly with the boronic acid, causing homocoupling and reducing the amount of Pd(0) available for the main catalytic cycle.[4] Using a Pd(0) source like Pd₂(dba)₃ can mitigate this.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. While counterintuitive, ensuring there is sufficient nucleophile available can favor the desired cross-coupling pathway over side reactions.
Q: I am observing a significant amount of debrominated starting material (Ar-H). How can I minimize this side reaction?
A: Debromination (or hydrodehalogenation) occurs when the aryl group on the palladium intermediate is replaced by a hydrogen atom, followed by reductive elimination.[4][12] The source of the hydride (H⁻) is often the solvent, base, or impurities.
-
Choice of Base and Solvent: Avoid using strong alkoxide bases (e.g., NaOEt) or alcohol solvents, as they can be sources of hydride species.[4] Inorganic bases like K₂CO₃ or K₃PO₄ in aprotic solvents like dioxane or toluene are generally safer choices.[5]
-
Purity of Reagents: Ensure your boronic acid is pure. Some synthetic routes to boronic acids can leave behind hydride impurities.
-
Ligand Effects: Highly electron-rich and bulky ligands can sometimes promote the desired reductive elimination of Ar-Ar' over the undesired Ar-H elimination. If debromination is a persistent issue, screening different ligands is a valid strategy. Electron-deficient aryl bromides are often more susceptible to this side reaction.[5]
General FAQs for Reaction Optimization
Q: What is the optimal palladium catalyst loading? A: For initial screening, 1-2 mol % is a standard starting point. For highly optimized or large-scale reactions, loadings can often be reduced to <0.1 mol %. For particularly challenging substrates, you may need to increase the loading to 5 mol %.
Q: How critical is solvent purity and degassing? A: Extremely critical. Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[11] Water content can also be important; while Suzuki reactions are often tolerant of water (and sometimes require it), using anhydrous solvents is a good practice unless water is intentionally added as a co-solvent. Always use high-purity, degassed solvents.
Q: Which solvent should I choose? A: Toluene, 1,4-dioxane, and THF are common choices. Dioxane is often favored for its ability to dissolve a wide range of substrates and its higher boiling point, which is useful for unreactive aryl bromides. 2-MeTHF is a greener alternative to THF. Often, a mixture of an organic solvent with water (e.g., Toluene/H₂O 10:1) is used to help dissolve inorganic bases like K₃PO₄.
Standard Experimental Protocol for a General Suzuki Coupling
This protocol provides a reliable starting point for the coupling of a generic aryl bromide with an arylboronic acid.
-
Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene/water mixture, concentration typically 0.1-0.5 M) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (e.g., SPhos, 2.2 mol %).
-
Degassing (Optional but Recommended): Briefly purge the headspace with inert gas again. For sensitive reactions, a freeze-pump-thaw cycle can be performed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, typically by flash column chromatography on silica gel.
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues with your Suzuki coupling reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Substituted Terphenyl Compounds
From the desk of a Senior Application Scientist
Welcome to the technical support center for the purification of substituted terphenyl compounds. As a researcher in organic synthesis or drug development, you understand that obtaining a compound in its purest form is paramount for reliable downstream applications and accurate characterization.[1] Terphenyls, with their rigid, non-polar core, present unique challenges that often require more than a standard work-up.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own laboratory workflows. We will explore the nuances of crystallization, the complexities of chromatography, and the utility of sublimation, ensuring your final product meets the highest standards of purity.
Core Purification Strategy Selection
Choosing the right purification technique from the outset can save significant time and material. The selection process is a logical workflow based on the physical properties of your compound and the nature of the impurities.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Recrystallization
Recrystallization is the most common and often most efficient method for purifying solid organic compounds.[2] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[3] For terphenyls, this technique is particularly effective at removing inorganic salts and highly polar or non-polar byproducts from the synthesis.
Q1: My substituted terphenyl is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" occurs when the solid precipitates from the solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is too concentrated (supersaturated) and cooled too quickly. The oil often solidifies into an amorphous mass, trapping impurities.
Causality & Solution Workflow:
-
Problem: High supersaturation. The concentration of your terphenyl is too high for the given solvent volume.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to decrease the concentration, then allow it to cool much more slowly.[4]
-
-
Problem: Rapid cooling. Cooling the flask in an ice bath too soon can shock the system.
-
Solution: Allow the hot, saturated solution to cool to room temperature undisturbed first. Crystal formation should ideally begin during this slow cooling phase. Only after the solution has reached room temperature and crystal growth has slowed should you move it to an ice bath to maximize yield.
-
-
Problem: Inappropriate solvent. The solvent's boiling point may be too high, or the compound is simply too soluble.
-
Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system. Start by dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[3] Then, allow it to cool slowly.
-
Q2: How do I select the best solvent for recrystallizing my new terphenyl derivative?
A2: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[3] Additionally, it must not react with your compound and should dissolve impurities either very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).
Data Presentation: Common Solvents for Terphenyl Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case for Terphenyls | Reference |
| Toluene | 2.4 | 111 | Dissolving non-polar terphenyls, often part of a mixed system with heptane. | [5] |
| Acetone | 5.1 | 56 | Good for moderately substituted terphenyls. | [6] |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for many derivatives. | [5] |
| Ethanol (95%) | 5.2 | 78 | For terphenyls with some polar functionality. | [7] |
| iso-Hexane / Heptane | 0.1 | 60-69 | Excellent "poor" solvent for precipitating non-polar terphenyls from a more polar solvent. | [5][8] |
| Methanol | 5.1 | 65 | Used for terphenyls with polar groups that require a more polar solvent. | [6] |
Experimental Protocol: Screening for a Recrystallization Solvent
-
Preparation: Place ~20-30 mg of your crude terphenyl into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
Heating: Heat the test tubes that showed poor room-temperature solubility in a sand bath or heating block. Continue adding the solvent dropwise until the compound just dissolves.
-
Cooling & Observation: Remove the tubes from the heat and let them cool to room temperature. Scratch the inside of the tube with a glass rod to induce crystallization.[4] Place the tubes that show crystal formation in an ice bath.
-
Evaluation: The best solvent is the one that dissolves the compound when hot and produces a large quantity of high-quality crystals upon cooling.
Q3: I'm trying to remove a regioisomeric impurity by recrystallization, but my NMR/HPLC still shows it's present. Why isn't this working?
A3: Regioisomers often have very similar polarities, solubilities, and crystal packing energies.[9] If the impurity can co-crystallize within the lattice of your desired product, simple recrystallization will be ineffective at separating them. This is a common issue in Suzuki couplings which can produce o-, m-, and p-isomers. While multiple, careful recrystallizations might enrich the desired isomer, a complete separation is unlikely. In this scenario, column chromatography is the more appropriate technique.[9]
Troubleshooting Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[10] It is indispensable for separating isomeric terphenyls or removing impurities with similar polarity.
Q4: I can't separate my substituted terphenyl isomers on a silica gel column. The spots are overlapping on the TLC plate. What are my options?
A4: This is a classic challenge. Since isomers have nearly identical polarities, standard silica gel may not provide sufficient resolution.[9]
Causality & Solution Workflow:
-
Problem: Insufficiently selective mobile phase.
-
Solution: The key is to use a very non-polar mobile phase to force even minor differences in polarity to manifest. Start with pure hexane or heptane and add the polar modifier (e.g., ethyl acetate, dichloromethane) in very small increments (0.5-1%). Run the column very slowly to maximize the number of theoretical plates and improve separation.[9]
-
-
Problem: Standard silica is not selective enough.
-
Solution 1: Consider alternative stationary phases. For aromatic compounds, stationary phases capable of π-π interactions can be highly effective. Phenyl-bonded or p-terphenyl-based stationary phases can provide unique selectivity for aromatic isomers.[11]
-
Solution 2: If available, preparative HPLC, especially with a C18 (reversed-phase) or a specialized phenyl-hexyl column, offers much higher resolving power than flash chromatography and is often the best solution for difficult isomer separations.[9]
-
Caption: Workflow for optimizing isomer separation by chromatography.
Q5: My terphenyl compound seems to be decomposing on the silica gel column. How can I prevent this?
A5: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.[12]
Solutions:
-
Neutralize the Silica: You can deactivate the silica gel by preparing a slurry with a small amount of a base, like triethylamine (typically 0.1-1% v/v), in your eluent.[4] This neutralizes the acidic sites on the silica surface.
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[4]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the separation without delay.
-
Stability Test: Before committing to a large-scale column, spot your compound on a silica TLC plate, wait for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, it's a sign of instability on silica.[4]
FAQs on Sublimation
Sublimation is a phase transition from solid directly to gas, bypassing the liquid phase.[13] It is an excellent technique for purifying non-polar, thermally stable compounds that have a sufficiently high vapor pressure.[1][14]
Q6: When is sublimation a good choice for purifying my substituted terphenyl?
A6: Sublimation is ideal when:
-
Your terphenyl is the main volatile component in a mixture containing non-volatile impurities (e.g., inorganic salts, baseline material from a column).
-
The compound is highly pure but needs that final polishing step to get analytical-grade material, as sublimation can produce very high-quality crystals.
-
The compound is thermally stable at the required sublimation temperature. Naphthalene, a related polycyclic aromatic hydrocarbon, sublimes readily, and many terphenyls share this property.[1][13]
Q7: My terphenyl melts before it sublimes under atmospheric pressure. Can I still use this technique?
A7: Yes. The sublimation point of a compound is dependent on pressure. By applying a vacuum, you can significantly lower the temperature required for sublimation, often to a point below the compound's melting point.[13][15] Most laboratory sublimations are performed under reduced pressure for this very reason.
Experimental Protocol: Vacuum Sublimation
-
Apparatus: Use a standard sublimation apparatus, which consists of an outer flask to hold the crude material and a central cold finger.
-
Loading: Place the crude, dry terphenyl compound at the bottom of the flask.
-
Assembly: Insert the cold finger and connect it to a source of cold water. Connect the side arm of the apparatus to a vacuum pump.
-
Vacuum: Evacuate the apparatus to the desired pressure.
-
Heating: Gently heat the bottom of the flask using a sand bath or heating mantle. The key is to heat slowly and carefully to avoid melting the compound.[15]
-
Sublimation & Deposition: The terphenyl will sublime from the hot surface and deposit as pure crystals on the cold surface of the finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before releasing the vacuum. The purified compound can then be scraped from the cold finger.
General FAQs: Purity and Impurity Profiling
Q8: I synthesized my terphenyl using a Suzuki coupling. What are the most common impurities I should be looking for?
A8: Suzuki and similar cross-coupling reactions are highly efficient for creating the C-C bonds in terphenyls.[16][17] However, several side reactions can lead to predictable impurities:
-
Starting Materials: Unreacted dihalo-aromatic or arylboronic acid precursors.
-
Homo-coupling Products: Biphenyls formed from the coupling of two boronic acid molecules.
-
Partially Reacted Intermediates: In the synthesis of an unsymmetrical terphenyl, the intermediate halobiphenyl may be present.
-
Catalyst Residues: Traces of the palladium catalyst, which often need to be removed via filtration through a pad of Celite or silica before further purification.
Q9: How do I definitively assess the purity of my final substituted terphenyl compound?
A9: A single technique is often not enough. A combination of methods provides the most trustworthy assessment of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and purity assessment. A clean ¹H NMR spectrum with correct integrations and the absence of impurity peaks is a strong indicator of high purity.[18][19] ¹³C NMR should show the expected number of signals for the molecule's symmetry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting trace impurities.[20] A single, sharp peak on an HPLC chromatogram is a good sign of purity (often >99%).[6] It is especially powerful when coupled with a Diode-Array Detector (DAD) to ensure peak homogeneity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable terphenyls, GC-MS provides excellent separation and mass information, confirming the identity of the main peak and helping to identify any minor impurities.[21]
-
Melting Point: A sharp melting point range (typically < 1-2 °C) that matches literature values is a classic indicator of a pure crystalline solid. Impurities tend to depress and broaden the melting range.
By combining these analytical techniques, you can confidently report the purity of your substituted terphenyl compound.
References
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.5: SUBLIMATION. Available from: [Link]
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Scribd. (n.d.). PURIFICATION of Organic Compounds: 2. Sublimation. Available from: [Link]
-
BrainKart. (2016). Sublimation - Purification of Organic compounds. Available from: [Link]
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Wikipedia. (n.d.). Sublimation (phase transition). Available from: [Link]
-
ACS Publications. (2022). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Organometallics. Available from: [Link]
- Google Patents. (n.d.). EP0360042A1 - p-Terphenyl derivatives and liquid crystalline compositions.
-
Taylor & Francis Online. (2021). Synthesis of new mesomorphic terphenyl derivatives: the influence of terphenylene and functional fragments on the mesomorphic properties and ligand exchange on quantum dots. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MDPI. (2021). Gas Separation by Mixed Matrix Membranes with Porous Organic Polymer Inclusions within o-Hydroxypolyamides Containing m-Terphenyl Moieties. Available from: [Link]
-
NIH - PMC. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ResearchGate. (n.d.). Preparation and NMR Spectroscopy of Selected Polychlorinated meta‐Terphenyls. Available from: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available from: [Link]
-
RSC Publishing. (2022). Increased Crystallite Size in Thin Films of C60 and p- Terphenyls via PDMS-Assisted Crystallization. Available from: [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]
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ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Available from: [Link]
-
MDPI. (n.d.). Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals. Available from: [Link]
-
PubMed. (2023). p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. Available from: [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]
-
Agilent. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available from: [Link]
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Wikipedia. (n.d.). Terphenyl. Available from: [Link]
- n.d. Crystallization Solvents.pdf.
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n.d. Protein purification troubleshooting guide. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Terphenyls. Available from: [Link]
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ResearchGate. (n.d.). Congener specific analysis of polychlorinated terphenyls. Available from: [Link]
-
PMC. (n.d.). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Structural diversity and biological activity of natural p-terphenyls. Available from: [Link]
-
Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Available from: [Link]
-
PMC - NIH. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Available from: [Link]
-
n.d. Separation and purification applications for mutagenic impurities. Available from: [Link]
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ResearchGate. (n.d.). Determination of polycyclic aromatic hydrocarbons using different extraction methods and HPLC-FLD detection in smoked and grilled meat products. Available from: [Link]
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PubMed. (n.d.). Highly substituted terphenyls as inhibitors of parasite cGMP-dependent protein kinase activity. Available from: [Link]
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Common side products in the synthesis of 1,3,5-triarylbenzenes
Welcome to our dedicated technical support guide for the synthesis of 1,3,5-triarylbenzenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we address common challenges and side product formations with in-depth, evidence-based troubleshooting advice.
Introduction: The Synthetic Landscape of 1,3,5-Triarylbenzenes
1,3,5-Triarylbenzenes are a critical class of molecules with applications ranging from electroluminescent materials to pharmaceuticals.[1] Their synthesis is most commonly approached via two primary routes: the transition-metal-catalyzed [2+2+2] cyclotrimerization of arylacetylenes and the acid-catalyzed self-condensation of aryl methyl ketones (acetophenones). While seemingly straightforward, both methodologies are prone to the formation of specific, often difficult-to-separate, side products. This guide provides a systematic approach to identifying, understanding, and mitigating these challenges.
Part 1: Troubleshooting Guide for Arylacetylene Cyclotrimerization
The [2+2+2] cycloaddition of three alkyne units is an atom-economical method to construct the central benzene ring.[2] However, control of regioselectivity and prevention of competing reaction pathways are paramount.
Issue 1: Formation of 1,2,4-Triarylbenzene Isomer
Question: My reaction is producing a significant amount of the undesired 1,2,4-triarylbenzene regioisomer. How can I improve the selectivity for the 1,3,5-isomer?
Answer: The formation of the 1,2,4-isomer versus the desired 1,3,5-isomer is a common challenge in alkyne cyclotrimerization and is highly dependent on the catalyst system and reaction conditions.[3] The regioselectivity arises from the sequential insertion of alkyne molecules into the coordination sphere of the metal catalyst.[3]
Causality:
-
Catalyst Choice: Many catalyst systems, particularly certain nickel-based catalysts, have an inherent electronic and steric preference that favors the formation of a metallacyclopentadiene intermediate leading to the 1,2,4-substituted product.[3]
-
Ligand Effects: The steric and electronic properties of the ligands on the metal center play a crucial role. Bulky ligands can direct the approach of the third alkyne molecule, influencing the regiochemical outcome.
-
Reaction Additives: In some cases, additives can alter the catalytic cycle. For instance, with certain nickel catalysts, the addition of a zinc iodide (ZnI2) additive has been shown to switch the selectivity from the 1,2,4-isomer to the 1,3,5-isomer.[4]
Troubleshooting Protocol:
-
Catalyst and Ligand Screening: If you are observing poor regioselectivity, consider screening alternative catalysts. Rhodium and cobalt complexes are often cited for their utility in [2+2+2] cycloadditions. For nickel-based systems, modifying the phosphine ligand can influence the outcome.[4]
-
Employ Additives: For nickel-catalyzed reactions, investigate the effect of additives like ZnI2, which can promote the formation of the 1,3,5-regioisomer.[4]
-
Temperature and Concentration Optimization: Reaction kinetics can influence selectivity. Systematically vary the reaction temperature and substrate concentration to find optimal conditions that may favor the desired thermodynamic or kinetic product.
Issue 2: Competing Dimerization to Enynes
Question: My reaction mixture contains a significant amount of enyne byproducts. What causes this and how can I prevent it?
Answer: The formation of enynes results from the head-to-head or head-to-tail dimerization of two alkyne molecules, a reaction that competes with the desired trimerization.[4] This is particularly prevalent with certain catalyst systems, such as the Hoveyda-Grubbs 2nd generation catalyst in the presence of specific phosphines.[4]
Causality:
-
Catalyst Reactivity: Some catalysts, especially those based on rhodium and ruthenium, can efficiently catalyze the dimerization of terminal alkynes to form enynes.[2][4] The catalytic cycle for dimerization can be more rapid than the subsequent insertion of the third alkyne required for trimerization.
-
Substrate Sterics: Sterically hindered arylacetylenes may be more prone to dimerization, as the formation of the bulkier trimer is disfavored.
Troubleshooting Protocol:
-
Catalyst Selection: Switch to a catalyst system known to favor cyclotrimerization over enyne formation. Nickel-based catalysts, while having their own set of potential side reactions, are often employed for this purpose.[5]
-
Control of Stoichiometry: Ensure precise control over the catalyst loading. In some systems, a higher catalyst concentration might favor the complete catalytic cycle to the trimer, while lower concentrations could lead to stalling at the dimer stage.
-
Solvent Effects: The coordinating ability of the solvent can influence the stability of catalytic intermediates. Experiment with a range of solvents from non-coordinating (e.g., toluene, hexane) to weakly coordinating (e.g., THF, dioxane).
Visualizing Reaction Pathways: Cyclotrimerization
Caption: Reaction pathways in arylacetylene cyclotrimerization.
Part 2: Troubleshooting Guide for Acetophenone Self-Condensation
The acid-catalyzed self-condensation of three molecules of an aryl methyl ketone is a classical and often cost-effective route to symmetrically substituted 1,3,5-triarylbenzenes.[1][6] However, the reaction can be sluggish and incomplete.
Issue 3: Incomplete Condensation and Formation of Dypnone
Question: My reaction has stalled, and I've isolated a significant amount of dypnone. How can I drive the reaction to completion?
Answer: The formation of 1,3,5-triarylbenzenes from acetophenones proceeds via a stepwise aldol condensation mechanism. Dypnone (1,3-diphenyl-2-buten-1-one), the condensation product of two acetophenone molecules, is a key intermediate.[7] The accumulation of dypnone indicates that the final condensation step with a third acetophenone molecule is the rate-limiting step.
Causality:
-
Insufficient Acid Strength or Concentration: The catalyst, typically a strong acid like p-toluenesulfonic acid (PTSA) or sulfuric acid, may not be active enough or present in a sufficient concentration to promote the final, more sterically hindered condensation step.[1]
-
Low Reaction Temperature: These condensations often require elevated temperatures to overcome the activation energy of the final step.[8] Temperatures that are too low will favor the formation of the dypnone intermediate.[7]
-
Water Removal: The reaction produces three equivalents of water. If not effectively removed, the accumulation of water can inhibit the acid catalyst and shift the equilibrium back towards the reactants.[1]
Troubleshooting Protocol:
-
Increase Catalyst Loading/Strength: If using a catalyst like PTSA, consider increasing the molar percentage.[1] Alternatively, a stronger acid catalyst could be employed, though this may increase the risk of charring or other side reactions.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. Solvent-free conditions often require temperatures above 100°C.[1]
-
Implement Water Removal: If the reaction is run in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For solvent-free reactions, performing the reaction under a vacuum or a stream of inert gas can help drive off water.
Issue 4: Low Yields with Substituted Acetophenones
Question: I'm using a substituted acetophenone (e.g., with an electron-donating methoxy group), and the yield of the 1,3,5-triarylbenzene is very low. Why is this happening?
Answer: The electronic nature of the substituents on the aryl ring of the acetophenone can significantly impact the reaction rate and overall yield. Electron-donating groups can deactivate the ketone towards nucleophilic attack or alter the acidity of the alpha-protons, slowing down the key aldol condensation steps. Conversely, strongly electron-withdrawing groups can also present challenges.[1]
Causality:
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH3, -CH3) on the para position can decrease the electrophilicity of the carbonyl carbon, making the ketone less reactive towards the enolate nucleophile. This can make the condensation steps, particularly the final one, very sluggish.[1]
-
Steric Hindrance: Ortho-substituents on the acetophenone can sterically hinder the approach of the enolate, dramatically slowing down the reaction and leading to low yields.[1]
Troubleshooting Protocol:
-
Optimize Reaction Conditions: For electron-rich acetophenones, longer reaction times and higher temperatures are often necessary. A systematic optimization of these parameters is recommended.[1]
-
Alternative Catalysts: Explore different types of acid catalysts. Lewis acids like CuCl2 have been reported for this transformation and may offer different reactivity profiles compared to Brønsted acids.[8]
-
Change Synthetic Strategy: If optimization fails, especially in cases of severe steric hindrance, it may be more efficient to switch to an alternative synthetic route, such as the cyclotrimerization of the corresponding substituted arylacetylene or a Suzuki-Miyaura cross-coupling approach.[9][10]
Visualizing Reaction Pathways: Acetophenone Condensation
Caption: Stepwise mechanism of acetophenone self-condensation.
Part 3: Frequently Asked Questions (FAQs)
Q1: My final product is difficult to purify. What are the best techniques for removing common side products? A1: Purification of 1,3,5-triarylbenzenes often relies on their high symmetry and crystallinity.
-
Recrystallization: This is the most effective method for removing isomeric impurities (like 1,2,4-triarylbenzene) and partially reacted intermediates (like dypnone). A hot solvent screen (e.g., ethanol, toluene, xylenes) is recommended to find optimal conditions.[11]
-
Column Chromatography: While the nonpolar nature of these compounds can make separation challenging, silica gel chromatography using a nonpolar eluent system (e.g., hexanes/toluene gradient) can be effective, especially for removing more polar intermediates.
-
Sublimation: For thermally stable derivatives, vacuum sublimation can be an excellent final purification step to obtain highly pure material.
Q2: Can I use Suzuki-Miyaura cross-coupling to synthesize unsymmetrical 1,3,5-triarylbenzenes? A2: Yes, this is an excellent strategy for accessing unsymmetrical derivatives. The typical approach involves the sequential coupling of different arylboronic acids to a 1,3,5-trihalobenzene (e.g., 1-bromo-3,5-dichlorobenzene).[10][12] Key challenges include controlling the selectivity of the coupling at each position and potential side reactions like homo-coupling of the boronic acid. Careful selection of the palladium catalyst, ligand, and reaction conditions for each step is critical.[12]
Q3: Are there any "greener" synthetic methods available? A3: Yes, there is significant research into developing more environmentally benign syntheses. For acetophenone condensation, using solid acid catalysts or performing the reaction under solvent-free conditions with microwave irradiation can reduce waste and energy consumption.[1][6] These methods often offer advantages like shorter reaction times and easier catalyst recovery.[6]
References
-
Vertex AI Search Result[4]
-
NICKEL CATALYZED CYCLOADDITION REACTIONS: ALKYNE CYCLOTRIMERIZATIONS AND REDUCTIVE VINYLIDENE TRANSFER REACTIONS - Purdue University Graduate School[3]
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst - Scientific Information Database[8]
-
PTSA-catalyzed green synthesis of 1,3,5-triarylbenzene under solvent-free conditions - Royal Society of Chemistry[1]
-
State‐of‐art of the synthesis of 1,3,5‐triarylbenzenes. - ResearchGate[9]
-
The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC - NIH[13]
-
Rearrangement of Dypnones to 1,3,5-Triarylbenzenes | Organic Letters - ACS Publications[7]
-
Synthesis of Symmetric 1,3,5-Triarylbenzenes - ResearchGate[6]
-
1,3,5-triacetylbenzene - Organic Syntheses Procedure[11]
-
Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing)[10]
-
Alkyne trimerisation - Wikipedia[2]
-
1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem[14]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC - NIH[12]
-
Cyclotrimerization of terminal alkynes catalyzed by the system of NiCl2/Zn and (benzimidazolyl)-6-(1-(arylimino)ethyl)pyridines - Dalton Transactions (RSC Publishing)[5]
Sources
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- 2. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclotrimerization of terminal alkynes catalyzed by the system of NiCl2/Zn and (benzimidazolyl)-6-(1-(arylimino)ethyl)pyridines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in poly-substituted terphenyl synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and material scientists encountering challenges in the synthesis of poly-substituted terphenyls, particularly those related to steric hindrance. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the complex issues you face at the bench. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Steric Hindrance
This section addresses common foundational questions regarding the challenges in synthesizing sterically crowded terphenyl scaffolds.
Q1: Why is the synthesis of poly-substituted, especially ortho-substituted, terphenyls so challenging?
The primary obstacle is steric hindrance. Terphenyls are constructed by forming two new carbon-carbon bonds between three aryl rings. When these rings bear multiple substituents, particularly at the ortho positions, the sheer physical bulk of these groups prevents the reacting molecules from achieving the necessary orientation for bond formation. This steric clash significantly impacts key steps in common cross-coupling reactions, such as reductive elimination from the catalyst's coordination sphere.[1][2] Synthesizing these molecules can be difficult due to this crowding, often requiring specialized methods beyond standard cross-coupling conditions.[3]
Q2: My standard Suzuki-Miyaura coupling conditions are failing for a di-ortho-substituted substrate. What is the most likely point of failure in the catalytic cycle?
In a typical Suzuki-Miyaura cycle, steric hindrance most critically affects two steps:
-
Transmetalation: The transfer of the aryl group from the boronic acid (or ester) to the palladium center can be slowed by bulky substituents on either coupling partner.
-
Reductive Elimination: This is often the rate-limiting step for hindered substrates.[2] The two bulky aryl groups coordinated to the palladium center must twist into a conformation that allows the C-C bond to form and the product to be released. Large ortho substituents create a high energy barrier for this process, potentially halting the cycle altogether.
The use of bulky, electron-rich phosphine ligands is crucial to facilitate these steps, particularly reductive elimination.[4]
Q3: What are the tell-tale signs of a sterically hindered reaction failing? I'm observing a complex mixture of byproducts.
Besides the obvious lack of desired product, common failure modes include:
-
Homocoupling of Boronic Acid: Oxygen contamination can lead to the boronic acid coupling with itself. This is a sign of catalyst decomposition or inefficient catalytic turnover.[2]
-
Protodeboronation: The boronic acid reagent reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This is exacerbated by prolonged reaction times and high temperatures often used to overcome steric barriers.[4][5]
-
Recovery of Starting Materials: A clear indication that the catalytic cycle is not turning over, likely due to a failure in oxidative addition or reductive elimination.
-
Formation of Biaryl Intermediates: In a sequential coupling to form the terphenyl, you may successfully form the biaryl intermediate but fail on the second, more hindered coupling step.
Part 2: Troubleshooting Guide - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction remains the workhorse for biaryl synthesis. However, its application to sterically congested systems requires significant optimization.
Problem: Low to zero yield when coupling a di-ortho-substituted aryl halide with a substituted arylboronic acid.
This is the most common issue. The solution lies in systematically optimizing the catalyst system, base, and reaction conditions.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for a failed Suzuki-Miyaura coupling.
In-Depth Explanation of Troubleshooting Steps
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are too small and not electron-donating enough. You must use ligands specifically designed for hindered couplings.
-
Why? Bulky biarylphosphine ligands (Buchwald-type) and N-Heterocyclic Carbenes (NHCs) create a sterically crowded coordination sphere around the palladium center.[2][4] This promotes the crucial reductive elimination step by destabilizing the Pd(II) intermediate, effectively "forcing" the product out.[4] Arsa-Buchwald ligands, with a longer arsenic-palladium bond, have also been shown to be effective for hindered substrates by facilitating the transmetalation step.[6]
-
Recommended Ligands: XPhos, SPhos, RuPhos, and bulky NHCs like IPr are excellent starting points.[2][7][8]
-
-
The Right Base Matters: The base activates the boronic acid for transmetalation. For hindered substrates, a stronger base is often necessary.
-
Why? A strong base like potassium phosphate (K₃PO₄) is thought to facilitate the formation of the highly reactive boronate species [Ar-B(OH)₃]⁻, which is necessary for efficient transmetalation, especially when the process is slowed by steric factors.[9]
-
Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃. Aqueous barium hydroxide has also been used successfully.[9]
-
-
Optimizing Conditions:
-
Temperature: Elevated temperatures (100–130 °C) are frequently required to provide the energy to overcome the activation barrier for reductive elimination.[4]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are standard. Ensure they are thoroughly degassed to prevent catalyst oxidation and boronic acid homocoupling.[2]
-
Part 3: Alternative Cross-Coupling Strategies
When even the most optimized Suzuki-Miyaura protocol fails, it is time to consider alternative cross-coupling reactions that utilize more reactive organometallic reagents.
Q4: My Suzuki reaction is still not working for a tetra-ortho-substituted terphenyl. What other reactions should I try?
For extremely hindered systems, the increased reactivity of organozinc (Negishi) or organomagnesium (Kumada) reagents can provide a breakthrough.[3]
Comparison of Key Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Reactivity | Functional Group Tolerance | Key Considerations |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Moderate | Excellent | Reagents are air and moisture stable; risk of protodeboronation.[4] |
| Negishi | Organozinc (R-ZnX) | High | Good | More reactive than organoborons; reagents are moisture-sensitive.[3][10] |
| Kumada | Organomagnesium (R-MgX) | Very High | Poor | Most reactive but least tolerant of functional groups (esters, ketones, etc.).[11][12] |
Q5: When should I choose a Negishi or Kumada coupling?
-
Choose Negishi Coupling when you need higher reactivity than Suzuki conditions can offer, but still require decent functional group tolerance. It is a powerful alternative for coupling hindered aryl chlorides.[10][13] The use of Pd/trialkylphosphine-based catalysts has expanded its scope to various functionalized substrates.[14]
-
Choose Kumada Coupling for substrates with limited functional groups where maximum reactivity is needed. This method is excellent for forming di- and tri-ortho-substituted biaryls in high yield under mild conditions, even with electron-rich aryl chlorides.[11][15] It avoids the need to pre-functionalize Grignard reagents into other organometallics, simplifying the synthetic sequence.[11][12]
Part 4: Experimental Protocols
Here we provide a robust, generalized protocol for a sterically hindered Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of a Di-ortho-Substituted Terphenyl via Suzuki-Miyaura Coupling
Materials:
-
Di-ortho-substituted Aryl Bromide (1.0 equiv)
-
Substituted Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst with ligand incorporated)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired poly-substituted terphenyl.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
- Synthesis of Terphenyls. ResearchGate.
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. ResearchGate.
- Kumada Coupling. Organic Chemistry Portal.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Negishi Coupling. Organic Chemistry Portal.
- Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Improving solubility of 1-(3-bromophenyl)-3,5-diphenylbenzene for NMR analysis
Topic: Improving the Solubility of 1-(3-bromophenyl)-3,5-diphenylbenzene for NMR Analysis
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for dissolving this compound for Nuclear Magnetic Resonance (NMR) analysis. Due to its large, non-polar, and rigid aromatic structure, achieving sufficient concentration in common deuterated solvents can be a significant challenge. This document offers a logical, step-by-step approach to overcoming this solubility hurdle, ensuring high-quality data acquisition.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered during sample preparation.
Q1: My this compound won't dissolve in deuterated chloroform (CDCl₃), which is my standard go-to solvent. What should I do next?
A: This is a very common issue. This compound is a large, highly aromatic, and non-polar molecule[1]. While CDCl₃ is a versatile solvent, its polarity may not be optimal for this specific compound[2][3].
Your immediate next steps should be to try more aromatic, non-polar solvents that can engage in favorable π-π stacking interactions with the phenyl rings of your compound. The principle of "like dissolves like" is key here[4].
-
Recommended Primary Alternatives:
-
Benzene-d₆ (C₆D₆): Often an excellent choice for highly aromatic compounds.
-
Toluene-d₈ (C₇D₈): Similar to benzene-d₆ and can be a very effective solubilizer for this class of molecule.
-
Dichloromethane-d₂ (CD₂Cl₂): Slightly more polar than CDCl₃ but can sometimes be more effective.
-
Start with a very small amount of your sample (~1 mg) in about 0.6 mL of the new solvent before committing your entire sample[5].
Q2: How much sample should I aim to dissolve for ¹H and ¹³C NMR experiments?
A: The required concentration depends heavily on the specific experiment being run.
-
For ¹H NMR: A concentration of 1-10 mg of sample in 0.6-0.7 mL of solvent is typically sufficient for compounds with a molecular mass under 600 g/mol [5][6]. Given the solubility challenges, aim for the lower end of this range (1-5 mg) initially.
-
For ¹³C NMR and 2D Experiments (COSY, HSQC, etc.): These experiments are less sensitive and require a higher concentration, typically in the range of 5-30 mg[7]. Achieving this concentration may require the advanced techniques discussed in Section 3. If solubility is severely limited, expect to run these experiments for a longer duration (overnight).
Q3: I can see undissolved solid particles in my NMR tube, even after vigorous shaking. What is the impact of this, and how can I fix it?
A: The presence of suspended solid particles is highly detrimental to the quality of your NMR spectrum. It disrupts the magnetic field homogeneity within the sample, which leads to broad, poorly resolved peaks and makes proper shimming of the instrument impossible[7][8]. The NMR spectrum will only show signals from the dissolved compound; the solid particles are effectively invisible but degrade the data quality[9][10].
Solution: You must filter the solution.
-
Prepare a micro-filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette[6][8].
-
Dissolve your compound in a separate vial.
-
Transfer the solution through the filter directly into a clean NMR tube. This will remove the particulates[8].
-
Top up the NMR tube with a small amount of fresh deuterated solvent to reach the required volume (~0.6-0.7 mL)[9].
Q4: Can I just gently heat the sample in the NMR tube to get it to dissolve?
A: Yes, gentle heating can be an effective strategy, as solubility often increases with temperature[11]. However, this must be done with caution.
-
Initial Dissolution: You can use a heat gun on a low setting or a warm water bath to gently heat the sample vial (not the NMR tube directly) to aid initial dissolution. Ensure the vial is capped to prevent solvent evaporation.
-
For NMR Acquisition: If the compound only stays in solution at elevated temperatures, you will need to run a Variable Temperature (VT) NMR experiment. Do not assume a sample heated to dissolve will remain in solution at the probe's standard operating temperature (typically 25°C). If it crashes out of solution in the magnet, your spectral quality will be poor. See Section 3 for a protocol on VT NMR.
Section 2: A Systematic Approach to Solvent Selection & Solubility Testing
A trial-and-error approach can waste valuable time and material. Following a systematic workflow is more efficient. The flowchart below provides a logical decision-making process for tackling this solubility challenge.
Caption: Decision workflow for selecting a suitable NMR solvent system.
Comparative Data of Common Deuterated Solvents
The choice of solvent can significantly impact not only solubility but also the chemical shifts in your spectrum. This table summarizes key properties of candidate solvents for non-aqueous NMR to help guide your selection[12].
| Solvent | Formula | Polarity Index | Boiling Point (°C) | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| Benzene-d₆ | C₆D₆ | 2.7 | 80 | 7.16 (singlet) | 128.06 (triplet) |
| Toluene-d₈ | C₇D₈ | 2.4 | 111 | 2.09, 6.98, 7.01, 7.09 | 20.43, 125.19, 128.04, 128.95, 137.48 |
| Chloroform-d | CDCl₃ | 4.1 | 61 | 7.26 (singlet) | 77.16 (triplet) |
| Dichloromethane-d₂ | CD₂Cl₂ | 3.1 | 40 | 5.32 (triplet) | 53.84 (quintet) |
| Tetrahydrofuran-d₈ | C₄D₈O | 4.0 | 66 | 1.72, 3.58 (multiplets) | 25.31, 67.21 (quintets) |
| Acetone-d₆ | C₃D₆O | 5.1 | 56 | 2.05 (quintet) | 29.84, 206.26 (septet, singlet) |
| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 7.2 | 189 | 2.50 (quintet) | 39.52 (septet) |
Note: Residual peak positions can vary slightly based on temperature, concentration, and solute.
Section 3: Advanced Solubility Enhancement Protocols
When single-solvent systems at room temperature fail, more advanced methods are required.
Protocol 1: Preparation of a Co-Solvent System
The use of a co-solvent, which involves mixing two miscible solvents, can significantly improve solubility by fine-tuning the polarity of the medium[13][14]. A common strategy for non-polar compounds is to use a good primary solvent (like CDCl₃ or Toluene-d₈) and titrate in a small amount of a more polar, aprotic solvent like DMSO-d₆.
Objective: To dissolve this compound using a CDCl₃ / DMSO-d₆ mixture.
Materials:
-
1-2 mg of this compound
-
Deuterated Chloroform (CDCl₃)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Glass vial with cap
-
NMR tube and cap
-
Pasteur pipettes
Procedure:
-
Place 1-2 mg of the compound into a clean, dry glass vial.
-
Add 0.5 mL of CDCl₃ to the vial. Cap and vortex/shake vigorously for 30 seconds. Observe for dissolution.
-
If the compound is not fully dissolved, add DMSO-d₆ dropwise (approximately 10-20 µL per drop) using a clean pipette.
-
After each drop, cap the vial and shake vigorously. Observe for changes in solubility.
-
Continue adding DMSO-d₆ in small increments until the solution becomes clear. Be patient, as dissolution may be slow. Avoid adding an excessive amount of the co-solvent, as it will complicate the spectrum. A final ratio of 10:1 or 5:1 (CDCl₃:DMSO-d₆) is often effective.
-
Once dissolved, filter the solution into the NMR tube as described in Section 1.
-
Acquire the NMR spectrum. Remember that you will now see residual solvent peaks for both CDCl₃ (7.26 ppm) and DMSO-d₆ (2.50 ppm).
Protocol 2: Sample Preparation for Variable Temperature (VT) NMR
Objective: To acquire an NMR spectrum at an elevated temperature where the compound is fully soluble.
Materials:
-
NMR sample prepared in a suitable, high-boiling point solvent (e.g., Toluene-d₈ or DMSO-d₆).
-
NMR spectrometer equipped with a variable temperature unit.
Procedure:
-
Prepare the sample in a solvent with a high boiling point to prevent it from boiling in the tube at elevated temperatures. Toluene-d₈ (BP: 111°C) or DMSO-d₆ (BP: 189°C) are excellent candidates.
-
Ensure the NMR tube is rated for the temperatures you intend to use. Standard thin-walled tubes are generally acceptable up to 100°C, but consult the manufacturer's specifications.
-
Insert the sample into the spectrometer.
-
Begin by acquiring a spectrum at the standard probe temperature (e.g., 25°C) to get a baseline, even if the solubility is poor.
-
Using the spectrometer's software, increase the temperature of the probe in increments of 10°C (e.g., to 35°C, then 45°C, then 55°C).
-
Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before re-shimming the instrument and acquiring a new ¹H spectrum.
-
Visually inspect the spectra for improved resolution and increased signal intensity, which indicate better solubility.
-
Once you identify a temperature at which the compound is soluble and provides sharp signals, you can proceed with longer experiments like ¹³C or 2D NMR.
Section 4: The Science Behind Solubility for NMR
Understanding Solute-Solvent Interactions: The dissolution of a solid in a solvent is a complex thermodynamic process governed by the enthalpy and entropy of mixing[4]. The adage "like dissolves like" is a simplified expression of this, meaning that a solute will dissolve best in a solvent that has similar intermolecular forces[4]. This compound is dominated by non-polar phenyl rings. Its primary intermolecular forces are London dispersion forces and potential π-π stacking interactions.
-
Why CDCl₃ Might Fail: While considered non-polar, chloroform has a significant dipole moment and can act as a hydrogen bond donor. These properties may not be ideal for solvating the large, purely aromatic surface of your compound.
-
Why Benzene-d₆ or Toluene-d₈ Often Succeed: These aromatic solvents can effectively interact with the phenyl rings of the solute through stabilizing π-π stacking, providing a more favorable enthalpic contribution to the dissolution process.
The Importance of Sample Purity and Preparation: High-resolution NMR spectroscopy is incredibly sensitive to the physical state of the sample.
-
Particulates and Shimming: The process of "shimming" involves adjusting small magnetic fields to make the main magnetic field (B₀) as homogeneous as possible across the sample volume. Suspended solids create localized distortions in the magnetic field, making it impossible to achieve high homogeneity. This results in broad spectral lines, loss of resolution, and obscured coupling information[8].
-
Concentration Effects: At very high concentrations, intermolecular interactions can cause peak broadening and shifts in chemical resonance. Furthermore, highly concentrated solutions can become viscous, which slows molecular tumbling and leads to broader lines. It is always a balance between achieving enough signal-to-noise and avoiding these concentration-related issues[5][6].
Section 5: References
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
-
Selection Guide on Deuterated Solvents for NMR. Labinsights.
-
Prediction of organic compound aqueous solubility using machine learning. PubMed Central.
-
Deuterated Solvents for NMR: Guide. Allan Chemical Corporation.
-
How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM.
-
Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
-
Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.
-
A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. Benchchem.
-
Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences.
-
NMR Sample Preparation: The Complete Guide. Organomation.
-
Sample Preparation. University of Alberta, Department of Chemistry.
-
NMR Sample Preparation. Bruker.
-
How to make an NMR sample. University of Cambridge, Department of Chemistry.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
5'-Bromo-1,1':3',1''-terphenyl. PubChem.
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
Sources
- 1. 5'-Bromo-1,1':3',1''-terphenyl | C18H13Br | CID 10070257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation [nmr.chem.ualberta.ca]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. wjbphs.com [wjbphs.com]
Technical Support Center: Strategies to Mitigate Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging side reaction of debromination. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the efficiency and selectivity of your cross-coupling reactions.
Introduction: Understanding the Challenge of Debromination
In the realm of palladium-catalyzed cross-coupling reactions, the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry. However, the desired transformation is often plagued by a competing side reaction known as hydrodebromination or, more simply, debromination. This process involves the replacement of a bromine atom on your aryl or heteroaryl starting material with a hydrogen atom, leading to a reduced, undesired byproduct.[1][2] This not only diminishes the yield of your target molecule but also introduces purification challenges.[1][3]
The primary culprit behind debromination is widely accepted to be the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3][4] This reactive intermediate can arise from various sources within the reaction mixture, including the base, solvent, or even trace impurities. Once formed, the Pd-H species can participate in a reductive elimination pathway with the organopalladium intermediate, cleaving the C-Br bond and capping it with hydrogen.[2][4]
This guide provides a structured approach to diagnosing and resolving issues related to debromination across various cross-coupling platforms.
Troubleshooting Guide: Isolating and Solving Debromination Issues
This section is formatted to help you quickly identify the symptoms of debromination in your reaction and implement targeted solutions.
Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the starting aryl bromide minus the bromine atom plus a hydrogen atom.
-
Isolated yield of the desired coupled product is substantially lower than expected based on the consumption of the starting material.
-
Purification is complicated by a byproduct with similar polarity to the desired product.
Probable Causes & Step-by-Step Solutions:
-
Inappropriate Base Selection: Strong bases, particularly alkoxides or hydroxides in the presence of protic solvents, can readily generate hydride donors that fuel the debromination pathway.[1][3]
-
Solution: Switch to a milder, non-nucleophilic base. Weakly coordinating bases are often highly effective at promoting the desired coupling while minimizing debromination.
-
Actionable Protocol: Replace bases like NaOH, KOH, or NaOtBu with potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[3] These bases have a lower propensity to generate palladium-hydride species.
-
-
-
Suboptimal Solvent Choice: Protic solvents (e.g., alcohols, water) can act as a source of protons or hydrides, directly contributing to the formation of the Pd-H intermediate.[1][5]
-
Solution: Employ anhydrous, aprotic solvents.
-
Actionable Protocol: Switch to solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF).[5] Ensure all solvents are rigorously dried and degassed before use. While some Suzuki protocols require a small amount of water, minimizing its quantity or using a dioxane/water mixture (e.g., 10:1) can be beneficial.[3][5]
-
-
-
Elevated Reaction Temperature: High temperatures can increase the rate of side reactions, and the activation energy for debromination may be lower than that of the desired productive reductive elimination in some systems.[3]
-
Solution: Lower the reaction temperature.
-
Actionable Protocol: Run a temperature screen, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing it while monitoring the ratio of product to byproduct by LC-MS.[3][5] Often, a balance can be struck where the coupling proceeds at a reasonable rate while debromination is minimized.
-
-
-
Inefficient Catalyst/Ligand System: The ligand plays a crucial role in modulating the reactivity of the palladium center. Insufficiently bulky or electron-donating ligands may not favor the desired reductive elimination step over the competing debromination pathway.
-
Solution: Utilize bulky, electron-rich phosphine ligands. These ligands tend to accelerate the rate of reductive elimination, which is the product-forming step, thus outcompeting the debromination pathway.
-
| Parameter | Standard Conditions (Prone to Debromination) | Optimized Conditions (Minimizing Debromination) |
| Base | NaOH, KOH, NaOtBu | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Methanol, Ethanol, Water | Toluene, Dioxane, THF (anhydrous) |
| Temperature | >100 °C | 60–80 °C (or lowest effective temperature) |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos |
Issue 2: Debromination Outcompetes Coupling in Heck and Sonogashira Reactions
Symptoms:
-
In Heck coupling, the starting aryl bromide is consumed, but the primary product is the debrominated arene instead of the desired substituted olefin.
-
In Sonogashira coupling, significant formation of the debrominated starting material is observed alongside the desired alkyne product.[3]
Probable Causes & Step-by-Step Solutions:
-
Base-Induced Hydride Formation: Amine bases, commonly used in these reactions, can be a source of hydride species, particularly at elevated temperatures.
-
Solution: Screen alternative bases and carefully control the reaction temperature.
-
Actionable Protocol (Heck): While organic bases like triethylamine (Et₃N) are common, inorganic bases such as potassium carbonate (K₂CO₃) can be effective and may reduce debromination.[6][7] The use of additives like tetrabutylammonium bromide (TBAB) can also be beneficial.[6][8]
-
Actionable Protocol (Sonogashira): For sensitive substrates, consider a copper-free Sonogashira protocol. The copper co-catalyst can sometimes promote side reactions. Using a milder base like cesium carbonate or employing specific ligand systems can allow for efficient coupling without copper.[9][10]
-
-
-
Catalyst System Tuning: The choice of palladium source and ligand is critical. For instance, Pd(PPh₃)₄, while a workhorse catalyst, can be prone to promoting debromination in some cases.[11]
-
Solution: Experiment with different palladium precatalysts and ligands.
-
Actionable Protocol: For Sonogashira reactions, employing N-heterocyclic carbene (NHC) palladium complexes can be highly effective, especially for more challenging aryl chlorides, and this can be extended to bromides to suppress side reactions.[12][13] For Heck reactions, phosphine-free catalyst systems or specific ligands may offer improved selectivity.[5]
-
-
Issue 3: Debromination During Stille Coupling
Symptoms:
-
The aryl bromide starting material is consumed, but a significant amount of the corresponding arene is formed.
-
Yields are inconsistent, particularly when scaling up the reaction.[11]
Probable Causes & Step-by-Step Solutions:
-
Solvent Effects: Certain polar aprotic solvents have been observed to promote debromination more than non-polar solvents.[11]
-
Solution: Switch to a non-polar aprotic solvent.
-
Actionable Protocol: If you are observing significant debromination in DMF or dioxane, consider switching to toluene.[11] As always, ensure the solvent is anhydrous.
-
-
-
Slow Transmetalation/Reductive Elimination: If the desired catalytic turnover is slow, the opportunity for the palladium intermediate to undergo debromination increases.
-
Solution: Accelerate the desired catalytic cycle.
-
Actionable Protocol:
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the rate of Stille couplings and may help to outcompete the debromination pathway.[14][15]
-
Ligand Choice: Switching from PPh₃ to a more bulky and electron-rich ligand like P(o-tolyl)₃ or a biaryl phosphine ligand can promote the reductive elimination step.[5][16]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of debromination in cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with bases, solvents (like alcohols), or trace water. This Pd-H species can then transfer its hydride to the aryl group attached to the palladium in a process called reductive elimination, resulting in the debrominated arene and regenerating the active Pd(0) catalyst.[1][2][4]
Q2: Are certain types of aryl bromides more susceptible to debromination?
A2: Yes, electron-deficient aryl bromides and N-heterocyclic bromides (e.g., bromopyridines, bromoindoles) are generally more prone to debromination.[2] The electronic nature of these substrates can influence the stability of the organopalladium intermediate and the relative rates of competing reaction pathways. For N-H containing heterocycles like pyrroles, deprotonation by the base can increase the ring's electron density, which can also affect the reaction outcome.[2][17]
Q3: Can protecting groups help prevent debromination?
A3: Absolutely. For certain substrates, particularly N-H containing heterocycles like pyrroles and indoles, the acidic proton can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can block these unwanted interactions and has been shown to effectively suppress debromination.[2][17]
Q4: I'm performing a lithium-halogen exchange on a molecule with both iodine and bromine. How can I avoid debromination?
A4: To achieve selective reaction at the more reactive C-I bond while preserving the C-Br bond, reaction conditions must be carefully controlled.
-
Low Temperature: Perform the lithium-halogen exchange at very low temperatures (e.g., -78 °C to -100 °C) to enhance kinetic selectivity.[3]
-
Slow Addition: Add the organolithium reagent slowly to maintain a low local concentration, minimizing side reactions.[3]
-
Alternative Reagents: Consider using magnesium-based reagents like i-PrMgCl for a halogen-magnesium exchange, which can offer higher selectivity for iodine over bromine compared to highly reactive organolithiums.[3]
Q5: How do I properly set up a reaction to minimize debromination from the start?
A5: A robust experimental setup is your first line of defense.
-
Inert Atmosphere: Meticulously deoxygenate your reaction vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[3][5]
-
Anhydrous & Degassed Reagents: Use anhydrous, degassed solvents.[5] Degas the final reaction mixture by bubbling with an inert gas or through freeze-pump-thaw cycles.[2]
-
Strategic Reagent Addition: Add the catalyst and ligand last, after all other reagents and solvents have been combined and degassed.[5]
Visualizing the Competing Pathways
To better understand the process, the following diagram illustrates the main catalytic cycle of a generic cross-coupling reaction and the off-cycle pathway leading to debromination.
Caption: The catalytic cycle showing the desired coupling pathway (blue) and the competing debromination pathway (red).
Experimental Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Debromination
This protocol is a general starting point for a Suzuki-Miyaura coupling of a challenging aryl bromide where debromination is a known issue.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, the arylboronic acid/ester, and anhydrous K₃PO₄.[3]
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the ligand, then add them to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive substrates, degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.[2]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][5]
-
Purification: Purify the crude product by column chromatography.
Conclusion
Debromination is a persistent challenge in cross-coupling chemistry, but it is a surmountable one. By understanding the underlying mechanistic principles and systematically optimizing key reaction parameters—namely the base, solvent, temperature, and catalyst/ligand system—researchers can significantly suppress this unwanted side reaction. This guide provides a foundational framework for troubleshooting and developing robust, high-yielding cross-coupling protocols.
References
- BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone.
-
Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(14), 6146–6159. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Campeau, L.-C., et al. (2025).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds.
- Reddit. (2019).
- ResearchGate. (n.d.). (a)
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
R Discovery. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]
Sources
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- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
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- 12. researchgate.net [researchgate.net]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection to Minimize Byproducts in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection with a primary focus on minimizing byproduct formation. The Suzuki reaction is a powerful tool for C-C bond formation, but its intricacies can often lead to challenging side reactions.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reactions for cleaner outcomes and higher yields.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific byproducts encountered during Suzuki coupling and provides actionable solutions based on mechanistic understanding.
Issue 1: Significant Homocoupling of the Boronic Acid/Ester
Q: My reaction is producing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid starting material. What is causing this, and how can I prevent it?
A: Homocoupling of the organoboron reagent is one of the most common side reactions in Suzuki coupling.[1] It can arise from two primary mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II).[1][3] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][4][5] This pathway is often exacerbated by inefficient degassing of the reaction mixture.[1][3]
-
Palladium(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) and its reduction to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can directly catalyze the homocoupling of the boronic acid.[1][5]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard techniques include multiple vacuum/inert gas (N₂ or Ar) cycles or sparging the solvent with an inert gas.[5]
-
Choice of Palladium Precatalyst:
-
Utilize Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[6]
-
Consider modern palladium precatalysts, such as the Buchwald G2, G3, or G4 precatalysts. These are designed for clean and efficient generation of the active Pd(0) catalyst, often minimizing the amount of residual Pd(II).[1]
-
-
Ligand Selection: The choice of ligand can influence the stability of the Pd(0) species and its susceptibility to oxidation. Bulky, electron-rich phosphine ligands can stabilize the active catalyst.[7][8]
-
Reaction Conditions: Running the reaction under a positive pressure of an inert gas can help prevent atmospheric oxygen from entering the system.
Issue 2: Protodeboronation of the Boronic Acid/Ester
Q: I am observing a significant amount of the arene/heteroarene byproduct corresponding to my boronic acid, where the boronic acid group has been replaced by a hydrogen atom. Why is this happening and what can I do?
A: This side reaction is known as protodeboronation (or protodeborylation) and involves the cleavage of the C-B bond and its replacement with a C-H bond.[9] It is a frequent challenge, especially with electron-rich or heteroaryl boronic acids.[1]
Probable Causes & Solutions:
-
Excess Water and Base: The presence of water, often necessary for the reaction, can act as a proton source.[10][11] Strong bases can accelerate this undesired hydrolysis.[9][10][12]
-
Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.[10][11]
-
Actionable Step: Attempt the reaction at a lower temperature. If the desired coupling is too slow, consider a more active catalyst system rather than simply increasing the heat.[11]
-
-
Inefficient Catalysis: If the main catalytic cycle is slow, the sensitive boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.[9][11]
-
Actionable Step: Employ a more active catalyst system. Highly electron-rich and bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the desired coupling, thereby outcompeting protodeboronation.[11]
-
-
Unstable Boronic Acids: Certain boronic acids, particularly some heteroaryl boronic acids like 2-pyridineboronic acid, are inherently unstable.[1][10]
Issue 3: Dehalogenation of the Aryl Halide
Q: My starting aryl halide is being converted back to the corresponding arene (hydrodehalogenation). How can I suppress this side reaction?
A: Dehalogenation is the reduction of the aryl halide, replacing the halogen with a hydrogen atom. This can be a significant competing pathway, especially with electron-rich aryl halides.[14]
Potential Causes and Solutions:
-
Hydride Sources: The source of the hydrogen atom can be residual hydrides in the reagents or solvent. Some bases or additives can also act as hydride donors.
-
Actionable Step: Use high-purity, aprotic solvents like dioxane, THF, or toluene.[15] Avoid alcoholic solvents if dehalogenation is a problem. Be cautious with bases that can generate hydrides.
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in promoting the desired reductive elimination over competing pathways.
-
Actionable Step: Screen a panel of ligands. Often, switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can favor the cross-coupling pathway.[15]
-
-
Base Selection: The choice of base can influence the reaction outcome.
-
Actionable Step: Experiment with different inorganic bases. Weaker bases like K₂CO₃ or phosphate bases like K₃PO₄ are often good starting points to minimize dehalogenation.[15]
-
Frequently Asked Questions (FAQs)
Q1: How do I rationally select a ligand to minimize byproducts for a new Suzuki reaction?
A1: Ligand selection is critical and depends on the electronic and steric properties of your substrates.[7]
-
For sterically hindered substrates: Bulky ligands are generally preferred as they promote the reductive elimination step and can help prevent catalyst deactivation.[7][8] The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices for coupling hindered aryl chlorides and bromides.
-
For electron-rich or -poor substrates: The electronic properties of the ligand are key. Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step, particularly for less reactive aryl chlorides.[7][8][13] N-heterocyclic carbene (NHC) ligands are also highly effective as they are strong σ-donors and can stabilize the palladium center.[16][17][18]
-
General Recommendation: For a new reaction, starting with a versatile and robust ligand like SPhos or XPhos is often a good strategy.[7] If byproducts persist, screening a small library of ligands with varying steric and electronic properties is advisable.
Q2: What is the role of the base in byproduct formation?
A2: The base plays multiple roles in the Suzuki reaction, and its choice can significantly impact byproduct formation.[2][19][20]
-
Activation of the Boronic Acid: The base activates the boronic acid for transmetalation.[2][20]
-
Influence on Protodeboronation: As discussed, strong bases, especially in the presence of water, can accelerate the undesired protodeboronation of the boronic acid.[10][12] Using weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can mitigate this.[11]
-
Potential for Dehalogenation: Some bases can contribute to the dehalogenation of the aryl halide.[15]
Q3: Can the palladium precatalyst itself influence the byproduct profile?
A3: Absolutely. The choice of the palladium source determines how the active Pd(0) catalyst is generated.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These require an in-situ reduction to Pd(0). If this reduction is inefficient, the remaining Pd(II) can promote the homocoupling of the boronic acid.[1][5]
-
Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These start as Pd(0) but can be sensitive to air and may require careful handling.[6]
-
Modern Precatalysts (e.g., Buchwald precatalysts, PEPPSI-type catalysts): These are often air-stable Pd(II) complexes designed for clean and rapid generation of the active Pd(0) species upon heating in the presence of the other reaction components.[1] They are generally an excellent choice for minimizing byproducts related to incomplete catalyst activation.
Q4: How does solvent choice affect byproduct formation?
A4: The solvent can influence the solubility of reagents, the stability of catalytic intermediates, and the rates of both desired and undesired reactions.[21][22]
-
Aprotic polar solvents (e.g., DMF, MeCN): Can sometimes influence the selectivity of reactions with substrates containing multiple reactive sites.[22]
-
Ethereal solvents (e.g., Dioxane, THF): Are very common and generally good choices.
-
Aqueous mixtures: While often necessary to solubilize the base and facilitate the reaction, the amount of water should be carefully controlled to minimize protodeboronation.[10][11][22]
Visualizing Key Processes
Catalytic Cycle and Common Side Reactions
Caption: The Suzuki cycle and major byproduct pathways.
Decision Workflow for Catalyst System Optimization
Caption: A decision tree for troubleshooting byproducts.
Summary Table: Ligand Classes and Their Attributes
| Ligand Class | Representative Examples | Key Strengths | Common Applications / Considerations |
| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Inexpensive, readily available | Generally lower activity; suitable for reactive aryl iodides and bromides. |
| Bulky, Electron-Rich Monophosphines | P(t-Bu)₃, PCy₃ | High electron-donating ability, promotes oxidative addition. | Effective for less reactive aryl chlorides. Can be air-sensitive. |
| Biaryl Phosphines (Buchwald-type) | SPhos, XPhos, RuPhos | High activity and stability, broad substrate scope, effective for hindered substrates.[7][8][23] | The "go-to" ligands for challenging couplings, including heteroaryl substrates. |
| Ferrocenyl Phosphines | dppf | Good thermal stability, effective for a range of substrates. | Widely used, but may be less active than modern biaryl phosphines for very challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | Strong σ-donors, high thermal stability, highly active.[16][17][24] | Excellent alternative to phosphines, particularly for activating challenging substrates.[18] |
Experimental Protocol: General Procedure for Ligand Screening to Minimize Byproducts
This protocol provides a starting point for systematically evaluating different catalyst systems.
-
Reagent Preparation: To an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and the boronic acid or ester (1.2–1.5 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be tested (typically at a 1:1 or 2:1 ligand-to-palladium ratio) to each respective vial.[7]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) followed by the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring and Analysis: Monitor the reactions by a suitable method (e.g., TLC, LC-MS, GC-MS) at regular intervals (e.g., 1h, 4h, 12h) to determine the consumption of starting materials and the formation of the desired product versus byproducts.[7]
-
Work-up and Purification: Upon completion, cool the reaction mixtures to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7] Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
By systematically varying the ligand while keeping other parameters constant, this workflow allows for a direct comparison of their effectiveness in minimizing byproduct formation for your specific substrate combination.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Dejsonify, K. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(15), 7859–7865. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 4(23), 4053–4056. [Link]
-
Yılmaz, Ü., Kaloğlu, N., & Arslan, N. B. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Synthetic Communications, 51(8), 1259-1269. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Takagi, K., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(35), 12268-12273. [Link]
-
de Oliveira, A. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1033-1043. [Link]
-
Kumar, S., et al. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 73(18), 7383-7386. [Link]
-
Mokolokolo, P. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27373. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Dunsford, J. J., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11843-11850. [Link]
-
Adamo, M. F. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 733-735. [Link]
-
Pye, D. R., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Wang, Y., et al. (2020). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 56(76), 11253-11256. [Link]
-
Lo, S. M., et al. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 4(96), 53697-53700. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Yılmaz, Ü., Kaloğlu, N., & Arslan, N. B. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thomas, A. A., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Dunsford, J. J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-13. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 24. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in Sandmeyer reactions for aryl bromides
Topic: Troubleshooting Low Conversion Rates in Sandmeyer Reactions for Aryl Bromides
Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the synthesis of aryl bromides. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive about the Sandmeyer reaction.
Q1: What are the primary reasons for low yields in Sandmeyer reactions for aryl bromides?
A1: Low yields in Sandmeyer reactions typically stem from three main areas: incomplete diazotization of the starting aniline, premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly reduce the yield of the desired product.[1][2]
Q2: How critical is temperature control in this reaction?
A2: Temperature control is paramount. The diazotization step, where the aryl diazonium salt is formed, must be conducted at low temperatures, typically between 0-5°C.[1][3] Aryl diazonium salts are thermally unstable and can rapidly decompose at higher temperatures, leading to the formation of phenol byproducts and a significant reduction in the yield of the desired aryl bromide.[2][3][4]
Q3: Can I use copper(II) bromide instead of copper(I) bromide?
A3: The classic Sandmeyer reaction is catalyzed by copper(I) salts.[1][5] The mechanism involves a single electron transfer from Cu(I) to the diazonium salt to initiate the radical process.[5][6][7] While some modern variations have explored the use of other transition metal salts, including Cu(II), for the traditional Sandmeyer bromination, copper(I) is the active catalyst.[1] In fact, some highly efficient modern protocols use a catalytic mixture of Cu(I) and Cu(II) salts.[8][9][10]
Q4: My reaction has produced a dark, tar-like substance. What is the likely cause?
A4: The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt and subsequent uncontrolled radical side reactions.[1] This can be triggered by elevated temperatures, the presence of impurities, or an incorrect reaction pH.[1]
Q5: How do substituents on the aromatic ring affect the reaction?
A5: The electronic nature of substituents on the aromatic ring can influence the reactivity of the diazonium salt. Electron-withdrawing groups tend to increase the reactivity of the diazonium salt in the Sandmeyer reaction, making the reduction step easier.[11][12] Conversely, electron-donating groups can sometimes lead to different side reactions.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting low conversion rates, organized by common experimental observations.
Observation 1: Low or No Aryl Bromide Product Formation
If you are observing very low to no formation of your desired aryl bromide, it is crucial to investigate the two primary stages of the reaction: diazotization and the subsequent Sandmeyer reaction.
Potential Cause A: Incomplete Diazotization
The conversion of the primary aromatic amine to the diazonium salt is the essential first step. If this step is incomplete, the subsequent reaction will inherently have a low yield.
Troubleshooting Steps:
-
Verify Complete Consumption of the Starting Amine: A simple and effective method is to use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color indicates that nitrous acid is in excess, suggesting that all of the primary aromatic amine has been consumed.[1]
-
Ensure Stoichiometry of Reagents: Use a slight excess (typically 1.1 equivalents) of sodium nitrite to ensure complete reaction with the aniline.[1]
-
Maintain Low Temperature: The diazotization reaction is exothermic.[3] It is critical to maintain the temperature of the reaction mixture between 0-5°C throughout the addition of sodium nitrite to prevent decomposition of the newly formed diazonium salt.[1][3]
Potential Cause B: Premature Decomposition of the Diazonium Salt
Aryl diazonium salts are notoriously unstable intermediates.[4][13][14] Their decomposition before the addition of the copper(I) bromide catalyst is a common cause of reaction failure.
Troubleshooting Steps:
-
Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the next step. It should not be stored.[4]
-
Strict Temperature Control: As mentioned, maintain a temperature of 0-5°C until the diazonium salt is added to the copper catalyst solution.[2][3]
-
Choice of Acid: The choice and concentration of the acid can affect the stability of the diazonium salt. Hydrobromic acid is typically used for the synthesis of aryl bromides.
Potential Cause C: Inactive Copper(I) Bromide Catalyst
The copper(I) catalyst is essential for the single-electron transfer that initiates the radical mechanism of the Sandmeyer reaction.[6][7]
Troubleshooting Steps:
-
Use Freshly Prepared or High-Purity CuBr: Copper(I) salts can oxidize to copper(II) upon prolonged exposure to air, rendering them less effective. Use freshly prepared or commercially available high-purity copper(I) bromide.
-
Ensure Complete Dissolution/Suspension: The copper(I) bromide should be fully dissolved or well-suspended in hydrobromic acid before the addition of the diazonium salt solution.[1]
Observation 2: Significant Formation of Phenol Byproduct
The presence of a significant amount of the corresponding phenol as a byproduct is a clear indication of the diazonium salt reacting with water.
Potential Cause A: Elevated Reaction Temperature
As the temperature rises, the rate of decomposition of the diazonium salt and its reaction with water to form a phenol increases significantly.[2]
Troubleshooting Steps:
-
Re-evaluate Temperature Control: Ensure that both the diazotization and the Sandmeyer reaction steps are conducted at the appropriate temperatures. The addition of the diazonium salt to the CuBr solution should also be done at a controlled, low temperature.
Potential Cause B: Excess Water
While the reaction is typically carried out in an aqueous medium, an excessive amount of water can favor the formation of the phenol byproduct.
Troubleshooting Steps:
-
Control Reagent Concentrations: Ensure that the concentrations of your reagents are appropriate and that you are not using overly dilute solutions.
Observation 3: Formation of Azo Compounds or Biaryl Byproducts
The formation of colored azo compounds or biaryl byproducts points towards side reactions of the diazonium salt or the aryl radical intermediate.
Potential Cause A: Azo Coupling
If unreacted aniline is present when the diazonium salt is formed, it can lead to the formation of an azo compound.[2]
Troubleshooting Steps:
-
Ensure Complete Diazotization: As detailed in Observation 1, verify that the diazotization has gone to completion before proceeding.
Potential Cause B: Biaryl Formation
The coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction, leads to the formation of biaryl compounds.[5][15]
Troubleshooting Steps:
-
Optimize Catalyst Concentration: The concentration of the copper catalyst can influence the rate of the desired reaction versus side reactions. Experiment with slightly varying the catalyst loading.
-
Control Reaction Rate: A very rapid decomposition of the diazonium salt can lead to a high concentration of aryl radicals, increasing the likelihood of biaryl formation. Ensure a slow and controlled addition of the diazonium salt solution to the catalyst.
Experimental Protocols
Protocol 1: Standard Sandmeyer Bromination
This protocol is a general procedure for the synthesis of an aryl bromide from an aromatic amine.
Materials:
-
Aromatic Amine (1.0 eq)
-
Hydrobromic Acid (48%, 3.0-4.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Bromide (1.2 eq)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve the aromatic amine in hydrobromic acid.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in deionized water dropwise, ensuring the temperature remains below 5°C.[1]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.[1]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Cool this solution to 0°C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. You should observe the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer should be washed with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aryl bromide can be purified by distillation or column chromatography.
-
Protocol 2: Catalytic Sandmeyer Bromination
This protocol utilizes a catalytic amount of a Cu(I)/Cu(II) mixture, which can be more efficient for certain substrates.[9]
Materials:
-
Arenediazonium Tetrafluoroborate (1.0 eq)
-
Potassium Bromide (1.5 eq)
-
Copper(I) Bromide (0.05 eq)
-
Copper(II) Bromide (0.05 eq)
-
1,10-Phenanthroline (0.1 eq)
-
Acetonitrile
Procedure:
-
Reaction Setup:
-
In a reaction flask, combine the arenediazonium tetrafluoroborate, potassium bromide, copper(I) bromide, copper(II) bromide, and 1,10-phenanthroline in acetonitrile.
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | Incomplete diazotization, Premature diazonium salt decomposition, Inactive catalyst | Verify diazotization with starch-iodide paper, Maintain 0-5°C, Use fresh CuBr |
| High Phenol Byproduct | Elevated temperature, Excess water | Strict temperature control, Use appropriate reagent concentrations |
| Azo Compound Formation | Incomplete diazotization | Ensure complete consumption of aniline before proceeding |
| Biaryl Byproduct Formation | High local concentration of aryl radicals | Slow addition of diazonium salt, Optimize catalyst loading |
Visualizations
Sandmeyer Reaction Mechanism
Caption: The two-stage mechanism of the Sandmeyer reaction for aryl bromides.
Troubleshooting Decision Tree
Sources
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Technical Support Center: Stability of Brominated Organic Electronic Materials
Welcome to the technical support center for brominated organic electronic materials. As researchers and developers, you are harnessing the power of halogenation to fine-tune the electronic properties of your materials—achieving desirable HOMO/LUMO energy levels and enhancing molecular packing.[1][2] However, the very nature of the carbon-bromine (C-Br) bond introduces specific stability challenges that can impact device performance and reproducibility.
This guide is structured to provide direct, actionable answers to the common issues you may encounter. We will move from foundational concepts to specific troubleshooting scenarios, providing not just the "what" but the "why" behind each recommendation, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common questions regarding the intrinsic properties of brominated organic materials.
Question: Why is bromination a popular strategy in organic electronics if it can lead to instability?
Answer: Bromination is a highly effective and synthetically accessible method for tuning the optoelectronic properties of organic semiconductors.[3] By introducing bromine atoms, you can:
-
Lower HOMO/LUMO Energy Levels: The electron-withdrawing nature of bromine deepens the energy levels of the material, which is crucial for matching energy levels at interfaces and improving open-circuit voltage (Voc) in solar cells.[1][4]
-
Enhance Intermolecular Packing: The size and polarizability of bromine can promote favorable π-π stacking and crystallinity in thin films, which is essential for efficient charge transport.[5]
-
Control Morphology: Strategic bromination can influence the self-assembly and phase separation in bulk heterojunctions, directly impacting device efficiency.[5]
The trade-off for these benefits is the inherent reactivity of the C-Br bond, which has a lower bond dissociation energy compared to C-H or C-F bonds, making it a potential site for degradation.[6]
Question: What are the primary degradation pathways for brominated organic materials?
Answer: The instability of these materials almost always traces back to the cleavage of the C-Br bond.[6][7] This cleavage can be initiated by several factors:
-
Photodegradation (UV Light): Absorption of high-energy photons, particularly in the UV range, can lead to the homolytic cleavage of the C-Br bond, creating radical species. This process, often termed reductive debromination, results in less-brominated or non-brominated versions of your original material, altering its electronic properties.[8][9][10]
-
Thermal Degradation: Elevated temperatures, such as those used during film annealing or encountered during prolonged device operation, can provide sufficient energy to break the C-Br bond.[11][12] A common byproduct is hydrobromic acid (HBr), which is corrosive and can damage other device layers, including electrodes.[12]
-
Electrochemical Instability: The application of an electric field during device operation can also stress the material, potentially leading to degradation, especially when combined with elevated temperatures.[13]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you might encounter in the lab.
Question: My organic solar cell (OSC) shows a rapid "burn-in" loss of efficiency within the first few hours of light exposure. What is the likely cause?
Answer: This is a classic symptom of photodegradation of the brominated material in your active layer.[14][15] The initial, rapid drop in power conversion efficiency (PCE) is often due to the photo-induced cleavage of C-Br bonds.
Causality: UV light from your solar simulator or ambient light is breaking the weakest bonds in your material—the C-Br bonds. This changes the molecular structure, which in turn alters the material's absorption profile and energy levels, leading to reduced short-circuit current (Jsc) and open-circuit voltage (Voc).[8][15] The debromination process can be consecutive, meaning more and more bromine atoms are removed over time.[8]
Troubleshooting Workflow: Rapid Photodegradation
Caption: Troubleshooting workflow for light-induced device degradation.
Solutions:
-
UV Filtering: Place a UV cut-off filter (e.g., a 420 nm long-pass filter) between the light source and your device during testing. If stability improves, it confirms UV-induced degradation.
-
Inert Environment: Fabricate and test your devices strictly within an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent photo-oxidation, which can be catalyzed by the presence of oxygen and moisture.[15]
-
Material Modification: If the material is intrinsically unstable, consider molecular design strategies. The position of the bromine atom matters; for example, ortho-position bromines can sometimes be more reactive.[8][10]
Question: My device performance is degrading over time, even when stored in a dark, inert environment. What's going on?
Answer: This points towards thermal degradation or a slow reaction with trace contaminants.[11][12] Even at room temperature, materials can undergo slow decomposition, a process that is accelerated at the elevated temperatures often used for annealing.
Causality: Thermal energy can cause C-Br bond scission, leading to the formation of HBr.[12] This acidic byproduct can then etch metal electrodes (like Aluminum or Calcium) or dope charge transport layers, altering the device's internal electronic landscape and leading to a drop in performance.[12]
Quantitative Data: C-Br Bond Dissociation Energies (BDEs)
The stability of your material is directly related to the energy required to break the C-Br bond. Lower BDEs indicate a higher susceptibility to both thermal and photodegradation.
| Compound Type | Example | C-Br BDE (kJ/mol) | Implication for Stability |
| Alkynyl Bromide | 1-bromobut-1-yne | 402.4[6] | Very Stable |
| Aryl Bromide | 8-bromoguanine | 345.3[6] | Moderately Stable |
| Alkyl Bromide | α-bromoalanine | 214.1[6] | Least Stable |
| Note: These are representative values. The exact BDE depends on the complete molecular structure. |
Solutions:
-
Optimize Annealing: Systematically reduce the annealing temperature and/or time for your active layer. Create a matrix of conditions and test device performance and stability for each.
-
Material Purification: Ensure your brominated material is highly pure. Residual catalysts (like Palladium from cross-coupling reactions) or acidic impurities can accelerate thermal decomposition.
-
Improved Encapsulation: Even in a glovebox, trace amounts of oxygen and water can permeate. Use high-quality encapsulation with getters to scavenge these species and improve long-term storage stability.[15]
Question: I'm seeing poor film quality and batch-to-batch inconsistency after spin-coating my brominated material. How can I troubleshoot this?
Answer: This issue often stems from the material's solubility and aggregation properties, which are heavily influenced by bromination.[2][5]
Causality: The introduction of bromine atoms alters the polarity and intermolecular forces of your material.[2] This can lead to:
-
Poor Solubility: The material may not be fully dissolved, leading to particulates in the film.
-
Premature Aggregation: The material may aggregate in solution before or during the spin-coating process, resulting in a rough, non-uniform film morphology.
-
Excessive Crystallinity: While some crystallinity is good, excessive crystallization, sometimes driven by the strong packing of brominated molecules, can lead to large domains and poor film formation.[5]
Solutions:
-
Solvent Screening: Test a range of solvents and solvent mixtures. Sometimes a combination of a "good" solvent and a "poor" solvent can help control aggregation.
-
Solution Temperature: Gently warming the solution before spin-coating can improve solubility and prevent premature aggregation. Be careful not to exceed the material's thermal degradation threshold.
-
Additive Engineering: Consider using small amounts of processing additives (e.g., 1,8-diiodooctane) to influence film morphology, but be aware that these can also affect device stability.
Part 3: Key Experimental Protocols
To ensure reproducibility and diagnose stability issues, standardized procedures are essential.
Protocol 1: Standardized Accelerated Photodegradation Testing
This protocol allows for the consistent evaluation of your material's stability under illumination.
Objective: To quantify the rate of performance loss of an organic electronic device under a controlled, accelerated light-soaking environment.
Methodology:
-
Initial Characterization (T=0): Measure the current-voltage (I-V) characteristics of the fresh device in the dark and under a calibrated solar simulator (e.g., AM1.5G, 100 mW/cm²). This is your baseline performance.
-
Inert Atmosphere: Place the device in a nitrogen-filled, sealed chamber with a quartz window. This minimizes degradation from atmospheric oxygen and water.
-
Controlled Illumination: Expose the device to continuous illumination from the solar simulator. For accelerated testing, ensure a UV component is present unless you are specifically testing visible light stability.
-
Periodic I-V Scans: At set intervals (e.g., 0, 5, 15, 30, 60 minutes, then hourly), interrupt the light soaking to record a new I-V curve. This should be done quickly to minimize relaxation effects.
-
Data Analysis: Plot the key device parameters (PCE, Jsc, Voc, Fill Factor) as a function of illumination time. The rate of decay provides a quantitative measure of the device's stability.
-
Post-Mortem Analysis: After the test, analyze the active layer using techniques like UV-Vis absorption spectroscopy or XPS to correlate performance loss with chemical changes.
Protocol 2: Thermal Stability Assessment via Sequential Annealing
Objective: To determine the thermal budget of your material and its impact on device performance.
Methodology:
-
Device Fabrication: Fabricate a set of identical devices.
-
Baseline Measurement: Measure the I-V characteristics of all devices at room temperature.
-
Staged Annealing:
-
Divide the devices into groups.
-
Anneal each group at a different temperature (e.g., 80°C, 100°C, 120°C, 140°C) inside a glovebox for a fixed duration (e.g., 10 minutes).
-
Include a control group that is not annealed.
-
-
Post-Annealing Characterization: After the devices have cooled to room temperature, re-measure their I-V characteristics.
-
Analysis: Plot the device parameters as a function of annealing temperature. The temperature at which performance begins to significantly decline is the upper limit of your material's thermal processing window. This indicates the onset of significant thermal degradation.[12][16]
Degradation Pathway Visualization
Caption: Key degradation pathways for brominated organic materials.
References
-
Metal oxide semiconductor nanomaterial for reductive debromination: Visible light degradation of polybrominated diphenyl ethers by Cu 2 O@Pd nanostructures. ResearchGate. [Link]
-
Effect of Different Bromine Sources on the Dual Cation Mixed Halide Perovskite Solar Cells. ACS Publications. [Link]
-
Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. PubMed. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Thermal stability of brominated poly(isobutylene-co-isoprene). ResearchGate. [Link]
-
Stability of Selected Hydrogen Bonded Semiconductors in Organic Electronic Devices. ACS Publications. [Link]
-
Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. National Institutes of Health (NIH). [Link]
-
Synergistic Surface Modification of Bromocarboxylic Acid-Oleylamine Dual Ligands for Highly Stable and Luminescent CsPbBr 3 Perovskite Nanocrystals. MDPI. [Link]
-
Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. ACS Publications. [Link]
-
Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. ResearchGate. [Link]
-
Impact of the substrate and bromine atoms on electronic properties. ResearchGate. [Link]
-
Identifying and troubleshooting typical problems related to electronic circuits. TME.eu. [Link]
-
Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate. [Link]
-
Photochemical degradation of organic pollutants polybrominated diphenyl ether congeners and cyanuric acid. ResearchGate. [Link]
-
Insights into the effect of bromine‐based organic salts on the efficiency and stability of wide bandgap perovskite. ResearchGate. [Link]
-
Troubleshooting Common Issues with Electronic Components in Devices. hkatfu.com. [Link]
-
Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection – National Research Institute. [Link]
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Analyzing the outdoor degradation behavior of organic solar modules in North China. Journal of Materials Chemistry A (RSC Publishing). [Link]
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A rare case of brominated small molecule acceptors for high-efficiency organic solar cells. Nature Communications. [Link]
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(PDF) Degradation of organic photovoltaic devices: a review. ResearchGate. [Link]
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5 Ways to Troubleshoot Your Electronics Circuit - KnowHow Hub. Distrelec. [Link]
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Effects of Bromine Doping on the Structural Properties and Band Gap of CH3NH3Pb(I1–xBrx)3 Perovskite. ACS Omega. [Link]
-
Alkaline Solvothermal Debromination of Commercial Brominated Polystyrene. MDPI. [Link]
-
Understanding degradation phenomena in organic electronic devices. ResearchGate. [Link]
-
Identifying Common Electronic Issues and Fixes. Hi-Spec Tools. [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]
-
Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol. ResearchGate. [Link]
-
Late‐Stage C–N Bond Cleavage Enables Diversification of Multiple Resonance Materials. ResearchGate. [Link]
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Troubleshooting Guide for Unstable IoT Device Connections. Business Community. [Link]
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Excitons and the lifetime of organic semiconductor devices. ResearchGate. [Link]
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Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]
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Carbon-Carbon Bond Cleavage for Late-Stage Functionalization. ResearchGate. [Link]
-
Potential of Metal-Catalyzed C-C Single Bond Cleavage for Organic Synthesis. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Suzuki vs. Negishi Coupling for Terphenyl Synthesis
For researchers and professionals in drug development, the synthesis of terphenyls—a core structural motif in functional materials and pharmaceuticals—demands a robust and reliable synthetic strategy. The formation of the requisite aryl-aryl bonds is most powerfully achieved through palladium-catalyzed cross-coupling reactions. Among the premier methods, the Suzuki-Miyaura and Negishi couplings represent two distinct, yet highly effective, approaches.
This guide provides an in-depth, objective comparison of these two powerhouse reactions for terphenyl synthesis. We will move beyond mere procedural outlines to explore the mechanistic underpinnings, the causality behind experimental choices, and the practical nuances that dictate which method is superior for a given synthetic challenge. The insights and data presented herein are designed to empower you to select and optimize the ideal coupling strategy for your specific research and development goals.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Suzuki and Negishi couplings proceed via a similar catalytic cycle involving a palladium(0) catalyst. The cycle is broadly characterized by three key steps: oxidative addition, transmetalation, and reductive elimination. However, the critical difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Suzuki-Miyaura Coupling Cycle
The Suzuki reaction employs an organoboron species, typically a boronic acid or a boronic ester, which requires activation by a base to facilitate transmetalation.[1][2] This activation step forms a more nucleophilic "ate" complex, which is crucial for the transfer of the organic group to the palladium center.[1]
The Negishi Coupling Cycle
In contrast, the Negishi coupling utilizes a more reactive organozinc reagent.[3][4] These reagents are sufficiently nucleophilic to undergo transmetalation directly without the need for a base activator.[5] This fundamental difference has significant implications for functional group tolerance and reaction setup. The mechanism generally follows a similar pathway of oxidative addition, transmetalation, and reductive elimination to yield the coupled product and regenerate the catalyst.[6][7]
Comparative Analysis: Choosing the Right Tool for the Job
The choice between Suzuki and Negishi coupling is not arbitrary; it is a strategic decision based on the specific attributes of the substrates and the desired outcome.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboronic acids/esters | Organozinc halides |
| Reagent Stability | Generally air- and moisture-stable solids.[8] | Highly sensitive to air and moisture; requires inert atmosphere techniques.[4] |
| Toxicity | Low toxicity of boron reagents and byproducts.[2][8] | Zinc is more environmentally benign than metals like tin (Stille coupling).[3] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Can be run in aqueous or biphasic conditions.[8] | Typically performed under neutral, anhydrous conditions. No base required.[5][9] |
| Functional Group Tolerance | Good, but incompatible with strongly base-sensitive functional groups.[10] | Excellent tolerance for sensitive groups like esters and ketones due to neutral conditions.[5][7][11] |
| Reactivity | Generally slower due to the need for base activation. | High reactivity of organozinc reagents often leads to faster reactions and higher yields.[3][4][9] |
| Key Advantage | Operational simplicity, reagent stability, low toxicity, "greener" profile.[8][12] | High reactivity, excellent functional group tolerance, useful for challenging substrates.[7][9] |
| Key Disadvantage | Potential for side reactions with base-sensitive substrates; protodeboronation.[10] | Strict requirement for anhydrous and anaerobic conditions; reagent preparation can be more involved.[4] |
Experimental Protocols: Terphenyl Synthesis in Practice
To provide a tangible comparison, detailed protocols for the synthesis of a model p-terphenyl compound are presented below. These protocols are representative of standard laboratory procedures and highlight the key operational differences.
Protocol 1: Suzuki Synthesis of 4,4''-Dimethoxy-p-terphenyl
This protocol outlines a typical procedure for a double Suzuki coupling on a central dihaloarene core. The stability of the boronic acid makes the setup relatively straightforward.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add 1,4-dibromobenzene (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (K₂CO₃, 4.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water.
-
Inerting: Seal the flask and thoroughly degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 95 °C) and stir vigorously for 16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the terphenyl product.[13][14][15]
Protocol 2: Negishi Synthesis of 4,4''-Dimethoxy-p-terphenyl
This protocol requires stricter adherence to anhydrous and anaerobic techniques due to the sensitivity of the organozinc reagent. The procedure is presented in two parts: reagent preparation and the coupling reaction.[16]
Step-by-Step Methodology:
Part A: Preparation of the Organozinc Reagent
-
Setup: Assemble a dry, two-necked round-bottom flask under a nitrogen atmosphere. Add anhydrous zinc chloride (ZnCl₂, 2.2 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Grignard Preparation: In a separate flask, prepare the Grignard reagent, 4-methoxyphenylmagnesium bromide, from 4-bromoanisole and magnesium turnings in anhydrous THF.
-
Transmetalation: Cool the ZnCl₂ solution to 0 °C. Slowly transfer the Grignard reagent solution to the ZnCl₂ solution via cannula. Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of 4-methoxyphenylzinc chloride is ready for use.
Part B: The Cross-Coupling Reaction
-
Reaction Setup: In a separate dry flask under nitrogen, dissolve 1,4-dibromobenzene (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) in anhydrous THF.
-
Coupling: Slowly transfer the freshly prepared organozinc solution from Part A into the flask containing the dibromobenzene and catalyst.
-
Reaction: Stir the mixture at 50 °C for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[16][17][18]
Conclusion and Strategic Recommendations
Both the Suzuki-Miyaura and Negishi couplings are exceptionally powerful methods for the synthesis of terphenyls. The optimal choice is dictated by the specific requirements of the synthetic target and the practical constraints of the laboratory.
Choose Suzuki Coupling when:
-
Your substrates are tolerant to basic conditions.
-
Operational simplicity and ease of setup are priorities.
-
"Green chemistry" principles, such as low toxicity of reagents and the use of aqueous media, are important considerations.[8]
-
Large-scale synthesis is planned, where the stability and handling of boronic acids are significant advantages.[8]
Choose Negishi Coupling when:
-
Your substrate contains base-sensitive functional groups (e.g., esters, ketones) that would be compromised under Suzuki conditions.[5][7]
-
The corresponding boronic acid for a Suzuki reaction is unstable or prone to protodeboronation.
-
Higher reactivity is needed to couple sterically hindered or electronically deactivated partners, where Suzuki coupling may be sluggish.[9]
-
The laboratory is equipped for rigorous anhydrous and anaerobic reaction techniques.
By understanding the fundamental mechanistic differences and practical requirements of each reaction, researchers can strategically leverage the unique advantages of both Suzuki and Negishi couplings to efficiently and successfully synthesize a diverse range of complex terphenyl derivatives.
References
- Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.). American Chemical Society.
- Negishi coupling. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for the Synthesis of Substituted 1,2,4-Triphenylbenzene via Suzuki Coupling Reactions. (n.d.). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (n.d.). PMC - NIH.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). BenchChem.
- Negishi coupling. (n.d.). chemeurope.com.
- Negishi Coupling. (n.d.). OpenOChem Learn.
- Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity. (2025). BenchChem.
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Suzuki reaction. (n.d.). Wikipedia.
- Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. (n.d.). ResearchGate.
- Negishi cross coupling. (n.d.). J&K Scientific LLC.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes. (n.d.). BenchChem.
- Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. (n.d.). BenchChem.
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A Comparative Guide to the Purity of Commercially Available 1-(3-bromophenyl)-3,5-diphenylbenzene
Introduction: The Critical Role of Purity in Advanced Materials
1-(3-bromophenyl)-3,5-diphenylbenzene is a key building block in the synthesis of advanced functional materials, particularly for Organic Light-Emitting Diodes (OLEDs) and other organic electronics. Its precisely defined triphenylbenzene core, functionalized with a reactive bromine atom, allows for further molecular elaboration through cross-coupling reactions to build complex, high-performance molecules.
The performance of the final materials—be it the efficiency of an OLED emitter, the charge mobility in a transistor, or the stability of an organic photovoltaic device—is inextricably linked to the purity of the starting materials. Even trace impurities can have an outsized negative impact by introducing charge traps, acting as quenching sites, or altering the material's morphological properties. Consequently, a thorough understanding and rigorous analysis of the impurity profile of commercially available this compound is not merely an academic exercise; it is a critical step in ensuring the reliability and reproducibility of high-performance device fabrication. This guide provides a comprehensive framework for researchers to analyze, compare, and qualify commercial sources of this vital precursor.
The Synthetic Landscape: Predicting Potential Impurities
To effectively hunt for impurities, one must first understand where they come from. The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a workhorse of modern organic synthesis but is also known to generate a characteristic set of byproducts.[2][3]
Based on a typical Suzuki coupling between a di-substituted phenyl ring and a phenylboronic acid derivative, the following impurities are plausible:
-
Starting Materials: Unreacted 1,3-dibromo-5-phenylbenzene or 3-bromophenylboronic acid.
-
Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Protodeboronation/Dehalogenation Products: The replacement of the boronic acid or bromine group with a hydrogen atom, leading to the formation of 1,3,5-triphenylbenzene.[2]
-
Regioisomers: If the starting materials contain isomeric impurities (e.g., 1,2- or 1,4-dibromobenzene), regioisomers of the final product will be present.
-
Residual Catalyst: Trace amounts of palladium or other metals used in the synthesis.[1]
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A Multi-Modal Analytical Strategy for Comprehensive Impurity Profiling
No single analytical technique can provide a complete picture of a sample's purity.[4][][6] A robust qualification strategy relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. This guide outlines a three-pronged approach using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Figure 1: Comprehensive Analytical Workflow
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities.[7] A C18 reversed-phase column is chosen for its excellent ability to separate nonpolar aromatic compounds.[8] A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved and detected. UV detection at 254 nm is ideal for aromatic compounds due to their strong absorbance at this wavelength.[8]
Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 60% B
-
1-15 min: 60% to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: 100% to 60% B
-
21-25 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Injection Volume: 5 µL.
-
Data Analysis: Determine purity by area percent calculation. Identify impurities by comparing retention times with known standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is superior for identifying volatile and semi-volatile impurities, such as residual solvents and lower molecular weight byproducts from the synthesis.[9][10] The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks by comparing their fragmentation patterns to spectral libraries like NIST.[11]
Protocol:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min.
-
-
Inlet: Splitless, 280 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 230 °C.
-
Mass Range: 40-600 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Tetrahydrofuran (THF).
-
Injection Volume: 1 µL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR provides critical information about the molecular structure of the main component and its impurities.[12][13] It is particularly powerful for identifying and quantifying isomeric impurities, whose signals in the aromatic region (6.5-8.0 ppm) will differ from the main product.[12][14] The integration of the signals allows for direct quantification of impurities relative to the main component without the need for individual calibration standards.[13]
Protocol:
-
System: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Acquisition Time: ~4 seconds.
-
-
Data Analysis: Calibrate the spectrum to the TMS peak at 0 ppm. Integrate the signals corresponding to the main product and any visible impurities.
Comparative Data Analysis (Illustrative)
The following tables present hypothetical data from the analysis of three different commercial batches of this compound.
Table 1: HPLC-UV Purity and Major Impurity Profile
| Supplier | Purity (Area %) | 1,3,5-Triphenylbenzene (%) | Unknown Impurity 1 (RT 12.5 min) (%) |
| Vendor A | 99.85 | 0.08 | 0.03 |
| Vendor B | 99.12 | 0.45 | 0.21 |
| Vendor C | 99.65 | 0.15 | Not Detected |
Table 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities
| Supplier | Biphenyl (%) | 3-Bromobiphenyl (%) | Residual Toluene (ppm) |
| Vendor A | 0.02 | Not Detected | < 10 |
| Vendor B | 0.11 | 0.05 | 85 |
| Vendor C | 0.04 | Not Detected | 25 |
Table 3: ¹H NMR Impurity Analysis
| Supplier | Isomeric Impurity (%) | Comments |
| Vendor A | Not Detected | Clean spectrum, sharp signals. |
| Vendor B | ~0.3 | Small, broad signals in the aromatic region inconsistent with the main structure. |
| Vendor C | Not Detected | Clean spectrum. |
Discussion and Recommendations
Based on this illustrative data, a clear differentiation between suppliers emerges:
-
Vendor A provides the highest purity material with minimal detectable impurities across all analytical methods. This source would be recommended for the most demanding applications where device performance and reproducibility are paramount.
-
Vendor B shows significantly lower purity. The presence of the de-brominated product (1,3,5-triphenylbenzene), homocoupling byproducts, and potential isomeric impurities suggests a less optimized synthesis or purification process. The higher level of residual solvent could also be a concern for certain deposition techniques. This material may be suitable for initial exploratory synthesis but would require re-purification before use in device fabrication.
-
Vendor C offers a high-purity product, though slightly less pure than Vendor A's according to HPLC. The absence of complex isomeric or volatile impurities makes it a strong candidate for many applications.
Key Takeaway for Researchers: The "99%" purity stated on a supplier's bottle is often insufficient information. The identity and quantity of the remaining 1% are what truly matter. Researchers and drug development professionals must perform their own rigorous, multi-technique analysis to qualify new batches of critical starting materials. Relying solely on the supplier's Certificate of Analysis can introduce unacceptable risks to research timelines and device performance.
References
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Restek Corporation. (n.d.). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
- Khan, A. M., et al. (2022). Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC–UV–DAD Method. Molecules, 27(9), 2949.
-
MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Books. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Agilent. (n.d.). Electronic Gases Impurities Analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
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Net-Inform. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
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Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]
-
Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Terphenyls: HPLC vs. GC-MS
Introduction: The Critical Need for Terphenyl Purity Analysis
Terphenyls, a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, are pivotal in numerous industrial applications. Their high thermal stability and excellent heat transfer properties make them ideal as heat transfer fluids (e.g., Dowtherm™, Therminol®), coolants in nuclear reactors, and dye carriers.[1][2] The three structural isomers—ortho-terphenyl, meta-terphenyl, and para-terphenyl—possess distinct physical properties that influence the performance of the final product. Furthermore, in fields like organic electronics, the purity of terphenyl derivatives is paramount for the efficiency and longevity of organic light-emitting diodes (OLEDs).[1]
Impurities, whether from synthesis byproducts or thermal degradation during use, can drastically alter a product's performance and safety, leading to issues like reduced heat transfer efficiency, increased vapor pressure, and system fouling.[2][3] Therefore, robust and reliable analytical methods are essential for quantifying the purity of terphenyls and identifying potential contaminants. The two most powerful and widely adopted chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an in-depth, objective comparison of these two methods for the purity analysis of terphenyls. We will delve into the fundamental principles of each technique, present detailed experimental protocols with self-validating criteria, and offer field-proven insights to help researchers and quality control professionals select the optimal method for their specific needs.
Fundamental Principles: A Tale of Two Phases
The choice between HPLC and GC-MS fundamentally hinges on the physical state of the mobile phase and the resulting separation mechanism.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For non-polar analytes like terphenyls, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase is hydrophobic (e.g., C18 or phenyl-functionalized silica), and the mobile phase is a more polar liquid (e.g., a mixture of methanol or acetonitrile and water).[6][7] Compounds are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.
Detection is typically achieved using Ultraviolet (UV) absorbance, as the aromatic rings in terphenyls absorb light, or by Fluorescence (FLD), which offers higher sensitivity and selectivity for these naturally fluorescent compounds.[1][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is tailored for volatile or semi-volatile compounds that can be vaporized without decomposition.[4][9] The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column. The column's inner wall is coated with a stationary phase (e.g., a polysiloxane polymer). Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[5] Less volatile compounds (higher boiling points) move more slowly through the column.
The key advantage of GC-MS is the detector. As components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum, or "fingerprint," for each compound, enabling definitive identification and unparalleled selectivity.[10][11]
Head-to-Head Comparison: HPLC vs. GC-MS for Terphenyl Analysis
The decision to use HPLC or GC-MS is not merely a matter of preference but is dictated by the specific analytical objective. Terphenyls are semi-volatile, placing them in a unique position where both techniques are viable, yet each offers distinct advantages.
| Feature | HPLC with UV/Fluorescence Detection | GC-MS | Causality & Expert Insight |
| Isomer Selectivity | Good to Excellent. Baseline separation of m- and p-terphenyl can be challenging on standard C18 columns but is achievable with specialized phenyl-based phases (e.g., Phenyl-Hexyl).[1] | Excellent. High-efficiency capillary columns readily separate the three isomers based on subtle differences in their boiling points and polarity. | The planarity of the isomers is a key factor. o-Terphenyl is non-planar due to steric hindrance, while m- and p-terphenyls are more planar.[12][13] HPLC stationary phases with phenyl groups leverage π-π interactions to exploit these shape differences, enhancing selectivity.[1] GC separation is more straightforward, relying on well-established volatility differences. |
| Definitive Identification | Limited. Identification is based on retention time matching with a known standard. Co-elution with an unknown impurity can lead to misidentification. | Unambiguous. The mass spectrometer provides a unique fragmentation pattern for each eluting peak, allowing for positive identification against a spectral library, even for unexpected impurities.[10] | This is the paramount advantage of GC-MS. For applications like analyzing used heat transfer fluids, where a cocktail of degradation products may be present, MS detection is essential for understanding the true composition of the sample.[2][14] |
| Sensitivity | Good (UV) to Excellent (Fluorescence). FLD is highly sensitive for terphenyls and offers selectivity against non-fluorescent matrix components.[8][15] | Excellent. Modern mass spectrometers operating in Selected Ion Monitoring (SIM) mode can achieve sub-picogram detection limits.[16] | For routine purity checks of a known product, the sensitivity of HPLC-FLD is often more than sufficient. For trace contaminant analysis or environmental monitoring, the superior sensitivity and selectivity of GC-MS are indispensable.[11] |
| Speed & Throughput | Moderate. Typical run times are in the 10-20 minute range.[1] | High. Modern GC methods can often achieve separation in under 10 minutes due to the high efficiency of capillary columns.[17] | The faster diffusion rates in a gaseous mobile phase compared to a liquid mobile phase inherently lead to faster analysis times and higher column efficiency (sharper peaks) in GC.[9][17] |
| Sample Requirements | Must be soluble in the mobile phase. Ideal for non-volatile impurities. | Must be volatile or semi-volatile. Not suitable for non-volatile contaminants like polymers or salts. | Terphenyls themselves are suitable for both. However, if you suspect high-molecular-weight polymeric degradation products, HPLC would be the only viable technique to detect them. Conversely, GC excels at finding low-boiling point "light-end" degradation products.[2][14] |
| Instrumentation Cost & Complexity | Lower to Moderate. HPLC-UV systems are common in most labs. | Higher. GC-MS systems are more expensive and require more specialized maintenance (e.g., vacuum systems, ion source cleaning). | The operational complexity of GC-MS is higher, but the quality of the data it provides (i.e., definitive identification) often justifies the investment for research, development, and troubleshooting applications.[5] |
Experimental Workflows & Protocols
To ensure scientific integrity, any analytical method must be well-defined and include checks to validate its performance. Below are detailed, field-tested protocols for both HPLC and GC-MS.
Visualizing the Analytical Process
Protocol 1: HPLC-UV Method for Terphenyl Purity
This protocol is optimized for the robust separation of terphenyl isomers, providing reliable purity data.
-
Instrumentation & Columns:
-
Reagents & Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Reference standards of o-, m-, and p-terphenyl (>99% purity).
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of each terphenyl isomer at 1.0 mg/mL in ACN.
-
Create a mixed working standard containing all three isomers at ~100 µg/mL.
-
Accurately weigh ~10 mg of the terphenyl sample, dissolve in, and dilute to 100 mL with ACN for a final concentration of ~100 µg/mL.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
System Suitability (Self-Validation):
-
Before sample analysis, inject the mixed working standard five times.
-
Resolution: The resolution between the m-terphenyl and p-terphenyl peaks must be ≥ 1.5.
-
Tailing Factor: The USP tailing factor for each peak should be ≤ 2.0.
-
Precision: The relative standard deviation (%RSD) of the peak areas for replicate injections should be ≤ 2.0%.
-
Rationale: These criteria ensure that the chromatographic system is providing adequate separation, good peak shape, and precise results on the day of analysis.
-
Protocol 2: GC-MS Method for Terphenyl Purity & Impurity ID
This protocol is designed for both purity determination and the definitive identification of volatile impurities.
-
Instrumentation & Columns:
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[10]
-
-
Reagents & Standards:
-
Toluene or Carbon Disulfide (CS₂), high purity, suitable for GC.
-
Reference standards of o-, m-, and p-terphenyl (>99% purity).
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of each terphenyl isomer at 1.0 mg/mL in toluene.
-
Create a mixed working standard containing all three isomers at ~50 µg/mL.
-
Accurately weigh ~10 mg of the terphenyl sample, dissolve in, and dilute to 100 mL with toluene. Further dilute 1:10 for a final concentration of ~10 µg/mL.
-
Transfer to a 2 mL autosampler vial.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, operated in split mode (50:1 ratio) at 280 °C.
-
Oven Program: Initial temperature 200 °C, hold for 2 minutes, then ramp at 10 °C/min to 310 °C, and hold for 5 minutes.[18]
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Full Scan mode from m/z 50 to 300.
-
-
System Suitability (Self-Validation):
-
Before sample analysis, inject the mixed working standard.
-
Peak Shape: The peaks for all three isomers should be symmetrical (asymmetry factor between 0.9 and 1.5).
-
Signal-to-Noise: The S/N ratio for the least abundant isomer should be ≥ 100.
-
Mass Accuracy: The mass spectrum of p-terphenyl should be a good match (>90%) to the NIST library spectrum.
-
Rationale: These checks confirm the injector and column are performing without discrimination or degradation, and that the MS detector is sensitive and properly tuned for accurate library matching.
-
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful, validated techniques for the purity analysis of terphenyls, but they answer different questions.
Choose HPLC when:
-
Your primary goal is a rapid, routine QC check for the purity of a known terphenyl product.
-
You are operating in a high-throughput environment where the cost-effectiveness and simplicity of HPLC-UV are advantageous.
-
You need to quantify non-volatile or polymeric impurities that are not amenable to GC analysis.
-
High-sensitivity quantification is needed and a fluorescence detector is available.[8]
Choose GC-MS when:
-
Definitive identification of impurities is required. This is non-negotiable for root cause analysis, product development, and safety assessments of used materials.[10]
-
You are analyzing complex mixtures, such as degraded heat transfer fluids or environmental samples, where the selectivity of the mass spectrometer is needed to resolve analytes from the matrix.[11][18]
-
You need to detect and identify a broad range of unknown volatile and semi-volatile byproducts.
-
The highest levels of sensitivity and selectivity are paramount for your analysis.
Ultimately, a comprehensive analytical laboratory will benefit from having both capabilities. HPLC serves as an excellent workhorse for routine purity assessments, while GC-MS provides the unequivocal identification power required for in-depth investigation and problem-solving. By understanding the fundamental strengths and limitations of each technique, researchers and scientists can make informed decisions, ensuring the quality, safety, and performance of their terphenyl-based materials.
References
-
An Evaluation of Chromatographic Methods for the Analysis of Polychlorinated Terphenyls in Environmental Samples. (1982). International Journal of Environmental Analytical Chemistry. [Link]
-
An evaluation of chromatographic methods for the analysis of polychlorinated terphenyls in environmental samples. (1982). PubMed. [Link]
-
Separation of o-Terphenyl on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal. [Link]
-
Congener specific analysis of polychlorinated terphenyls. (2009). ResearchGate. [Link]
-
Figure 2. Fluorescence chromatogram showing the separation of o-, m-,... (2002). ResearchGate. [Link]
-
Determination of Partially Hydrogenated Terphenyls-Based Thermal Heating Fluid in Vegetable Oils by HPLC with Fluorescence Detection. (2002). JAOCS. [Link]
-
Separation of o -terphenyl, m -terphenyl and triphenylene with (a) Sil-pC 11 C 1 Im and (b) ODS columns using methanol as a mobile phase at. (n.d.). ResearchGate. [Link]
-
Fluid Analysis Of Heat Transfer Fluids In Hot Oil Units. (n.d.). MultiTherm. [Link]
-
SFC chromatograms of terphenyl isomers on (A) DCpak PBT and (B) 2-EP... (n.d.). ResearchGate. [Link]
-
o-TERPHENYL 5021. (1994). CDC. [Link]
-
HPLC or GC-MS: Which Technique is Best for Your Needs?. (2024). Aijiren. [Link]
-
[Study of sample collection and analysis methods for the hydrogenated terphenyl in workplace air]. (n.d.). ResearchGate. [Link]
-
Preventative Maintenance - Fluid Analysis. (2018). Radco Industries. [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]
-
Sampling hot heat transfer fluids: Simple insights for gaining a representative sample. (2013). ResearchGate. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News-Medical.net. [Link]
-
Determination of Polychlorinated Terphenyls in Aquatic Biota and Sediment with Gas Chromatography/Mass Spectrometry Using Negative Chemical Ionization. (1995). Environmental Science & Technology. [Link]
-
(PDF) Determination of partially hydrogenated terphenyls-based thermal heating fluid in vegetable oils by HPLC with fluorescence detection. (2002). ResearchGate. [Link]
-
CHLORINATED TERPHENYL (60% CHLORINE) 5014. (n.d.). CDC. [Link]
-
Analysis of polychlorinated terphenyls by GC Triple Quadrupole Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
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m-Terphenyl. (n.d.). PubChem. [Link]
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Analytical Techniques. (n.d.). Elsevier. [Link]
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Occurrence of polychlorinated terphenyls (PCTs) in indoor particulate matter. (1991). PMC. [Link]
-
p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography. (2023). PubMed. [Link]
-
A calculation mode for the correct GC/ECNI-MS-SIM determination of polychlorinated terphenyls in the presence of high excesses of polychlorinated biphenyls. (2015). PubMed. [Link]
-
Effect of stereoconfiguration of aromatic ligands on retention and selectivity of terphenyl isomer-bonded stationary phases. (2023). PubMed. [Link]
-
Separation of hydrogenated terphenyls by gas chromatography and interpretation of their infra-red and ultra-violet spectra. (1967). INIS-IAEA. [Link]
-
Chromatogram for isomeric terphenyl mixture. Mobile phase: methanol:... (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Photoluminescence of Functionalized Diphenylbenzenes for Advanced Research Applications
In the landscape of advanced materials science and drug development, the precise control and understanding of molecular photoluminescence are paramount. Functionalized diphenylbenzenes have emerged as a versatile class of fluorophores, offering tunable emission properties that are highly sensitive to their chemical environment. This guide provides a comprehensive comparative study of the photoluminescence in these compounds, grounded in experimental data and established scientific principles. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to select, design, and utilize these molecules effectively in their applications.
The Foundational Role of the Diphenylbenzene Core
The diphenylbenzene scaffold serves as a robust and electronically versatile core. Its inherent π-conjugated system provides the fundamental framework for luminescence. However, the true power of this molecular architecture lies in its susceptibility to functionalization. By strategically introducing various chemical moieties onto the phenyl rings, one can meticulously engineer the electronic and steric properties of the molecule, thereby modulating its photoluminescent behavior. This guide will explore how different functionalization strategies impact key photophysical parameters.
Comparative Analysis of Functionalization Strategies
The photoluminescence of diphenylbenzenes is profoundly influenced by the nature and position of substituent groups. We will compare two primary functionalization approaches: the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), and the induction of Aggregation-Induced Emission (AIE).
The Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents directly impacts the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the absorption and emission wavelengths of the molecule.[1]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the π-system, generally raising the HOMO energy level more significantly than the LUMO. This results in a smaller HOMO-LUMO gap and a bathochromic (red) shift in both absorption and emission spectra.[1][2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density, lowering the LUMO energy level more than the HOMO. This also leads to a reduced HOMO-LUMO gap and a bathochromic shift.[1][3]
The interplay of these groups can be used to fine-tune the emission color across the visible spectrum.
Table 1: Comparative Photophysical Data of Functionalized Diphenylbenzene Analogues
| Compound | Substituent(s) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Key Observations |
| 1,4-Distyrylbenzene (DSB) | None (Reference) | 350 | 408 | 0.85 | High fluorescence in solution. |
| DSB-(OMe)₂ | 4,4'-dimethoxy (EDG) | 365 | 425 | 0.90 | Bathochromic shift and increased quantum yield due to EDGs.[1] |
| DSB-(NO₂)₂ | 4,4'-dinitro (EWG) | 380 | 550 | 0.15 | Significant bathochromic shift but quenching of fluorescence due to the nitro group's non-radiative decay pathways.[3] |
| Tetraphenylbenzene (TPB) | Phenyl (AIEgen) | ~320 | ~480 (in aggregate) | > 0.60 (in aggregate) | Weakly emissive in solution, highly emissive in the aggregated state.[4] |
Data is representative and compiled from various sources for illustrative purposes. Actual values may vary based on solvent and experimental conditions.
Aggregation-Induced Emission (AIE): A Paradigm Shift in Solid-State Luminescence
A significant challenge with many traditional fluorophores is aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or at high concentrations. Functionalized diphenylbenzenes, particularly those with bulky, rotatable phenyl substituents, can exhibit the opposite and highly desirable phenomenon of Aggregation-Induced Emission (AIE).[4][5]
In dilute solutions, molecules with AIE properties are typically non-emissive or weakly emissive. This is because intramolecular rotations of the phenyl rings provide non-radiative pathways for the excited state to decay.[4] However, in the aggregated or solid state, these rotations are restricted.[4][5][6] This "locking" of the molecular conformation blocks the non-radiative decay channels, forcing the molecule to release its energy radiatively as fluorescence, leading to a dramatic increase in emission intensity.[4][5]
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The integrity of photoluminescence studies hinges on meticulous experimental design and execution. Here, we outline the essential protocols for characterizing functionalized diphenylbenzenes.
General Synthesis of Functionalized Diphenylbenzenes
A common synthetic route involves Suzuki or Stille cross-coupling reactions to construct the core diphenylbenzene framework, followed by further modifications to introduce the desired functional groups. Post-polymerization modification is another effective strategy for functionalizing polymeric diphenylacetylene backbones.[7] One-pot Mannich condensation reactions have also been successfully employed for the synthesis of related functionalized aromatic compounds.[8]
Measurement of Photoluminescence Quantum Yield (PLQY)
The PLQY (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] Two primary methods are employed for its measurement: the absolute method and the relative method.
3.2.1. Absolute PLQY Measurement Workflow
The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere, making it versatile for various sample types including thin films and solids.[9][10][11]
Step-by-Step Protocol:
-
Blank Measurement: Place a blank sample (e.g., solvent or substrate) in the integrating sphere and measure the spectrum of the excitation light. This quantifies the total number of excitation photons.[10]
-
Sample Measurement: Replace the blank with the sample and measure the spectrum again under identical conditions. The spectrum will show a peak for the scattered excitation light and the sample's emission spectrum.[10]
-
Calculation: The number of absorbed photons is the difference between the integrated intensity of the excitation peak in the blank and sample measurements. The number of emitted photons is the integrated intensity of the sample's emission peak. The PLQY is the ratio of emitted to absorbed photons.[10]
3.2.2. Relative PLQY Measurement Workflow
This method compares the fluorescence of the sample to a standard with a known PLQY.[12]
Step-by-Step Protocol:
-
Standard Selection: Choose a standard with a known quantum yield and absorption/emission in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize reabsorption effects.
-
Absorbance Measurement: Measure the UV-Vis absorbance spectra for all solutions.
-
Fluorescence Measurement: Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters.[12]
-
Data Analysis: Integrate the fluorescence emission spectra to obtain the integrated fluorescence intensity. Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculation: The PLQY of the sample (Φ_x) is calculated using the following equation:[12] Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Grad are the gradients of the plots, and n are the refractive indices of the solvents.[12]
The Critical Role of the Solvent Environment
The polarity of the solvent can significantly influence the photophysical properties of functionalized diphenylbenzenes.[13] This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.[13][14] Generally, polar solvents will stabilize a more polar excited state more than the ground state, leading to a red shift in the emission spectrum.[13][15][16] Understanding these solvent effects is crucial for applications in sensing and for predicting the behavior of these molecules in different biological or material matrices.
Conclusion and Future Outlook
Functionalized diphenylbenzenes represent a powerful and highly tunable class of luminescent materials. By judiciously selecting functional groups, researchers can control emission color, quantum yield, and solid-state behavior. The principles of electron-donating/withdrawing substitution and aggregation-induced emission provide a rational design framework for developing novel fluorophores for a wide array of applications, from organic light-emitting diodes (OLEDs) and sensors to advanced bio-imaging agents. The continued exploration of novel functionalization strategies and a deeper understanding of the structure-property relationships will undoubtedly unlock even greater potential for this versatile molecular scaffold.
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A Comprehensive Guide to the Validation of ¹H NMR Assignments for Asymmetrically Substituted Terphenyls
For Immediate Publication
Abstract
Asymmetrically substituted terphenyls represent a class of compounds with significant applications in materials science and drug development. Their inherent structural complexity, arising from restricted rotation around the aryl-aryl single bonds, often leads to congested and ambiguous ¹H NMR spectra. This guide provides a comprehensive, technically-grounded workflow for the unambiguous assignment of proton resonances in these challenging molecules. We will compare and contrast various NMR spectroscopic techniques, supported by experimental data and computational methods, to establish a self-validating protocol for researchers, scientists, and drug development professionals.
The Challenge: Ambiguity in ¹H NMR Spectra of Asymmetrically Substituted Terphenyls
The non-equivalence of aromatic protons in asymmetrically substituted terphenyls, coupled with the potential for multiple stable conformations (atropisomers), presents a significant challenge to spectral interpretation. Steric hindrance between the aryl rings can lead to broad signals and complex coupling patterns, making definitive assignments based on one-dimensional (1D) ¹H NMR alone unreliable.[1][2] The electronic effects of substituents further complicate chemical shift predictions.[3][4]
Consider a generic asymmetrically substituted p-terphenyl (Figure 1). Protons on the two terminal phenyl rings are no longer chemically equivalent, and their chemical shifts can be influenced by both through-bond and through-space interactions with the substituents and the adjacent rings.
Figure 1: Generic Structure of an Asymmetrically Substituted p-Terphenyl
A Multi-pronged Approach to Unambiguous Assignment
To overcome these challenges, a combination of two-dimensional (2D) NMR techniques and computational chemistry is essential. This integrated approach provides orthogonal data points, leading to a robust and self-validating assignment workflow.
The Power of 2D NMR: COSY and NOESY/ROESY
2.1.1. Correlation SpectroscopY (COSY): Mapping Through-Bond Connectivity
COSY is the cornerstone for establishing proton-proton coupling networks within each aromatic ring.[5][6] Cross-peaks in a COSY spectrum indicate that two protons are scalar (J) coupled, typically over two to three bonds.[5] This allows for the straightforward identification of adjacent protons on a phenyl ring.
However, COSY alone cannot differentiate between protons on different rings or provide information about their spatial proximity. For instance, the protons on the two terminal rings of our terphenyl will each show their own distinct COSY correlation patterns, but their relative positions remain unknown.
2.1.2. Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY): Probing Through-Space Proximity
NOESY and ROESY are indispensable for determining the spatial relationships between protons that are close in space, irrespective of their bonding connectivity.[7][8][9] The Nuclear Overhauser Effect (NOE) is distance-dependent, with the intensity of the cross-peak being inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[8]
In the context of asymmetrically substituted terphenyls, NOESY/ROESY experiments are crucial for:
-
Assigning protons on adjacent rings: Key NOE correlations will be observed between the protons on the central ring and the ortho-protons of the flanking rings.
-
Determining the preferred conformation: The presence or absence of specific NOEs between protons on the terminal rings can provide insights into the torsional angles between the rings.[10][11][12]
For intermediate-sized molecules like many terphenyls, ROESY is often preferred as it avoids the complication of zero or near-zero NOEs that can occur in NOESY experiments.
Workflow Diagram: Integrated NMR Approach
Caption: A self-validating workflow for ¹H NMR assignment of asymmetrically substituted terphenyls.
The Role of Heteronuclear Correlation Spectroscopy
While the focus is on ¹H assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide additional confidence. HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range (2-3 bond) C-H correlations. This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton.
The Power of Computational Chemistry: Aiding and Validating Assignments
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts.[13][14] By calculating the magnetic shielding tensors for a proposed structure, one can predict the corresponding ¹H NMR spectrum.
Experimental Protocol: Computational Validation
-
Geometry Optimization: Obtain the lowest energy conformation of the asymmetrically substituted terphenyl using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Chemical Shift Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometry.[14]
-
Data Processing: Reference the calculated shielding tensors to a standard (e.g., TMS) to obtain predicted chemical shifts.
-
Comparison: Correlate the predicted chemical shifts with the experimental data. A good correlation provides strong evidence for the correctness of the assignments.
Table 1: Comparison of Experimental and DFT-Calculated ¹H Chemical Shifts for a Hypothetical Asymmetrically Substituted Terphenyl
| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| H-2' | 7.52 | 7.58 | 0.06 |
| H-6' | 7.48 | 7.53 | 0.05 |
| H-3', 5' | 7.35 | 7.40 | 0.05 |
| H-2" | 7.65 | 7.71 | 0.06 |
| H-6" | 7.61 | 7.68 | 0.07 |
| H-3", 5" | 7.42 | 7.48 | 0.06 |
| H-3, 5 | 7.28 | 7.33 | 0.05 |
Note: The small differences (Δδ) between experimental and calculated values indicate a high level of confidence in the assignments.
A Step-by-Step Guide to Validation
Experimental Protocol: Integrated ¹H NMR Assignment
-
Sample Preparation: Prepare a solution of the terphenyl derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that provides good signal-to-noise in a reasonable time.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to observe the overall proton signal distribution.
-
2D COSY: Run a standard COSY experiment to identify the J-coupling networks for each aromatic ring.
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized to observe inter-ring NOEs (typically 300-800 ms).
-
Data Analysis:
-
Use the COSY spectrum to trace the connectivity of protons within each ring system.
-
Use the NOESY/ROESY spectrum to identify through-space correlations between protons on adjacent rings. This is the critical step for linking the individual spin systems.
-
Build a preliminary assignment table based on the combined COSY and NOESY/ROESY data.
-
-
Computational Validation:
-
Perform DFT calculations as described in Section 3.
-
Compare the calculated chemical shifts with your preliminary experimental assignments.
-
Refine assignments as necessary based on the computational results.
-
Conclusion: A Robust and Reliable Workflow
The unambiguous assignment of ¹H NMR spectra for asymmetrically substituted terphenyls is a non-trivial task that requires a multi-faceted approach. By combining the through-bond connectivity information from COSY with the through-space proximity data from NOESY/ROESY, and validating these experimental findings with DFT calculations, researchers can achieve a high degree of confidence in their assignments. This robust, self-validating workflow is essential for the accurate characterization of these important molecules and for advancing their applications in science and industry.
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The Bromine Advantage: A Comparative Guide to Brominated Host Materials in High-Performance OLEDs
For researchers and professionals vested in the advancement of Organic Light-Emitting Diode (OLED) technology, the pursuit of enhanced efficiency, stability, and color purity is a perpetual endeavor. The emissive layer, the heart of the OLED, is a complex interplay of host and dopant materials, where the host matrix dictates the flow of charge carriers and the efficiency of exciton formation and transfer.[1][2] In recent years, the strategic incorporation of bromine atoms into host material architectures has emerged as a compelling strategy to unlock new frontiers in device performance. This guide provides an in-depth technical comparison of OLEDs utilizing different brominated host materials, supported by experimental data and detailed protocols to inform your research and development efforts.
The Rationale for Bromination: A Mechanistic Overview
The introduction of bromine, a heavy atom, into the molecular structure of an OLED host material is not a trivial modification. It is a deliberate design choice aimed at exploiting the "heavy atom effect" to favorably influence the photophysical properties of the material. This effect primarily enhances spin-orbit coupling (SOC), which facilitates intersystem crossing (ISC) – the transition of excitons between singlet and triplet states.[3][4] In the context of Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs (PhOLEDs), this enhanced SOC can lead to several performance benefits:
-
Accelerated Reverse Intersystem Crossing (RISC): In TADF materials, a faster RISC rate allows for the efficient harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons, thereby boosting the internal quantum efficiency (IQE).[3][4]
-
Improved Exciton Utilization: By promoting the transition between singlet and triplet states, bromination can lead to more efficient utilization of all generated excitons, pushing the theoretical limits of device efficiency.[3]
-
Balanced Charge Transport: The electron-withdrawing nature of bromine can be strategically employed to modulate the electron affinity and ionization potential of the host material. This allows for fine-tuning of the charge transport properties, leading to a more balanced injection and transport of electrons and holes within the emissive layer. A balanced charge flux is critical for achieving high recombination efficiency and reducing efficiency roll-off at high brightness.[1][3]
-
Enhanced Synthetic Versatility: Brominated aromatic compounds are valuable precursors in organic synthesis, serving as reactive sites for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the construction of complex and highly functionalized host material architectures.
Performance Comparison of Brominated Host Materials
To illustrate the tangible benefits of bromination, this section presents a comparative analysis of OLEDs employing different classes of brominated host materials. The data is compiled from recent studies and highlights key performance metrics.
| Host Material Class | Specific Material Example | Emitter Type | Peak External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Device Lifetime (LT₅₀ at 1000 cd/m²) (hours) | Key Advantages Attributed to Bromination |
| Brominated TADF Host | Br-DMIC-TRZ[3] | TADF | 29.8% (Improvement over non-brominated) | Not explicitly stated | Not explicitly stated | Enhanced RISC rate, more balanced charge transport |
| Brominated Carbazole Host | CBPPO[5] | Phosphorescent (Blue) | 14.4% | 24.4 | Not explicitly stated | High triplet energy, balanced bipolar charge transport |
| Brominated Spirofluorene Host | Spiro-(3,5)-F[6] | Fluorescent (Blue) | 3.85% | Not explicitly stated | Not explicitly stated | High thermal stability, good energy transfer |
Note: Direct comparative studies across different classes of brominated hosts under identical device architectures are limited. The data presented is from individual studies and serves to highlight the performance achievable with each class.
The data clearly indicates that the introduction of bromine can lead to significant performance enhancements across different OLED technologies. The brominated TADF host, Br-DMIC-TRZ, demonstrates a notable improvement in EQE compared to its non-brominated counterpart, a direct consequence of the heavy atom effect promoting triplet harvesting.[3] In the realm of blue PhOLEDs, a notoriously challenging area, the brominated carbazole host CBPPO achieves a respectable EQE with the promise of reduced efficiency roll-off due to balanced charge transport.[5] While the fluorescent device using the brominated spirofluorene host shows a more modest EQE, its high thermal stability is a crucial factor for device longevity.[6]
Experimental Protocols
To empower researchers to validate and build upon these findings, this section provides detailed, step-by-step methodologies for the synthesis of brominated host materials and the fabrication and characterization of OLED devices.
Synthesis of Brominated Host Materials (General Protocol via Suzuki Coupling)
This protocol outlines a general procedure for the synthesis of a brominated host material using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds in the synthesis of OLED materials.
Diagram of Synthetic Workflow
Caption: General workflow for Suzuki cross-coupling synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask, combine the brominated aryl precursor (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final brominated host material.
OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED device using a vacuum thermal evaporation (VTE) system.
Diagram of OLED Device Structure and Fabrication Flow
Caption: OLED structure and vacuum deposition workflow.
Step-by-Step Protocol:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
Loading into Vacuum Chamber: Immediately transfer the cleaned substrates into the vacuum thermal evaporation chamber.
-
Pump-down: Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr to ensure a clean deposition environment and a long mean free path for the evaporated molecules.[7]
-
Layer Deposition: Sequentially deposit the organic layers and the metal cathode by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal microbalance. A typical deposition sequence and thickness would be:
-
Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): Co-evaporate the brominated host material and the emitter dopant at a specific ratio (e.g., 95:5 wt%) to a thickness of 20-30 nm.
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)
-
Cathode: Deposit a metal cathode, such as Aluminum (Al, 100 nm), through a shadow mask to define the active area of the device.
-
-
Encapsulation: After the deposition is complete, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.
Device Characterization
This protocol outlines the standard procedure for measuring the key performance metrics of the fabricated OLEDs.
Diagram of Characterization Setup
Caption: Schematic of an OLED characterization system.
Step-by-Step Protocol:
-
Setup: Place the encapsulated OLED device in a light-tight test fixture. Connect the anode and cathode of the device to a source measure unit (SMU). Position a calibrated photodiode or a spectrometer in front of the device to measure the light output.
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Apply a voltage sweep to the device using the SMU, starting from 0 V to a specified maximum voltage (e.g., 10 V) in defined steps.
-
At each voltage step, simultaneously record the current flowing through the device and the luminance (light output) measured by the photodiode/spectrometer.
-
Calculate the current density (J) by dividing the current by the active area of the device pixel.
-
-
External Quantum Efficiency (EQE) and Power Efficiency Calculation:
-
From the J-V-L data, calculate the current efficiency (in cd/A) by dividing the luminance by the current density.
-
Calculate the power efficiency (in lm/W) by dividing the current efficiency by the operating voltage and multiplying by π.
-
The external quantum efficiency (EQE) is the ratio of the number of photons emitted to the number of electrons injected. It can be calculated from the luminance, current, and the electroluminescence spectrum of the device.[4]
-
-
Electroluminescence (EL) Spectrum Measurement: Use a spectrometer to measure the emission spectrum of the OLED at a constant driving voltage or current to determine the color coordinates (CIE) and the full width at half maximum (FWHM) of the emission peak.
-
Lifetime Measurement: To assess the operational stability, drive the device at a constant current that corresponds to an initial luminance (e.g., 1000 cd/m²). Monitor the luminance over time until it drops to 50% of its initial value (LT₅₀).[4]
Conclusion and Future Outlook
The strategic bromination of host materials presents a powerful and versatile tool for enhancing the performance of OLEDs. The heavy atom effect, coupled with the ability to fine-tune charge transport properties, has led to demonstrable improvements in device efficiency and stability. While direct comparative studies across a wide range of brominated hosts are still emerging, the existing data strongly supports the continued exploration of this chemical design strategy.
Future research should focus on a more systematic investigation of the structure-property relationships in brominated host materials. This includes exploring the impact of the number and position of bromine substituents on material properties and device performance. Furthermore, the development of novel brominated host architectures for next-generation emitters, such as those exhibiting hyperfluorescence, will be crucial for pushing the boundaries of OLED technology. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the "bromine advantage" to develop the next generation of high-performance OLEDs for displays and solid-state lighting.
References
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Ma, X., et al. (2023). Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. ACS Applied Materials & Interfaces, 15(39), 46130–46137. Available from: [Link]
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The Duality of Characterization: A Comparative Guide to the Experimental and Computed Properties of 1-(3-Bromophenyl)-3,5-diphenylbenzene
In the landscape of materials science and drug development, the precise characterization of molecular entities is paramount. For novel compounds such as 1-(3-bromophenyl)-3,5-diphenylbenzene, a substituted m-terphenyl, understanding its fundamental physicochemical properties is the bedrock upon which its potential applications are built. This guide provides an in-depth comparison of the experimentally determined and computationally predicted properties of this compound. We will delve into the causality behind the experimental methodologies and explore the power and limitations of modern computational chemistry in predicting molecular behavior. This dual approach of empirical measurement and theoretical calculation provides a robust framework for the comprehensive understanding of complex organic molecules.
Molecular Identity
-
Systematic Name: this compound
-
Synonyms: 5'-Bromo-1,1':3',1''-terphenyl
-
CAS Number: 103068-20-8[1]
-
Molecular Formula: C₁₈H₁₃Br
-
Molecular Weight: 309.2 g/mol
I. Experimentally Determined Properties: The Ground Truth
The empirical measurement of a compound's properties provides the ultimate benchmark for its characterization. These methods, refined over decades of practice, offer a tangible connection to the molecule's behavior in the real world.
A. Physical Properties
Melting Point: The melting point is a critical indicator of a crystalline solid's purity and identity. For this compound, the experimentally determined melting point is 105-106°C . This relatively sharp melting range suggests a high degree of purity.
B. Spectroscopic Properties
Spectroscopic techniques provide a window into the molecular structure, offering a unique fingerprint for identification and confirmation. Due to the limited availability of published spectra for this compound, we will reference the spectra of the parent compound, 1,3,5-triphenylbenzene, as a comparative baseline.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,3,5-triphenylbenzene in CDCl₃ typically shows signals in the aromatic region between 7.35 and 7.78 ppm.[5] For this compound, we would anticipate a more complex spectrum. The protons on the two unsubstituted phenyl rings would likely appear as multiplets in a similar region. The protons on the central, substituted ring and the brominated phenyl ring would exhibit distinct chemical shifts and coupling patterns due to the influence of the bromine atom and the altered symmetry.
-
¹³C NMR: The carbon NMR spectrum of 1,3,5-triphenylbenzene in CDCl₃ displays characteristic peaks for the aromatic carbons.[5] In the case of this compound, the carbon directly bonded to the bromine atom would show a significantly different chemical shift. The overall number of distinct carbon signals would increase due to the reduced symmetry of the molecule compared to its unsubstituted counterpart.
Infrared (IR) Spectroscopy:
The IR spectrum of an aromatic compound is characterized by several key absorption bands. For 1,3,5-triphenylbenzene, characteristic peaks are observed for aromatic C-H stretching (around 3053 cm⁻¹), C=C stretching in the aromatic ring (in the 1600-1400 cm⁻¹ region), and out-of-plane C-H bending.[6] For this compound, we would expect to see these characteristic aromatic absorptions. Additionally, the presence of the C-Br bond would introduce a characteristic stretching vibration, typically in the 600-500 cm⁻¹ region.[7]
C. Structural Properties
X-ray Crystallography: The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. For this compound, crystal structure data is available and reveals that the compound crystallizes with two crystallographically independent molecules in the asymmetric unit.[4] This means that within the crystal lattice, there are two distinct orientations of the molecule. The analysis also provides precise measurements of bond lengths and the dihedral angles between the benzene rings.[4]
II. Computed Properties: The Predictive Power of Theory
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of molecules.[8][9] These methods solve the Schrödinger equation for a molecule to determine its electronic structure, from which a wide range of properties can be derived.
A. Molecular Geometry Optimization
The first step in most computational studies is to determine the lowest energy conformation of the molecule. For this compound, a geometry optimization would be performed to find the most stable arrangement of the atoms in space. DFT calculations on substituted biphenyls and terphenyls have shown that the dihedral angles between the aromatic rings are influenced by the nature and position of the substituents.[10][11][12] For our target molecule, we would expect a non-planar structure, with the phenyl rings twisted relative to the central benzene ring to minimize steric hindrance.
B. Spectroscopic Predictions
NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts.[8][9][13][14] The calculated shifts are based on the magnetic shielding environment of each nucleus in the optimized molecular geometry. By comparing the predicted spectrum with the experimental one, it is possible to confirm peak assignments and gain a deeper understanding of the relationship between structure and spectral features. For this compound, a DFT calculation would predict the specific chemical shifts for each unique proton and carbon atom, aiding in the interpretation of the experimental spectrum.
IR Frequencies: The vibrational frequencies of a molecule can also be calculated using DFT. These calculated frequencies correspond to the absorption bands observed in an IR spectrum.[15][16][17][18] The simulation of the IR spectrum for this compound would allow for the assignment of the observed experimental bands to specific molecular vibrations, such as C-H stretches, C=C ring stretches, and the C-Br stretch.
C. Electronic Properties
DFT calculations provide a wealth of information about the electronic structure of a molecule. This includes the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the dipole moment. These properties are crucial for understanding a molecule's reactivity, its interactions with other molecules, and its potential for use in electronic devices. For this compound, the electron-withdrawing nature of the bromine atom would be expected to influence the electronic properties of the molecule.
III. Comparison and Synergy
The true power of molecular characterization lies in the synergy between experimental and computational methods. Experimental data provides the essential validation for computational models, while computational results can offer insights that are difficult or impossible to obtain through experiment alone.
Data Summary Table:
| Property | Experimental Value | Computed Prediction (Expected) |
| Melting Point (°C) | 105-106 | Not directly calculated by standard DFT |
| ¹H NMR (ppm) | Aromatic signals expected | Specific chemical shifts for each proton |
| ¹³C NMR (ppm) | Aromatic signals expected | Specific chemical shifts for each carbon |
| IR (cm⁻¹) | Aromatic C-H, C=C, C-Br stretches | Vibrational frequencies for all modes |
| Crystal Structure | Two molecules in asymmetric unit | Optimized gas-phase geometry |
Logical Flow of Characterization:
Caption: A workflow diagram illustrating the parallel experimental and computational characterization of this compound, culminating in a comprehensive comparison.
IV. Experimental Protocols
A. Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.[19][20][21][22]
-
A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Acquiring high-quality NMR spectra is crucial for structural elucidation.[1][23][24][25][26]
-
Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The solution is filtered through a small cotton plug into a clean NMR tube to remove any particulate matter.
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run.
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
-
For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.
-
The sample is placed in the IR spectrometer's sample compartment.
-
The IR spectrum is recorded.
D. Qualitative Solubility Testing
A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule.[7][27][28][29][30]
-
A few milligrams of the sample are added to a small test tube.
-
Approximately 1 mL of a solvent (e.g., water, ethanol, toluene, diethyl ether) is added.
-
The mixture is agitated to observe if the solid dissolves.
-
Observations of soluble, partially soluble, or insoluble are recorded for each solvent.
Workflow for Solubility Determination:
Caption: A flowchart outlining the steps for the qualitative solubility analysis of an organic compound.
V. Conclusion
The comprehensive characterization of this compound, as with any novel compound, is most effectively achieved through a synergistic approach that combines rigorous experimental measurement with insightful computational prediction. While experimental data provides the irrefutable ground truth, computational methods offer a powerful lens through which to interpret and understand this data at a molecular level. This guide has outlined the key experimental and computational properties of this substituted m-terphenyl, providing researchers, scientists, and drug development professionals with a foundational understanding of this molecule. The continued interplay between these two domains of chemical science will undoubtedly accelerate the discovery and development of new materials and therapeutics.
VI. References
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DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions. [Link]
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Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. Springer. [Link]
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DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. National Center for Biotechnology Information. [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Anti-Androgenic Activity of Polybrominated Diphenyl Ethers and Polychlorinated Terphenyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polybrominated diphenyl ethers (PBDEs) and polychlorinated terphenyls (PCTs) are classes of persistent organic pollutants that have garnered significant attention due to their potential as endocrine-disrupting chemicals (EDCs). A key concern is their ability to interfere with the androgen signaling pathway, which is crucial for male reproductive development and function. This guide provides an in-depth, objective comparison of the anti-androgenic activities of PBDEs and PCTs, supported by experimental data from peer-reviewed literature. We will delve into the mechanisms of action, compare their relative potencies using in vitro and in vivo data, and provide detailed protocols for key experimental assays.
Introduction: The Androgen Signaling Pathway and Endocrine Disruption
The androgen signaling pathway is a critical hormonal cascade that governs the development and maintenance of male characteristics.[1][2] The primary androgens, testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3] Upon binding, the AR-ligand complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[1][3][4]
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with this finely tuned system.[5] They can exert their effects by mimicking or blocking hormone binding, altering hormone synthesis, or affecting hormone transport and metabolism.[5] Both PBDEs, widely used as flame retardants, and PCTs, used in applications similar to polychlorinated biphenyls (PCBs), are recognized EDCs with the potential to disrupt androgen signaling.[6][7][8]
Visualizing the Androgen Signaling Pathway
The following diagram illustrates the classical androgen signaling pathway, which is a primary target for anti-androgenic compounds.
Caption: Classical Androgen Signaling Pathway.
Mechanisms of Anti-Androgenic Action
Anti-androgenic compounds can disrupt the androgen signaling pathway through several mechanisms:
-
Competitive AR Antagonism: The compound directly binds to the ligand-binding domain of the AR, preventing the binding of natural androgens like DHT. This is a common mechanism for many anti-androgenic EDCs.[6]
-
Inhibition of Steroidogenesis: The compound can inhibit key enzymes involved in androgen synthesis, such as 5α-reductase, which converts testosterone to the more potent DHT.
-
Altered AR Expression: The compound may lead to a downregulation of AR expression, reducing the cell's responsiveness to androgens.
-
Disruption of AR Translocation and Co-factor Recruitment: Some compounds may interfere with the nuclear translocation of the AR or prevent the recruitment of co-activator proteins necessary for gene transcription.[9]
Comparative Analysis of Anti-Androgenic Activity: PBDEs vs. PCTs
Polybrominated Diphenyl Ethers (PBDEs)
PBDEs have been extensively studied for their endocrine-disrupting properties. Several congeners and their metabolites have demonstrated anti-androgenic activity.
-
In Vitro Evidence:
-
AR Binding and Transcriptional Activation: The commercial PBDE mixture, DE-71, and its constituent congeners (BDE-47, -99, -100, -153, -154) have been shown to act as androgen receptor antagonists.[6] Specifically, DE-71 and BDE-100 competitively inhibited AR binding with IC50 values of approximately 5 µM.[6] In transcriptional activation assays using the MDA-kb2 cell line, DE-71, BDE-100, and BDE-47 were all found to inhibit DHT-induced gene expression.[6] BDE-100 was identified as a pure competitive inhibitor with an inhibition constant (Ki) of 1 µM.[6] Further studies have confirmed the AR antagonistic activity for 12 out of 16 tested PBDE congeners and their metabolites, with IC20 values in the range of 10 nM to 1 µM.[10]
-
Metabolites: Hydroxylated (OH-) and methoxylated (MeO-) metabolites of PBDEs can also exhibit significant anti-androgenic activity.[10][11] For instance, 6-HO-BDE-47 was identified as a potent hydroxylated metabolite with an IC50 of 0.34 µM in an AR-antagonistic assay.[10]
-
-
In Vivo Evidence:
-
Animal studies support the anti-androgenic effects of PBDEs. Peripubertal exposure to DE-71 in male Wistar rats resulted in delayed puberty and suppressed the growth of androgen-dependent tissues like the ventral prostate and seminal vesicles.[6] The Hershberger assay, a short-term in vivo screening test, also confirmed the anti-androgenic activity of DE-71.[6]
-
-
Structure-Activity Relationships:
-
The position of bromine substitution on the diphenyl ether backbone influences anti-androgenic activity. Studies suggest that ortho-bromine substitutions are favorable for AR antagonism, while meta- and para-substitutions are unfavorable.[12]
-
Polychlorinated Terphenyls (PCTs)
Data on the specific anti-androgenic activity of PCTs is less abundant compared to PBDEs and their structural cousins, PCBs. However, due to their structural similarities to PCBs, which are known anti-androgens, it is plausible that PCTs also interfere with the androgen signaling pathway.[8][13][14]
-
In Vitro Evidence:
-
While direct studies on PCTs are limited, research on PCBs provides a strong basis for comparison. Several PCB congeners and Aroclor mixtures have been shown to antagonize AR-mediated transcription.[13] This anti-androgenic effect is likely due to the direct binding of these compounds to the AR ligand-binding domain.[13] Given the structural and toxicological similarities between PCBs and PCTs, it is reasonable to hypothesize a similar mechanism of action for PCTs.[8]
-
-
In Vivo Evidence:
-
Animal studies have demonstrated that PCTs can cause long-term toxic effects, including disturbances of the hormonal system and reproduction.[8] While these studies do not always pinpoint a specific anti-androgenic mechanism, they are consistent with endocrine disruption.
-
Summary of Comparative Anti-Androgenic Potency
| Compound Class | Assay Type | Key Findings | Potency (if available) | Reference |
| PBDEs | AR Competitive Binding | DE-71 and BDE-100 competitively inhibit AR binding. | IC50 ≈ 5 µM | [6] |
| AR Transcriptional Activation | DE-71, BDE-47, BDE-100 inhibit DHT-induced transcription. | BDE-100 Ki = 1 µM | [6] | |
| In Vivo (Hershberger Assay) | DE-71 shows anti-androgenic effects. | Dose-dependent decreases in androgen-dependent tissue weights. | [6] | |
| PCTs | In Vitro (Inferred from PCBs) | PCB congeners antagonize AR-mediated transcription. | Varies by congener. | [13] |
| In Vivo | Disturbances in hormonal systems and reproduction. | Not specifically quantified for anti-androgenicity. | [8] |
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]R1881) is incubated with a source of AR (e.g., rat ventral prostate cytosol) in the presence of varying concentrations of the test compound. The amount of radiolabeled androgen bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
Step-by-Step Methodology:
-
Prepare Rat Ventral Prostate Cytosol:
-
Euthanize adult male Sprague-Dawley rats and excise the ventral prostates.
-
Homogenize the tissue in an ice-cold buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4).
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosol) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Perform the Binding Assay:
-
In a 96-well plate, add the cytosol preparation.
-
Add increasing concentrations of the test compound (e.g., PBDE or PCT congeners) or a known anti-androgen (e.g., hydroxyflutamide) as a positive control.
-
Add a fixed concentration of [³H]R1881 (e.g., 1 nM).
-
For non-specific binding determination, add a large excess of unlabeled R1881 (e.g., 1 µM) to a set of wells.
-
Incubate the plate at 4°C for 18-24 hours.
-
-
Separate Bound from Free Ligand:
-
Add a hydroxyapatite slurry to each well and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the plate and wash the pellets with buffer.
-
Repeat the wash step.
-
-
Quantify Bound Radioactivity:
-
Resuspend the final pellet in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
AR-Mediated Reporter Gene Assay
This assay measures the ability of a test compound to inhibit the transcriptional activity of the AR in response to an androgen.[15][16][17][18]
Principle: A mammalian cell line (e.g., MDA-kb2, which endogenously expresses AR) is transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[6] The cells are then treated with an androgen (e.g., DHT) in the presence or absence of the test compound. The expression of luciferase is measured as a proxy for AR transcriptional activity.
Step-by-Step Methodology:
-
Cell Culture and Transfection (if necessary):
-
Culture MDA-kb2 cells in an appropriate medium (e.g., L-15 medium supplemented with fetal bovine serum).
-
If not using a stable cell line, transiently transfect the cells with a reporter plasmid containing AREs driving a luciferase gene and a constitutively active control plasmid (e.g., expressing β-galactosidase for normalization).
-
-
Compound Exposure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a fixed concentration of DHT (e.g., 0.1 nM) and varying concentrations of the test compound.
-
Include appropriate controls: vehicle control (DMSO), DHT alone, and a known anti-androgen (e.g., bicalutamide) as a positive control.
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
If a normalization plasmid was used, measure the activity of the control reporter (e.g., β-galactosidase).
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity (if applicable).
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
-
Visualizing the Reporter Gene Assay Workflow
Caption: Workflow for an AR-mediated reporter gene assay.
Conclusion and Future Directions
The available evidence strongly indicates that various PBDE congeners and their metabolites are competitive antagonists of the androgen receptor. Their anti-androgenic activity has been demonstrated in both in vitro and in vivo models. While direct experimental data for PCTs is more limited, their structural similarity to PCBs, which are known anti-androgens, suggests a high probability of similar endocrine-disrupting effects.
For researchers and drug development professionals, these findings highlight the importance of considering the anti-androgenic potential of halogenated aromatic hydrocarbons. Future research should focus on:
-
Directly comparing the anti-androgenic potency of a wider range of PCT congeners to that of PBDEs using standardized in vitro and in vivo assays.
-
Investigating non-receptor-mediated mechanisms of anti-androgenicity for both classes of compounds, such as effects on steroidogenic enzymes.
-
Elucidating the combined effects of exposure to mixtures of these compounds, as this reflects real-world environmental exposure scenarios.
This guide provides a foundational understanding of the comparative anti-androgenic activity of PBDEs and PCTs, grounded in the current scientific literature. The provided protocols offer a starting point for researchers to further investigate the endocrine-disrupting properties of these and other emerging environmental contaminants.
References
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Li, Y., et al. (2009). Anti-androgen activity of polybrominated diphenyl ethers determined by comparative molecular similarity indices and molecular docking. Chemosphere, 75(9), 1159-64. [Link]
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Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Environmental Health Perspectives, 112(6), 695-702. [Link]
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Stoker, T. E., et al. (2005). In vivo and in vitro anti-androgenic effects of DE-71, a commercial polybrominated diphenyl ether (PBDE) mixture. Toxicology and Applied Pharmacology, 207(1), 78-88. [Link]
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Narayanan, R., et al. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 13(16), 4143. [Link]
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Wang, Y., et al. (2021). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers in Endocrinology, 12, 735623. [Link]
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QIAGEN. (n.d.). Androgen Signaling. GeneGlobe. [Link]
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Fuhrmann, U., et al. (1998). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Journal of Steroid Biochemistry and Molecular Biology, 67(5-6), 431-436. [Link]
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Gore, A. C., et al. (2021). Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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ResearchGate. (n.d.). In vivo and in vitro anti-androgenic effects of DE-71, a commercial polybrominated diphenyl ether (PBDE) mixture. [Link]
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Culig, Z., & Santer, F. R. (2011). Androgen receptor signaling in prostate cancer development and progression. Journal of Cellular and Molecular Medicine, 15(8), 1667–1677. [Link]
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ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen... [Link]
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Meeker, J. D., et al. (2009). Polybrominated diphenyl ether (PBDE) concentrations in house dust are related to hormone levels in men. Environmental Health Perspectives, 117(3), 346–351. [Link]
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Huhtaniemi, I., & Toppari, J. (2007). In vitro bioassays for androgens and their diagnostic applications. Human Reproduction Update, 14(1), 49-60. [Link]
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van der Burg, B., et al. (2010). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 114(1), 105-115. [Link]
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Huhtaniemi, I. T. (2007). In vitro bioassays for androgens and their diagnostic applications. Human Reproduction Update, 14(1), 49-60. [Link]
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Gore, A. C. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and Behavior, 76, 95-103. [Link]
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Schrader, T. J., & Cooke, G. M. (2003). Polychlorinated biphenyls interfere with androgen-induced transcriptional activation and hormone binding. Toxicology and Applied Pharmacology, 186(1), 1-10. [Link]
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Wang, Y., et al. (2013). In silico investigations of anti-androgen activity of polychlorinated biphenyls. Chemosphere, 92(10), 1337-43. [Link]
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ResearchGate. (n.d.). Endocrine-disrupting potential of polybrominated diphenyl ethers (PBDEs) on androgen receptor signaling: a structural insight. [Link]
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UC Davis Environmental Health Sciences Center. (n.d.). Endocrine disruptors. [Link]
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Cooke, G. M., et al. (2001). Toxicokinetic and Toxicodynamic Influences on Endocrine Disruption by Polychlorinated Biphenyls. Toxicological Sciences, 61(2), 256–265. [Link]
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Endocrine Society. (2024, December 10). Early life exposure to toxic chemicals may cause behavioral, psychological problems. Endocrine.org. [Link]
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Balasubramanian, A., et al. (2022). Environmental Contamination and Human Exposure to Select Endocrine-Disrupting Chemicals: A Review. Toxics, 10(10), 577. [Link]
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Kojima, H., et al. (2009). Nuclear Hormone Receptor Activity of Polybrominated Diphenyl Ethers and Their Hydroxylated and Methoxylated Metabolites in Transactivation Assays Using Chinese Hamster Ovary Cells. Environmental Health Perspectives, 117(8), 1202–1208. [Link]
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Li, H., et al. (2022). Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Wajid, S., et al. (2023). An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility. Toxics, 11(2), 159. [Link]
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Sohoni, P., & Sumpter, J. P. (1998). Several environmental oestrogens are also anti-androgens. Journal of Endocrinology, 158(3), 327-339. [Link]
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Jensen, A. A., & Jørgensen, K. F. (1983). Polychlorinated terphenyls (PCTs) use, levels and biological effects. The Science of the Total Environment, 27(2-3), 231-50. [Link]
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Park, S., et al. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 23(11), 2748. [Link]
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Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-47. [Link]
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Knez, J. (2013). Estrogenic and anti-androgenic endocrine disrupting chemicals and their impact on the male reproductive system. Frontiers in Bioscience (Landmark Edition), 18, 1139-1157. [Link]
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Safety Operating Guide
Definitive Disposal Protocol for 1-(3-bromophenyl)-3,5-diphenylbenzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-bromophenyl)-3,5-diphenylbenzene (CAS No. 103068-20-8). As researchers and drug development professionals, adherence to rigorous safety and environmental standards is paramount. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and operational excellence within your laboratory.
Part 1: Hazard Profile and Chemical Characteristics
This compound, also known as 5'-Bromo-1,1':3',1''-terphenyl, is a brominated aromatic hydrocarbon[1]. Understanding its properties is the foundation for its safe handling and disposal. While specific toxicity data for this exact compound is limited, the available Safety Data Sheets (SDS) for structurally similar brominated aromatic compounds indicate a consistent hazard profile that must be respected.
The primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation[2].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[2].
-
Environmental Hazard: Many halogenated aromatic compounds are toxic to aquatic life with long-lasting effects. Due to its low water solubility, it is not readily degradable and can persist in the environment[2].
These hazards dictate the need for stringent containment and disposal methods to prevent personnel exposure and environmental release.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 103068-20-8 | PubChem[1] |
| Molecular Formula | C₁₈H₁₃Br | PubChem[1] |
| Key Hazards | Causes skin and eye irritation, May cause respiratory irritation, Potential for long-term adverse effects in the aquatic environment. | Derived from SDS of similar compounds[2] |
| Primary Disposal Route | High-Temperature Incineration via a licensed hazardous waste facility. | EPA Guidance[3] |
Part 2: Regulatory Framework: The Halogenated Organic Compound Classification
This compound falls under the U.S. Environmental Protection Agency (EPA) category of halogenated organic compounds (HOCs) .[4][5] The carbon-bromine bond places it in this classification. Wastes containing HOCs are subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA) due to their potential to persist and bioaccumulate in the environment.
The EPA mandates that many HOC-containing wastes be treated using specific technologies before land disposal is permitted.[3] For non-solvent halogenated wastes, high-temperature incineration is the most common and effective treatment technology. This process is designed to achieve the complete destruction of the organic molecule, breaking the stable carbon-halogen bonds and preventing the formation of toxic byproducts like dioxins and furans. Therefore, simply sending this waste to a landfill is not a compliant option.
Part 3: Standard Operating Procedure for Disposal
This protocol ensures the safe handling of this compound waste from the point of generation to its final disposition.
Step 1: Personal Protective Equipment (PPE)
-
Rationale: To prevent skin, eye, and respiratory exposure.
-
Procedure: Before handling the chemical waste, always wear:
Step 2: Waste Segregation
-
Rationale: To prevent dangerous chemical reactions and to ensure proper disposal routing. Halogenated waste streams are incinerated under different conditions than non-halogenated streams.
-
Procedure:
-
Designate a specific waste container for "Halogenated Organic Solid Waste."
-
Crucially, do NOT mix this waste with non-halogenated organic waste, aqueous waste, or oxidizers.[7]
-
Step 3: Containerization
-
Rationale: To safely contain the waste and prevent leaks or spills during storage and transport.
-
Procedure:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.
-
Keep the container closed at all times except when adding waste.[7]
-
Step 4: Labeling
-
Rationale: To comply with regulations and to clearly communicate the container's contents and associated hazards to all personnel and the disposal contractor.
-
Procedure:
-
Label the container clearly with the words "HAZARDOUS WASTE." [8]
-
List the full chemical name: "this compound."
-
Indicate the primary hazards by affixing the appropriate GHS pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
-
Maintain an accumulation start date on the label.
-
Step 5: Storage and Final Disposal
-
Rationale: To ensure safe temporary storage on-site before removal by a certified disposal vendor.
-
Procedure:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be secure and well-ventilated.[8]
-
Arrange for pickup and disposal through your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for the compound. The contractor will transport the waste to a permitted facility for high-temperature incineration in accordance with EPA regulations.[2][3]
-
Part 4: Emergency Protocol - Spill Management
-
Rationale: To respond safely and effectively to an accidental release, minimizing exposure and environmental contamination.
-
Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: For a solid spill, gently sweep up the material and place it into the designated hazardous waste container.[2] Avoid actions that create dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department.
-
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: Electronic Code of Federal Regulations (eCFR). [Link]
-
EPA Hazardous Waste Codes. Source: U.S. Environmental Protection Agency. [Link]
-
Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl. Source: PubChem, National Center for Biotechnology Information. [Link]
-
5'-Bromo-1,1':3',1''-terphenyl. Source: PubChem, National Center for Biotechnology Information. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Source: California Code of Regulations. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Source: ACTenviro. [Link]
-
1,3,5-Tris (3-bromophenyl)benzene. Source: CD Bioparticles. [Link]
-
List of Hazardous Substances and Reportable Quantities. Source: U.S. Department of Transportation. [Link]
-
EPA Hazardous Waste Codes. Source: University of Texas at Dallas Environmental Safety, Sustainability and Risk. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: U.S. Environmental Protection Agency. [Link]
-
Assessment of environmental hazards of 1,3,5-trinitrobenzene. Source: PubMed, National Library of Medicine. [Link]
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Comprehensive Safety and Handling Guide for 1-(3-bromophenyl)-3,5-diphenylbenzene
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(3-bromophenyl)-3,5-diphenylbenzene. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The following procedures are based on the known hazards of structurally similar aryl halides and general best practices for laboratory chemical safety.
Hazard Analysis: Understanding the Risks
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]
Given its high molecular weight and non-volatile nature, the primary routes of exposure are through direct contact (skin and eyes) and accidental ingestion of the solid material. Inhalation of dust particles is also a potential risk, particularly when handling the powder.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The selection of appropriate PPE is not merely a checklist but a critical system to isolate you from potential harm.
PPE Specifications
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against aryl halides. Always double-glove when handling the pure compound.[5][6] |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects against accidental splashes and airborne particles.[5][6][7] |
| Body Protection | Flame-Retardant Laboratory Coat | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | NIOSH-approved Respirator (if dust is generated) | While the compound is not highly volatile, a respirator is necessary if handling procedures could create dust.[6][8] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[5][7] |
PPE Donning and Doffing Workflow
Proper procedure in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Chemical Spill Response Decision Tree
First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [2][4]Remove contaminated clothing. [2]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [2][4]Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. [2]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: All waste containing this chemical, including contaminated consumables (e.g., gloves, weigh boats), must be collected in a designated "Halogenated Organic Waste" container. [5]2. Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the date. [10]3. Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. [2]4. Final Disposal: Arrange for disposal through your institution's environmental health and safety office. [5] By internalizing and consistently applying these safety and handling protocols, you can confidently and safely advance your research objectives.
References
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- Sigma-Aldrich. (2025, May 6).
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- CymitQuimica. (2024, March 22).
- Sigma-Aldrich. 1-Bromo-3,5-difluorobenzene 98 461-96-1.
- CymitQuimica. (2024, December 19).
- Fluorochem. (2024, December 19).
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- Carl ROTH.
- Benchchem. Proper Disposal of 1,3-Bis(bromomethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
